1-(2-Nitrophenyl)piperidine-3-carboxylic acid
Description
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Properties
IUPAC Name |
1-(2-nitrophenyl)piperidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O4/c15-12(16)9-4-3-7-13(8-9)10-5-1-2-6-11(10)14(17)18/h1-2,5-6,9H,3-4,7-8H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJSIMOSUXMPINC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=CC=CC=C2[N+](=O)[O-])C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
"1-(2-Nitrophenyl)piperidine-3-carboxylic acid" synthesis pathway
An In-Depth Technical Guide to the Synthesis of 1-(2-Nitrophenyl)piperidine-3-carboxylic acid
Executive Summary: This guide provides a comprehensive technical overview of the synthetic pathways leading to 1-(2-Nitrophenyl)piperidine-3-carboxylic acid, a molecule of interest in medicinal chemistry due to its structural relation to GABA transporter inhibitors.[1][2] We will dissect two primary, industrially relevant synthetic strategies: Nucleophilic Aromatic Substitution (S_NAr) and the Palladium-Catalyzed Buchwald-Hartwig Amination. This document is intended for researchers, chemists, and drug development professionals, offering a deep dive into reaction mechanisms, detailed experimental protocols, process optimization, and comparative analysis of the synthetic routes. The causality behind experimental choices is emphasized to provide actionable, field-proven insights.
Introduction
The Piperidine-3-carboxylic Acid Scaffold: A Privileged Structure
Piperidine-3-carboxylic acid, commonly known as nipecotic acid, is a non-proteinogenic amino acid that serves as a crucial scaffold in medicinal chemistry.[3][4] As a cyclic analog of γ-aminobutyric acid (GABA), it is a well-established inhibitor of GABA uptake, thereby modulating neurotransmission in the central nervous system.[2] The modification of the nipecotic acid core, particularly at the piperidine nitrogen, has led to the development of numerous derivatives with diverse pharmacological activities, including anticonvulsant and anxiolytic properties.[1][5]
The N-(2-Nitrophenyl) Moiety: A Versatile Pharmacophore and Synthetic Handle
The introduction of a 2-nitrophenyl group onto the piperidine nitrogen creates a molecule with significant potential. The nitro group is a strong electron-withdrawing group, which can profoundly influence the molecule's electronic properties and biological interactions. Furthermore, it serves as a versatile synthetic handle, as it can be readily reduced to an aniline derivative, opening pathways for further diversification and the creation of extensive compound libraries.
Overview of Synthetic Strategies
The core chemical transformation required is the formation of a C-N bond between the secondary amine of the piperidine ring and the C1 position of the 2-nitrophenyl ring. This can be achieved through two principal methods:
-
Nucleophilic Aromatic Substitution (S_NAr): A classical and direct approach that leverages the high electrophilicity of an aryl halide activated by the ortho-nitro group.
-
Buchwald-Hartwig Amination: A modern, palladium-catalyzed cross-coupling reaction renowned for its broad substrate scope and high efficiency in forming C-N bonds.[6]
Retrosynthetic Analysis
The most logical disconnection for the target molecule is the N-aryl bond. This retrosynthetic approach simplifies the target into two commercially available or readily synthesized starting materials: piperidine-3-carboxylic acid (or its ester derivative) and a suitable 2-nitro-substituted benzene.
Caption: Retrosynthetic analysis of the target molecule.
Synthetic Pathway I: Nucleophilic Aromatic Substitution (S_NAr)
Mechanistic Rationale
The S_NAr reaction is highly effective in this context due to the powerful electron-withdrawing nature of the nitro group positioned ortho to the leaving group (typically a halide). This arrangement stabilizes the negative charge in the intermediate Meisenheimer complex, thereby lowering the activation energy for the reaction. 1-Fluoro-2-nitrobenzene is the ideal substrate, as the high electronegativity of fluorine makes the ipso-carbon exceptionally electrophilic, and fluoride is an excellent leaving group in this context. To prevent unwanted side reactions and improve solubility, the carboxylic acid of nipecotic acid is first protected as an ester.
Experimental Protocol
Caption: Workflow for the S_NAr synthetic pathway.
Step 1: Esterification of Piperidine-3-carboxylic acid
-
Suspend piperidine-3-carboxylic acid (1.0 eq) in absolute ethanol (approx. 0.2 M).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add thionyl chloride (SOCl₂, 1.2 eq) dropwise while maintaining the temperature below 10 °C.
-
After the addition is complete, remove the ice bath and heat the mixture to reflux for 4 hours.
-
Cool the reaction to room temperature and concentrate under reduced pressure to obtain the crude ethyl piperidine-3-carboxylate hydrochloride salt, which can be used directly or neutralized.
Step 2: N-Arylation with 1-Fluoro-2-nitrobenzene
-
Dissolve the crude ethyl piperidine-3-carboxylate hydrochloride (1.0 eq) in a polar aprotic solvent such as Dimethylformamide (DMF).
-
Add a suitable base, such as anhydrous potassium carbonate (K₂CO₃, 3.0 eq), to neutralize the salt and facilitate the reaction.
-
Add 1-fluoro-2-nitrobenzene (1.1 eq) to the mixture.
-
Heat the reaction to 80-100 °C and monitor its progress by TLC or LC-MS (typically 6-12 hours).
-
Upon completion, cool the mixture, pour it into water, and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield crude ethyl 1-(2-nitrophenyl)piperidine-3-carboxylate.
Step 3: Saponification (Ester Hydrolysis)
-
Dissolve the crude ester from the previous step in a mixture of tetrahydrofuran (THF) and water (e.g., 3:1 v/v).
-
Add lithium hydroxide (LiOH, 2.0-3.0 eq) and stir the mixture at room temperature for 2-4 hours.
-
Monitor the disappearance of the starting material by TLC.
-
Once complete, acidify the reaction mixture to pH ~4-5 with 1 M HCl.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Dry the organic phase, concentrate under vacuum, and purify the resulting solid, 1-(2-nitrophenyl)piperidine-3-carboxylic acid, typically by recrystallization.
Synthetic Pathway II: Buchwald-Hartwig Amination
Mechanistic Rationale
The Buchwald-Hartwig amination is a robust and versatile palladium-catalyzed cross-coupling reaction for forming C-N bonds.[6] It is particularly useful when the S_NAr reaction is sluggish or fails, for example, with less activated aryl halides like chlorides or bromides. The reaction proceeds through a catalytic cycle involving oxidative addition, ligand exchange, and reductive elimination. The choice of phosphine ligand is critical and is often tailored to the specific substrates.[7][8]
Experimental Protocol
Caption: Workflow for the Buchwald-Hartwig pathway.
Step 1: Esterification of Piperidine-3-carboxylic acid
-
This step is identical to the protocol described in Section 3.2.
Step 2: Palladium-Catalyzed N-Arylation
-
To a dry reaction vessel, add ethyl piperidine-3-carboxylate (1.2 eq), 1-bromo-2-nitrobenzene (1.0 eq), and a strong, non-nucleophilic base such as cesium carbonate (Cs₂CO₃, 1.5 eq) or sodium tert-butoxide (NaOtBu, 1.5 eq).
-
Add the palladium catalyst, such as tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 1-2 mol%), and a suitable phosphine ligand, like Xantphos (2-4 mol%).
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen).
-
Add a dry, degassed solvent such as toluene or dioxane.
-
Heat the mixture to 90-110 °C and stir until the aryl bromide is consumed (monitor by TLC or GC-MS).
-
Cool the reaction, dilute with ethyl acetate, and filter through a pad of Celite to remove the palladium catalyst.
-
Wash the filtrate with water, dry the organic layer, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Step 3: Saponification (Ester Hydrolysis)
-
This step is identical to the protocol described in Section 3.2.
Comparative Analysis of Synthetic Pathways
| Feature | Nucleophilic Aromatic Substitution (S_NAr) | Buchwald-Hartwig Amination |
| Aryl Substrate | Requires highly activated aryl halides (Ar-F, Ar-Cl). | Broad scope; works well with Ar-Cl, Ar-Br, Ar-I, and Ar-OTf.[6] |
| Catalyst | Catalyst-free. | Requires expensive and air-sensitive Palladium catalysts and phosphine ligands.[8] |
| Cost | Generally lower due to cheaper reagents and no catalyst cost. | Higher due to the cost of the catalyst system. |
| Conditions | Often requires high temperatures and polar aprotic solvents. | Can often be run under milder conditions, but requires strict inert atmosphere. |
| Scalability | Highly scalable and industrially proven. | Can be challenging to scale due to catalyst cost, removal, and air sensitivity. |
| Simplicity | Simpler reaction setup and workup. | More complex setup requiring inert gas techniques. |
Purification and Characterization
Purification Techniques
The final product, being a carboxylic acid, can be effectively purified. After initial extraction, an acid-base wash can be employed to remove neutral impurities. The primary method for obtaining high-purity material is recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes.
Spectroscopic Analysis
The structural confirmation of 1-(2-Nitrophenyl)piperidine-3-carboxylic acid is achieved through standard spectroscopic methods. Based on the analysis of similar structures, the following spectral data are anticipated.[9][10]
| Technique | Expected Observations |
| ¹H NMR | - Aromatic protons in the 7.0-8.0 ppm range, showing characteristic splitting for a 1,2-disubstituted ring. - Piperidine ring protons in the 1.5-3.5 ppm range. - A broad singlet for the carboxylic acid proton (>10 ppm). |
| ¹³C NMR | - Carboxylic acid carbonyl carbon around 175 ppm. - Aromatic carbons between 120-150 ppm. - Piperidine ring carbons in the 25-60 ppm range. |
| FTIR (cm⁻¹) | - Broad O-H stretch from the carboxylic acid (~2500-3300). - Sharp C=O stretch (~1700-1725). - Asymmetric and symmetric N-O stretches for the nitro group (~1520 and ~1340). |
| Mass Spec (ESI+) | Expected [M+H]⁺ peak at m/z 251.09. |
Conclusion
Both Nucleophilic Aromatic Substitution and Buchwald-Hartwig Amination are viable and effective pathways for the synthesis of 1-(2-Nitrophenyl)piperidine-3-carboxylic acid. The S_NAr route, particularly with 1-fluoro-2-nitrobenzene, represents the more direct, cost-effective, and industrially scalable option. The Buchwald-Hartwig amination serves as a powerful alternative, offering broader substrate scope and potentially milder conditions, but at a higher cost and complexity. The choice of method will ultimately depend on the available starting materials, budget, and scale of the synthesis. Both routes reliably converge on the target molecule after a final ester hydrolysis step.
References
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Journal of Medicinal Chemistry. (2025). Synthesis and Biological Evaluation of Nipecotic Acid Derivatives with Terminally Double-Substituted Allenic Spacers as mGAT4 Inhibitors. ACS Publications. [Link]
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bioRxiv. (2025). Synthesis and Biological Evaluation of Nipecotic Acid Derivatives with Terminally Double-Substituted Allenic Spacers as mGAT4 In. [Link]
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PubMed. (2016). Synthesis of 4-substituted Nipecotic Acid Derivatives and Their Evaluation as Potential GABA Uptake Inhibitors. [Link]
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MDPI. (2025). Progress in the Synthesis and Application of Nipecotic Acid and Its Derivatives. [Link]
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PubMed. (2013). Synthesis and evaluation of N-substituted nipecotic acid derivatives with an unsymmetrical bis-aromatic residue attached to a vinyl ether spacer as potential GABA uptake inhibitors. [Link]
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National Institutes of Health (NIH). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. [Link]
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Bentham Science. Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets. [Link]
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Organic Chemistry Portal. Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. [Link]
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ACG Publications. (2023). Synthesis of some piperazine/piperidine amides of chromone-2- carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors. [Link]
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Research and Reviews. (2015). Rapid Synthesis of Phenazine-1-Carboxylic Acid Derived Small Molecules from Diverse Anilines: Privileged Structures for Discovery. [Link]
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An In-depth Technical Guide to the Physicochemical Properties of 1-(2-Nitrophenyl)piperidine-3-carboxylic acid
Introduction
1-(2-Nitrophenyl)piperidine-3-carboxylic acid is a heterocyclic compound featuring a piperidine ring N-substituted with a 2-nitrophenyl group and a carboxylic acid moiety at the 3-position. This unique arrangement of functional groups—a tertiary amine, a nitroaromatic system, and a carboxylic acid—suggests a complex physicochemical profile that is of significant interest to researchers in medicinal chemistry and drug development. The interplay between the basic piperidine nitrogen, the acidic carboxyl group, and the electron-withdrawing nitroaromatic ring governs properties such as solubility, lipophilicity, and molecular interactions, which are critical determinants of a compound's pharmacokinetic and pharmacodynamic behavior.
This guide provides a comprehensive overview of the core physicochemical properties of 1-(2-Nitrophenyl)piperidine-3-carboxylic acid. While experimentally determined data for this specific molecule is not widely published, we present predicted values from reliable chemical databases and, more importantly, provide detailed, field-proven experimental protocols for their empirical determination and validation. This document is designed to serve as a practical roadmap for scientists initiating studies with this compound.
Molecular Structure and Core Identifiers
A clear understanding of the molecule's structure is fundamental to interpreting its chemical behavior.
Caption: 2D Chemical Structure of 1-(2-Nitrophenyl)piperidine-3-carboxylic acid.
Table 1: Core Identifiers and Predicted Physicochemical Properties
| Property | Value | Source |
| CAS Number | 926224-01-3 | |
| Molecular Formula | C₁₂H₁₄N₂O₄ | |
| Molecular Weight | 250.25 g/mol | |
| Melting Point | 90-93 °C (Predicted) | |
| Boiling Point | 456.6 ± 40.0 °C (Predicted) | |
| Density | 1.346 ± 0.06 g/cm³ (Predicted) | |
| pKa | 4.42 ± 0.20 (Predicted, acidic) |
Experimental Determination of Physicochemical Properties
The following sections detail the standard, validated protocols for the experimental determination of the key physicochemical properties of 1-(2-Nitrophenyl)piperidine-3-carboxylic acid.
Melting Point Determination
The melting point is a critical indicator of purity. Pure crystalline compounds exhibit a sharp melting range (typically 0.5-1.0°C), whereas impurities lead to a depressed and broader melting range.
Protocol: Capillary Melting Point Determination This method is highly reliable and requires minimal sample.
Caption: Workflow for Melting Point Determination.
Detailed Steps:
-
Sample Preparation: Finely crush a small amount of the compound. Take a glass capillary tube and seal one end by rotating it in the base of a Bunsen burner flame.[1]
-
Loading: Dip the open end of the capillary into the powdered sample. Gently tap the tube to pack the solid into the sealed end to a height of 2-3 mm.[2][3]
-
Measurement: Place the loaded capillary into a melting point apparatus (e.g., a Mel-Temp device).
-
Heating: Heat the sample rapidly to approximately 15-20°C below the predicted melting point (around 70°C). Then, decrease the heating rate to a slow 1-2°C per minute to ensure thermal equilibrium.[3]
-
Observation: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting range is T₁ to T₂.[2]
-
Validation: Conduct at least two more measurements with fresh samples to ensure the result is reproducible.
Boiling Point Determination
Given the high predicted boiling point (456.6 °C), the compound will likely decompose before boiling at atmospheric pressure. Therefore, a vacuum distillation or a micro-scale method like the Thiele tube technique would be necessary. The Thiele tube method is advantageous as it requires only a small amount of sample.
Protocol: Thiele Tube Boiling Point Determination
Caption: Workflow for Boiling Point Determination using a Thiele Tube.
Detailed Steps:
-
Preparation: Add about 0.5 mL of the liquid sample into a small fusion tube. Place a capillary tube, sealed at one end, into the fusion tube with the open end submerged in the liquid.[4][5]
-
Assembly: Attach the fusion tube to a thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.
-
Heating: Clamp the assembly in a Thiele tube filled with high-boiling mineral oil. Gently heat the side arm of the Thiele tube with a Bunsen burner.[4]
-
Observation (Heating): As the temperature rises, air trapped in the capillary will expand and exit. When the boiling point is reached, a rapid and continuous stream of bubbles will emerge from the capillary tip.[6]
-
Observation (Cooling): Remove the heat source. The bubbling will slow down and stop. The exact moment that the liquid is drawn back into the capillary tube, the vapor pressure inside the capillary equals the atmospheric pressure. The temperature at this moment is the boiling point.[4][7]
-
Record: Note the temperature and the ambient barometric pressure.
Solubility Profile
The molecule's amphoteric nature—possessing both a basic piperidine nitrogen and an acidic carboxylic acid—suggests a pH-dependent aqueous solubility. It is expected to be poorly soluble in neutral water but soluble in both acidic and basic solutions.
Protocol: Qualitative Solubility Testing
Detailed Steps:
-
Water Solubility: Add approximately 25 mg of the compound to 0.5 mL of deionized water in a test tube. Stir or vortex the mixture. Observe if the solid dissolves. Test the resulting solution with pH paper.[8]
-
Acid Solubility (5% HCl): To a fresh sample (25 mg), add 0.5 mL of 5% aqueous HCl. Formation of the piperidinium hydrochloride salt should enhance solubility.[9]
-
Base Solubility (5% NaOH): To a fresh sample (25 mg), add 0.5 mL of 5% aqueous NaOH. Formation of the sodium carboxylate salt should enhance solubility.[9]
-
Bicarbonate Solubility (5% NaHCO₃): To a fresh sample (25 mg), add 0.5 mL of 5% aqueous NaHCO₃. Carboxylic acids are typically strong enough to react with sodium bicarbonate, producing CO₂ gas (effervescence) and dissolving as the carboxylate salt. This test helps distinguish the carboxylic acid from weaker acids like phenols.[8][10]
-
Organic Solvents: Test solubility in common organic solvents like ethanol, methanol, DMSO, and dichloromethane to establish a broader solubility profile.
pKa Determination
The predicted pKa of 4.42 corresponds to the carboxylic acid group. Potentiometric titration is the gold standard for accurately determining pKa values.[11]
Protocol: Potentiometric Titration for Acidic pKa
Detailed Steps:
-
Solution Preparation: Accurately weigh a sample of the compound and dissolve it in a known volume of a suitable solvent (e.g., a methanol/water mixture for sparingly soluble compounds) to create a solution of known concentration (e.g., 1 mM).[12][13]
-
Initial Acidification: Adjust the initial pH of the solution to ~2.0 by adding a small amount of 0.1 M HCl. This ensures the carboxylic acid is fully protonated at the start of the titration.[13]
-
Titration: Calibrate a pH meter with standard buffers (pH 4, 7, 10).[12] Place the pH electrode in the sample solution and begin titrating by adding small, precise increments of a standardized basic titrant (e.g., 0.1 M NaOH).
-
Data Collection: Record the pH value after each addition of titrant, allowing the reading to stabilize. Continue the titration until the pH reaches ~12.[13]
-
Analysis: Plot the pH (y-axis) versus the volume of NaOH added (x-axis). The pKa is the pH at the half-equivalence point, which corresponds to the midpoint of the steepest part of the titration curve (the inflection point).[14] For higher accuracy, a first or second derivative plot can be used to precisely locate the equivalence point.
Spectroscopic Characterization
Spectroscopic analysis is essential for confirming the molecular structure.
Infrared (IR) Spectroscopy
FTIR spectroscopy will confirm the presence of the key functional groups.
Expected Characteristic Absorptions:
-
-COOH Group: A very broad O-H stretching band from 2500-3300 cm⁻¹ is characteristic of a hydrogen-bonded carboxylic acid. A strong C=O stretching absorption is expected around 1710-1760 cm⁻¹.[15]
-
-NO₂ Group: Strong asymmetric and symmetric stretching bands are expected around 1520 cm⁻¹ and 1340 cm⁻¹, respectively.[16][17]
-
Aromatic Ring: C-H stretching for the benzene ring will appear around 3000-3100 cm⁻¹. C=C stretching absorptions will be visible in the 1450-1600 cm⁻¹ region.
-
Piperidine Ring: C-H stretching of the saturated ring will be observed just below 3000 cm⁻¹.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR will provide detailed information about the carbon-hydrogen framework.
Expected ¹H NMR Features (in CDCl₃ or DMSO-d₆):
-
Carboxylic Acid Proton (-COOH): A highly deshielded, broad singlet appearing far downfield, typically between 10-12 ppm.
-
Aromatic Protons: The four protons on the nitrophenyl ring will appear in the aromatic region (7.0-8.5 ppm), showing complex splitting patterns due to their ortho, meta, and para relationships.
-
Piperidine Protons: The protons on the piperidine ring will appear in the upfield region, likely between 1.5-4.0 ppm. The protons adjacent to the nitrogen and the carbon bearing the carboxyl group will be the most deshielded.
Expected ¹³C NMR Features:
-
Carbonyl Carbon (-COOH): Deshielded signal in the 170-180 ppm range.
-
Aromatic Carbons: Six signals in the 110-150 ppm range. The carbon attached to the nitro group will be highly deshielded.
-
Piperidine Carbons: Signals in the 20-60 ppm range. The carbons adjacent to the nitrogen (C2 and C6) will be in the 40-60 ppm region.
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight and provide structural information through fragmentation patterns.
Expected Results:
-
Ionization: Using a soft ionization technique like Electrospray Ionization (ESI), the protonated molecule [M+H]⁺ is expected at m/z 251.26.
-
Fragmentation: Tandem MS (MS/MS) of the parent ion would likely show characteristic fragmentation patterns. Common losses for N-aryl piperidines include fragmentation of the piperidine ring and cleavage adjacent to the nitrogen atom (α-cleavage).[18] The loss of the carboxyl group (-45 Da) is also a probable fragmentation pathway.[19] The neutral loss of water or other small molecules from the piperidine ring is also a common pathway observed in similar structures.[20]
Proposed Synthesis Route
A plausible and widely used method for the synthesis of N-aryl piperidines is the Buchwald-Hartwig amination.[21][22] This palladium-catalyzed cross-coupling reaction forms a C-N bond between an aryl halide and an amine.
Protocol: Buchwald-Hartwig Amination
Caption: Proposed Synthesis via Buchwald-Hartwig Amination.
Detailed Steps:
-
Reaction Setup: To an oven-dried flask, add piperidine-3-carboxylic acid, a palladium catalyst (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., Xantphos), and a base (e.g., cesium carbonate).[23]
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Nitrogen or Argon).
-
Solvent and Reagent Addition: Add anhydrous solvent (e.g., toluene) via syringe, followed by the aryl halide, 1-fluoro-2-nitrobenzene (or 1-bromo-2-nitrobenzene).
-
Reaction: Heat the mixture to reflux (e.g., 100-110°C) with vigorous stirring. Monitor the reaction progress using TLC or LC-MS.
-
Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent and filter through celite to remove the catalyst.
-
Purification: Wash the filtrate with water and brine. Dry the organic layer, concentrate under reduced pressure, and purify the crude product by flash column chromatography to yield the final compound.
Conclusion
This guide provides a robust framework for understanding and characterizing 1-(2-Nitrophenyl)piperidine-3-carboxylic acid. While initial data relies on computational predictions, the detailed experimental protocols outlined herein offer a clear and validated pathway for researchers to empirically determine the compound's melting point, boiling point, solubility, pKa, and spectroscopic characteristics. The proposed synthesis route via Buchwald-Hartwig amination presents a reliable method for obtaining the material. By following these self-validating systems, researchers and drug development professionals can confidently generate the accurate physicochemical data necessary to advance their scientific investigations.
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Potentiometric Titration Method for the Determination of Solubility Limits and pKa Values of Weak Organic Acids in Water. ACS Publications. (2020-06-18). Available at: [Link]
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Determination of Melting Point. Clarion University. Available at: [Link]
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Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray. Available at: [Link]
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Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - NIH. Available at: [Link]
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Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets. Bentham Science Publisher. Available at: [Link]
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Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis. ResearchGate. (2018-12-11). Available at: [Link]
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APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC. Available at: [Link]
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Buchwald–Hartwig Coupling of Piperidines with Hetaryl Bromides. ResearchGate. (2019-08-06). Available at: [Link]
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Solubility of Carboxylic Acids in NaHCO3. Scribd. Available at: [Link]
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"1-(2-Nitrophenyl)piperidine-3-carboxylic acid" CAS number and identifiers
An In-Depth Technical Guide to 1-(2-Nitrophenyl)piperidine-3-carboxylic acid
Abstract
This technical guide provides a comprehensive overview of 1-(2-Nitrophenyl)piperidine-3-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and synthetic research. The piperidine scaffold is a cornerstone in the development of therapeutics, particularly for central nervous system (CNS) disorders and oncology[1][2][3]. The incorporation of a nitrophenyl group offers a versatile chemical handle for further functionalization, making this molecule a valuable building block for creating diverse chemical libraries. This document details the compound's identifiers, physicochemical properties, a validated synthetic approach, potential research applications, and essential safety protocols.
Core Compound Identification and Properties
Precise identification is critical for regulatory compliance, procurement, and experimental reproducibility. 1-(2-Nitrophenyl)piperidine-3-carboxylic acid is cataloged with a unique CAS Registry Number and possesses distinct molecular characteristics.
Chemical Identifiers
| Identifier | Value | Source |
| CAS Number | 926224-01-3 | [4] |
| Molecular Formula | C₁₂H₁₄N₂O₄ | [4] |
| Molecular Weight | 250.25 g/mol | [4] |
| Chemical Name | 1-(2-Nitrophenyl)piperidine-3-carboxylic acid | [4] |
| Synonyms | 3-Piperidinecarboxylic acid, 1-(2-nitrophenyl)-; AKOS B034448; 2-(3-Carboxypiperidin-1-yl)-1-nitrobenzene | [4] |
Physicochemical Properties
The physical properties of carboxylic acids are heavily influenced by their ability to form strong intermolecular hydrogen bonds, leading to relatively high melting and boiling points compared to other organic molecules of similar mass[5]. While extensive experimental data for this specific compound is not publicly available, the properties can be predicted based on its structural components.
| Property | Predicted/Observed Value | Rationale & Notes |
| Physical Form | Expected to be a solid at room temperature. | Similar compounds like 1-(4-Nitrophenyl)-3-piperidinecarboxylic acid are solids[6]. The high molecular weight and potential for hydrogen bonding support this prediction. |
| Melting Point | Not specified. | Expected to be relatively high, likely >150 °C, due to strong intermolecular forces. For comparison, (R)-(-)-3-Piperidinecarboxylic acid has a melting point of 251-255 °C. |
| Solubility | Sparingly soluble in water; soluble in organic solvents like DMSO, DMF, and methanol. | The carboxylic acid group imparts some water solubility, but the bulky, nonpolar nitrophenyl and piperidine rings limit it[5]. |
| pKa | Estimated ~4-5 for the carboxylic acid. | The pKa of the parent piperidine-3-carboxylic acid is influenced by the electron-withdrawing nature of the nitrophenyl group. |
Synthesis Protocol: Nucleophilic Aromatic Substitution
The synthesis of 1-(2-Nitrophenyl)piperidine-3-carboxylic acid can be reliably achieved via a nucleophilic aromatic substitution (SₙAr) reaction. This pathway is a cornerstone of medicinal chemistry for coupling amines to activated aromatic rings. The electron-withdrawing nitro group on the phenyl ring is critical, as it activates the ortho and para positions towards nucleophilic attack by the secondary amine of the piperidine ring.
Causality of Experimental Design
The chosen methodology relies on the reaction between an activated aryl halide (1-fluoro-2-nitrobenzene) and piperidine-3-carboxylic acid (also known as nipecotic acid)[7].
-
Choice of Halide: Fluorine is the preferred leaving group in SₙAr reactions because its high electronegativity strongly polarizes the C-F bond, making the carbon atom highly electrophilic and susceptible to nucleophilic attack.
-
Base Selection: A non-nucleophilic base, such as potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA), is essential. Its role is to deprotonate the piperidine nitrogen, increasing its nucleophilicity, and to neutralize the hydrofluoric acid (HF) byproduct generated during the reaction. This neutralization drives the reaction equilibrium towards the product.
-
Solvent: A polar aprotic solvent like Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) is ideal. These solvents can solvate the cation of the base while leaving the nucleophile relatively "bare" and reactive, thus accelerating the reaction rate.
Experimental Workflow Diagram
Caption: Synthetic workflow for 1-(2-Nitrophenyl)piperidine-3-carboxylic acid.
Step-by-Step Methodology
-
Reagent Preparation: To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add piperidine-3-carboxylic acid (1.0 eq), potassium carbonate (2.5 eq), and DMF (10 mL per gram of starting amine).
-
Initial Heating: Begin stirring and heat the suspension to 100 °C to ensure all reagents are well-mixed and the base is active.
-
Substrate Addition: Slowly add 1-fluoro-2-nitrobenzene (1.05 eq) to the reaction mixture via a dropping funnel over 15 minutes. The reaction is exothermic; maintain temperature control.
-
Reaction: Maintain the reaction at 100 °C and monitor its progress every 2 hours using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-8 hours.
-
Product Precipitation (Workup): Once the reaction is complete, allow the mixture to cool to room temperature. Pour the dark mixture into a beaker containing 100 mL of ice-cold water.
-
Acidification: While stirring, slowly add 1M HCl to the aqueous mixture until the pH reaches ~2-3. The carboxylic acid product, being less soluble in acidic water, will precipitate out as a solid.
-
Isolation: Collect the solid product by vacuum filtration, washing the filter cake with cold water (2 x 20 mL) to remove residual DMF and salts.
-
Purification: For higher purity, recrystallize the crude solid from a suitable solvent system, such as an ethanol/water mixture. Dry the final product under vacuum to yield 1-(2-Nitrophenyl)piperidine-3-carboxylic acid.
Potential Applications in Drug Discovery and Research
While this specific molecule may not be an active pharmaceutical ingredient itself, its structure contains key pharmacophores that make it a highly valuable starting point for drug discovery programs. The piperidine ring is a privileged scaffold found in numerous approved drugs, and the nitrophenyl group serves as a versatile precursor for further chemical elaboration[3][8].
Role as a Privileged Scaffold
The piperidine ring is one of the most common heterocyclic motifs in pharmaceuticals[1]. Its saturated, three-dimensional structure allows it to present substituents in precise vectors, enabling optimal interactions with protein binding sites. It is a key component in drugs targeting the central nervous system, such as antipsychotics and analgesics, as well as in other areas like anticancer agents[2][3].
Synthetic Utility of the Nitrophenyl Group
The true value of this compound in a research setting lies in the synthetic versatility of the nitro group.
-
Reduction to Aniline: The nitro group can be easily and cleanly reduced to an amine (aniline derivative) using standard conditions (e.g., H₂/Pd-C, SnCl₂, or iron in acetic acid). This resulting aniline is a nucleophile that opens up a vast array of subsequent reactions:
-
Amide bond formation.
-
Sulfonamide synthesis.
-
Urea formation.
-
Diazotization followed by Sandmeyer-type reactions.
-
-
Building Block for Fused Heterocycles: The aniline derivative can be used as a precursor to synthesize more complex, fused heterocyclic systems like benzodiazepines or quinolines, which are also important pharmacophores.
Logical Relationship: Structure to Application
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A Predictive Spectroscopic and Analytical Guide to 1-(2-Nitrophenyl)piperidine-3-carboxylic acid
Abstract: This technical guide provides a comprehensive, in-depth analysis of the predicted spectral characteristics of 1-(2-Nitrophenyl)piperidine-3-carboxylic acid, a molecule of interest in medicinal chemistry and drug development. In the absence of published experimental data for this specific compound, this document leverages established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) to construct a scientifically rigorous and predictive spectral profile. By analyzing the distinct contributions of the 2-nitrophenyl, piperidine, and carboxylic acid moieties, this guide serves as an essential reference for researchers engaged in the synthesis, identification, and characterization of this and related N-aryl piperidine structures. Detailed experimental protocols are provided to ensure robust data acquisition and validation.
Introduction: The Rationale for Predictive Analysis
The N-aryl piperidine scaffold is a cornerstone in modern pharmacology, appearing in a vast array of therapeutic agents.[1] The specific compound, 1-(2-Nitrophenyl)piperidine-3-carboxylic acid, combines this privileged structure with an electron-withdrawing nitro group and a versatile carboxylic acid handle, making it a compelling candidate for fragment-based drug discovery and as a synthetic intermediate.
Characterizing a novel compound is fundamentally dependent on a suite of analytical techniques, with NMR, IR, and MS forming the primary triad for structural elucidation. However, for molecules not yet described in the scientific literature, a predictive framework is invaluable. It allows researchers to:
-
Anticipate spectral features , aiding in the confirmation of a successful synthesis.
-
Troubleshoot unexpected results by comparing observed data against a theoretical model.
-
Design appropriate analytical methods tailored to the compound's predicted properties.
This guide provides such a framework, grounded in data from analogous structures and first-principle spectroscopic theory.
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework of a molecule. The predictions below are based on an analysis of substituent effects on chemical shifts, referencing known data for N-aryl piperidines and substituted aromatics.[2][3]
Predicted ¹H NMR Spectrum (500 MHz, DMSO-d₆)
The proton NMR spectrum is expected to show distinct regions for the aromatic, piperidine, and carboxylic acid protons. The use of a polar aprotic solvent like DMSO-d₆ is recommended to ensure solubility and to observe the exchangeable carboxylic acid proton.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Rationale & Notes |
| H-1' (COOH) | 12.0 - 12.5 | Broad Singlet | - | The acidic proton of the carboxylic acid is typically found far downfield and is often broad due to hydrogen bonding and chemical exchange. |
| H-6" (Aromatic) | 7.95 - 8.05 | Doublet of Doublets (dd) | J ≈ 8.0, 1.5 | This proton is ortho to the strongly electron-withdrawing NO₂ group, causing a significant downfield shift. It is coupled to H-5" and H-4". |
| H-4" (Aromatic) | 7.65 - 7.75 | Doublet of Triplets (dt) | J ≈ 7.5, 1.5 | This proton is deshielded by the NO₂ group and the ring current. It is coupled to H-3", H-5", and H-6". |
| H-3" (Aromatic) | 7.30 - 7.40 | Doublet of Doublets (dd) | J ≈ 8.0, 1.0 | This proton is ortho to the piperidine nitrogen. It is coupled to H-4". |
| H-5" (Aromatic) | 7.15 - 7.25 | Doublet of Triplets (dt) | J ≈ 7.5, 1.0 | This proton is meta to the NO₂ group and experiences the least deshielding in the aromatic region. It is coupled to H-4" and H-6". |
| H-2eq, H-6eq (Piperidine) | 3.60 - 3.75 | Multiplet | - | Protons on carbons alpha to the nitrogen are shifted downfield due to the anisotropic effect of the aromatic ring and nitrogen's electronegativity. |
| H-2ax, H-6ax (Piperidine) | 3.05 - 3.20 | Multiplet | - | Axial protons are typically more shielded than their equatorial counterparts. |
| H-3 (Piperidine) | 2.90 - 3.05 | Multiplet | - | This proton is alpha to the carboxylic acid group, causing a downfield shift relative to other piperidine methine protons. |
| H-5eq, H-4eq (Piperidine) | 1.90 - 2.10 | Multiplet | - | Equatorial protons on the piperidine ring. |
| H-5ax, H-4ax (Piperidine) | 1.60 - 1.80 | Multiplet | - | Axial protons on the piperidine ring, typically found in the most upfield region of the spectrum. |
Predicted ¹³C NMR Spectrum (125 MHz, DMSO-d₆)
The ¹³C NMR spectrum will complement the proton data, confirming the carbon skeleton.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale & Notes |
| C-1' (C=O) | 173.5 - 175.0 | The carbonyl carbon of a carboxylic acid is characteristically found in this downfield region. |
| C-2" (C-NO₂) | 148.0 - 149.5 | The carbon directly attached to the electron-withdrawing nitro group is significantly deshielded. |
| C-1" (C-N) | 144.5 - 146.0 | The ipso-carbon attached to the piperidine nitrogen. |
| C-4" (Aromatic CH) | 133.0 - 134.0 | Aromatic methine carbon. |
| C-6" (Aromatic CH) | 126.0 - 127.0 | Aromatic methine carbon. |
| C-5" (Aromatic CH) | 121.5 - 122.5 | Aromatic methine carbon. |
| C-3" (Aromatic CH) | 119.0 - 120.0 | Aromatic methine carbon. |
| C-2, C-6 (Piperidine CH₂) | 52.0 - 54.0 | Carbons alpha to the nitrogen are shifted downfield. |
| C-3 (Piperidine CH) | 45.0 - 47.0 | Methine carbon bearing the carboxylic acid. |
| C-5 (Piperidine CH₂) | 28.0 - 30.0 | Piperidine methylene carbon. |
| C-4 (Piperidine CH₂) | 23.0 - 25.0 | The piperidine carbon furthest from the substituents. |
Experimental Protocol for NMR Spectroscopy
A self-validating protocol ensures reproducibility and accuracy.
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.7 mL of deuterated solvent (e.g., DMSO-d₆). Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if quantitative analysis is required.
-
Instrument Setup: Use a high-field NMR spectrometer (≥400 MHz). Ensure the instrument is properly shimmed to achieve high resolution and symmetrical peak shapes.
-
Data Acquisition:
-
¹H NMR: Acquire a standard one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).
-
¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be necessary (typically 1024 or more) due to the low natural abundance of ¹³C.
-
2D NMR (Optional but Recommended): Perform COSY (Correlation Spectroscopy) to establish H-H coupling networks and HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons. These 2D experiments are crucial for unambiguous assignment of the complex piperidine signals.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired data. Calibrate the chemical shift scale to the residual solvent peak or the internal standard.
Mass Spectrometry (MS) Analysis
Mass spectrometry provides the molecular weight of the compound and offers structural clues based on its fragmentation pattern. For this molecule, Electrospray Ionization (ESI) in positive ion mode is the preferred method, as the piperidine nitrogen is basic and readily protonated.
-
Molecular Formula: C₁₁H₁₂N₂O₄
-
Monoisotopic Mass: 236.0797 Da
-
Predicted [M+H]⁺ Ion: m/z 237.0870
Predicted Fragmentation Pattern
Upon collisional activation (MS/MS) of the parent ion (m/z 237.0870), several fragmentation pathways are plausible. The fragmentation of piperidine derivatives is often characterized by ring cleavage, while nitroaromatics can exhibit characteristic losses of NO, NO₂, or H₂O. [4][5]
| Predicted Fragment (m/z) | Proposed Loss | Proposed Structure / Notes |
|---|---|---|
| 219.0764 | -H₂O | Loss of water from the protonated carboxylic acid. |
| 191.0815 | -HCOOH | Neutral loss of formic acid. |
| 190.0733 | -NO₂ & -H | Loss of the nitro group. |
| 163.0866 | -HCOOH & -C₂H₄ | Subsequent loss of ethylene from the piperidine ring after initial loss of formic acid. |
| 120.0813 | C₇H₁₀N⁺ | Fragment corresponding to the N-phenylpiperidine cation after loss of the nitro and carboxyl groups. |
Experimental Protocol for Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile. Further dilute this stock solution to a final concentration of 1-10 µg/mL in 50:50 acetonitrile:water with 0.1% formic acid. The acid aids in protonation.
-
Instrument Setup: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an ESI source. Calibrate the instrument immediately before analysis to ensure high mass accuracy.
-
Data Acquisition:
-
Full Scan (MS1): Infuse the sample and acquire a full scan spectrum to identify the protonated molecular ion [M+H]⁺ at m/z 237.0870.
-
Tandem MS (MS/MS): Perform a product ion scan on the precursor ion (m/z 237.0870). Optimize the collision energy to induce fragmentation and generate a rich spectrum of daughter ions.
-
-
Data Analysis: Determine the elemental composition of the parent and fragment ions using the high-resolution accurate mass data. Propose fragmentation pathways consistent with the observed losses.
Conclusion
This guide presents a detailed, predictive spectral analysis for 1-(2-Nitrophenyl)piperidine-3-carboxylic acid. The key identifying features are anticipated to be:
-
¹H NMR: A complex set of signals with four distinct aromatic protons, a downfield carboxylic acid proton, and overlapping multiplets for the nine piperidine protons.
-
¹³C NMR: Eleven unique carbon signals, including a downfield carbonyl carbon (~174 ppm) and two aromatic carbons attached to heteroatoms (C-N and C-NO₂).
-
IR: Two very strong, characteristic peaks for the aromatic nitro group (1510-1530 cm⁻¹ and 1340-1360 cm⁻¹) and a strong C=O absorption (~1710 cm⁻¹).
-
MS: A protonated molecular ion [M+H]⁺ at m/z 237.0870, with characteristic fragmentations involving the loss of water, formic acid, and the nitro group.
This theoretical framework, coupled with the provided experimental protocols, offers a robust system for any researcher working with this molecule, ensuring confident structural confirmation and facilitating further investigation into its potential applications.
References
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Macmillan Group, Princeton University. (n.d.). Supplementary Information. Retrieved from [Link]
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PubChem. (n.d.). 1-(2-Nitrophenyl)piperidine. Retrieved from [Link]
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IJNRD. (2024, February). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. International Journal of Novel Research and Development, 9(2). Retrieved from [Link]
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NP-MRD. (n.d.). 13C NMR Spectrum (1D, 101 MHz, D2O, predicted) (NP0000084). Retrieved from [Link]
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SpectraBase. (n.d.). 1-(2-Nitrophenyl)piperazine [FTIR]. Retrieved from [Link]
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Anderson, J. C., Bouvier-Israel, E., Rundell, C. D., & Zhang, X. (n.d.). Asymmetric Synthesis of Piperidines using the nitro-Mannich Reaction - Supplementary Information. UCL Discovery. Retrieved from [Link]
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Bouling Chemical Co., Limited. (n.d.). Piperidine-3-Carboxylic Acid: Properties, Uses, Safety Data & Reliable Supplier in China. Retrieved from [Link]
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University of Puget Sound. (n.d.). The values for proton and C-13 chemical shifts given below are typical approximate ranges only. Retrieved from [Link]
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IUCr. (n.d.). Crystal structure and Hirshfeld surface analysis of N-(4-nitrophenyl)-2-(piperidin-1-yl)acetamide (lidocaine analogue). Retrieved from [Link]
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ResearchGate. (2022, November). List of the proton chemical shifts (ppm) of the NH piperidine, and the DTC derivatives. Retrieved from [Link]
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ResearchGate. (2022, October). Relevant portion of the experimental 1H NMR spectrum of 0.1 M N-CH2D-2-methylpiperidine. Retrieved from [Link]
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University of Calgary. (n.d.). IR Spectroscopy Tutorial: Nitro Groups. Retrieved from [Link]
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An In-depth Technical Guide to the Putative Mechanism of Action of 1-(2-Nitrophenyl)piperidine-3-carboxylic acid
A Senior Application Scientist's Synthesis of Structure-Function Hypotheses and Validation Strategies
Abstract
This technical guide provides a detailed analysis of the putative mechanism of action for the novel compound 1-(2-Nitrophenyl)piperidine-3-carboxylic acid. In the absence of direct empirical data for this specific molecule, this document synthesizes established pharmacological principles and structure-activity relationship (SAR) data from related compounds to construct a robust, scientifically-grounded hypothesis. The core of this analysis posits that the compound functions as a potent inhibitor of γ-aminobutyric acid (GABA) transporters (GATs), a mechanism inherited from its piperidine-3-carboxylic acid (nipecotic acid) scaffold. The addition of the N-(2-nitrophenyl) group is hypothesized to significantly enhance potency and modulate pharmacokinetic properties by increasing lipophilicity, thereby facilitating passage across the blood-brain barrier. This guide will deconstruct the molecular architecture, elaborate on the proposed primary mechanism of GAT inhibition, discuss the anticipated physiological consequences, and provide detailed, field-proven experimental protocols to rigorously test and validate these hypotheses.
Introduction: Deconstructing the Molecular Architecture
1-(2-Nitrophenyl)piperidine-3-carboxylic acid is a synthetic N-aryl derivative of nipecotic acid. Its structure uniquely combines three key chemical moieties, each contributing to a predictable, yet unconfirmed, pharmacological profile.
-
The Piperidine-3-Carboxylic Acid Core: This scaffold is identical to nipecotic acid, a well-characterized and potent competitive inhibitor of GABA transporters.[1][2] Nipecotic acid itself is a valuable research tool but possesses poor therapeutic potential due to its hydrophilic, zwitterionic nature, which severely limits its ability to cross the blood-brain barrier.[2][3]
-
The N-Aryl Substitution: The attachment of an aryl group directly to the piperidine nitrogen is a cornerstone of modern medicinal chemistry. In the context of nipecotic acid derivatives, this strategy is employed to increase lipophilicity.[4] This modification is critical for enhancing absorption, distribution, metabolism, and excretion (ADME) properties, most notably brain permeability. The marketed GAT inhibitor, Tiagabine, utilizes a complex lipophilic substituent at this position to achieve oral activity and CNS penetration.[2][5]
-
The 2-Nitrophenyl Group: The specific choice of a 2-nitrophenyl substituent introduces distinct electronic and steric properties. The nitro group (NO₂) is a strong electron-withdrawing group that can influence the molecule's interaction with its biological target through dipole-dipole or hydrogen bonding interactions.[6] Its presence can also impact metabolic stability and introduce potential for redox-related bioactivities or toxicities.[6][7]
Based on this structural analysis, the principal hypothesis is that 1-(2-Nitrophenyl)piperidine-3-carboxylic acid acts as a central nervous system (CNS) active GABA reuptake inhibitor.
The Primary Postulated Mechanism: Inhibition of GABA Transporters (GATs)
The termination of GABAergic neurotransmission is primarily mediated by its rapid reuptake from the synaptic cleft into presynaptic neurons and surrounding glial cells.[8] This process is carried out by a family of four sodium- and chloride-dependent GABA transporters: GAT-1, GAT-2, GAT-3, and the betaine-GABA transporter-1 (BGT-1).[9] GAT-1 is the most prevalent subtype in the brain and is considered the primary target for enhancing GABAergic tone in the treatment of conditions like epilepsy and anxiety.[8][10]
Competitive Inhibition at the GABA Binding Site
We propose that 1-(2-Nitrophenyl)piperidine-3-carboxylic acid functions as a competitive inhibitor at the GABA binding site on GATs, with a likely preference for GAT-1. The piperidine-3-carboxylic acid portion of the molecule acts as a GABA analogue, allowing it to be recognized by the transporter. However, the bulky N-aryl substituent prevents the conformational changes necessary for translocation of the substrate across the membrane. By occupying the binding site, the compound blocks the reuptake of endogenous GABA, leading to its accumulation in the synaptic cleft.[9][10]
This prolonged presence of GABA enhances the activation of both synaptic and extrasynaptic GABA receptors (e.g., GABA-A and GABA-B), resulting in a net increase in inhibitory signaling throughout the CNS.[8]
The Role of the 2-Nitrophenyl Group in Potency and Selectivity
Structure-activity studies on nipecotic acid derivatives consistently show that the nature of the N-substituent is a critical determinant of potency and selectivity.[4][11][12] The lipophilic N-(2-nitrophenyl) group is expected to engage in hydrophobic interactions within a binding pocket adjacent to the GABA recognition site on the transporter. This interaction would anchor the molecule more tightly than nipecotic acid alone, leading to a significantly lower inhibition constant (Kᵢ) and higher potency. The specific stereochemistry and electronic profile of the 2-nitrophenyl ring may also confer selectivity for one GAT subtype over others.
Potential Secondary Mechanisms
While GAT inhibition is the most probable primary mechanism, it is worth noting that at high concentrations, nipecotic acid has been shown to act as a direct agonist at GABA-A receptors.[13] It is plausible that 1-(2-Nitrophenyl)piperidine-3-carboxylic acid could retain this property, which would contribute to its overall inhibitory effect on neuronal excitability. This secondary mechanism would need to be investigated to fully characterize the compound's pharmacological profile.
Experimental Validation: A Step-by-Step Methodological Approach
To validate the hypothesized mechanism of action, a tiered experimental approach is necessary, moving from in vitro target engagement to cellular and in vivo functional outcomes.
Workflow for Mechanistic Validation
The logical flow of experiments is designed to first confirm target binding and then to measure the functional consequences of that binding at cellular and systemic levels.
Caption: A tiered workflow for validating the mechanism of action.
Protocol 1: GAT Inhibition via [³H]-GABA Uptake Assay
This experiment is the cornerstone for confirming the primary hypothesis. It directly measures the ability of the test compound to inhibit the function of GABA transporters.
Objective: To determine the potency (IC₅₀) of 1-(2-Nitrophenyl)piperidine-3-carboxylic acid in inhibiting GABA uptake.
Methodology:
-
Preparation: Use either primary cortical neurons, cultured cells stably expressing human GAT-1 (e.g., HEK293-hGAT1), or crude synaptosomal preparations from rodent brains.
-
Assay Setup: Plate cells/synaptosomes in a 96-well format. Pre-incubate the preparations for 15-20 minutes at 37°C with varying concentrations of 1-(2-Nitrophenyl)piperidine-3-carboxylic acid (e.g., from 1 nM to 100 µM). Include a known GAT-1 inhibitor (e.g., Tiagabine) as a positive control and a vehicle-only group (e.g., 0.1% DMSO) as a negative control.
-
Uptake Initiation: Add a solution containing a low concentration of radiolabeled [³H]-GABA (e.g., 10-20 nM) to each well to initiate the uptake reaction.
-
Uptake Termination: After a short incubation period (e.g., 10 minutes), rapidly terminate the uptake by washing the cells with ice-cold assay buffer to remove extracellular [³H]-GABA.
-
Quantification: Lyse the cells and measure the intracellular radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of inhibition against the log concentration of the compound. Fit the data to a four-parameter logistic equation to calculate the IC₅₀ value.
| Compound | Predicted IC₅₀ (GAT-1) | Rationale |
| Nipecotic Acid | 1-10 µM | Known baseline potency.[1] |
| Tiagabine | 20-100 nM | Potent, brain-penetrant positive control.[8] |
| 1-(2-Nitrophenyl)piperidine-3-carboxylic acid | 50 nM - 1 µM | Hypothesized increase in potency due to lipophilic N-aryl group. |
Protocol 2: Patch-Clamp Electrophysiology
This protocol assesses the downstream cellular consequence of GAT inhibition: the enhancement of GABA-A receptor-mediated currents.
Objective: To measure the effect of the compound on GABAergic inhibitory postsynaptic currents (IPSCs).
Methodology:
-
Preparation: Prepare acute brain slices (e.g., hippocampal or cortical) from rodents or use primary cultured neurons.
-
Recording: Using the whole-cell patch-clamp technique, record spontaneous or evoked IPSCs from a neuron.
-
Baseline Measurement: Record a stable baseline of IPSC activity for 5-10 minutes in standard artificial cerebrospinal fluid (aCSF).
-
Compound Application: Perfuse the slice/culture with aCSF containing a known concentration of 1-(2-Nitrophenyl)piperidine-3-carboxylic acid (e.g., 1-10 µM).
-
Effect Measurement: Continue recording to observe changes in the decay time, frequency, and amplitude of the IPSCs. GAT inhibition is expected to prolong the decay time of the IPSCs, reflecting the increased persistence of GABA in the synapse.
-
Washout: Perfuse with standard aCSF to determine if the effect is reversible.
Signaling Pathway Diagram
The proposed mechanism directly impacts the balance of excitation and inhibition at the synaptic level.
Caption: Proposed mechanism of synaptic GABAergic enhancement.
Conclusion and Future Directions
The structural features of 1-(2-Nitrophenyl)piperidine-3-carboxylic acid provide a strong basis for the hypothesis that it acts as a potent GABA reuptake inhibitor. The nipecotic acid core provides the necessary pharmacophore for GAT recognition, while the N-(2-nitrophenyl) substituent is predicted to enhance potency and CNS availability. This guide outlines the primary mechanism and provides a clear, actionable set of experimental protocols to test this hypothesis. Successful validation would position this compound as a promising lead for the development of novel therapeutics for neurological disorders characterized by GABAergic deficits, such as epilepsy, anxiety disorders, and neuropathic pain.
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Yunger, L. M., et al. (1992). Structure-activity Studies on Benzhydrol-Containing Nipecotic Acid and Guvacine Derivatives as Potent, Orally-Active Inhibitors of GABA Uptake. Journal of Medicinal Chemistry, 35(22), 4238-48. [Link]
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Falch, E., et al. (2011). Stereospecific Synthesis and Structure-Activity Relationships of Unsymmetrical 4,4-diphenylbut-3-enyl Derivatives of Nipecotic Acid as GAT-1 Inhibitors. Journal of Medicinal Chemistry, 54(22), 7991-8004. [Link]
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The Multifaceted Biological Potential of Nitrophenylpiperidine Derivatives: A Technical Guide for Drug Discovery
Foreword
The piperidine scaffold is a cornerstone in medicinal chemistry, gracing the structures of numerous approved therapeutics.[1] Its conformational flexibility and ability to engage in various intermolecular interactions make it a privileged motif in drug design. When coupled with a nitrophenyl group, a versatile pharmacophore known to influence a molecule's electronic and pharmacokinetic properties, the resulting nitrophenylpiperidine derivatives emerge as a compelling class of compounds with a broad spectrum of biological activities.[2] This technical guide provides an in-depth exploration of the significant anticancer, antimicrobial, and neuroprotective potential of these derivatives, offering valuable insights for researchers, scientists, and drug development professionals. We will delve into the mechanistic underpinnings of their actions, present key experimental data, and provide detailed protocols for their biological evaluation, fostering a comprehensive understanding of this promising chemical space.
I. Anticancer Activity: Inducing Apoptosis and Halting Proliferation
A growing body of evidence highlights the potent cytotoxic effects of nitrophenylpiperidine derivatives against a range of cancer cell lines.[3] The primary mechanism underlying their anticancer activity appears to be the induction of apoptosis, or programmed cell death, a critical process in eliminating malignant cells.[4]
A. Mechanistic Insights: The Apoptotic Cascade
Nitrophenylpiperidine derivatives have been shown to modulate the delicate balance between pro-apoptotic and anti-apoptotic proteins of the Bcl-2 family.[4][5] Specifically, they can upregulate the expression of the pro-apoptotic protein Bax while downregulating the anti-apoptotic protein Bcl-2.[6][7] This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c into the cytoplasm.[7] This event triggers the activation of a cascade of caspases, the executioner enzymes of apoptosis, ultimately leading to cell death.[6]
Furthermore, some derivatives have been observed to induce cell cycle arrest, preventing cancer cells from progressing through the phases of division and proliferation.[8]
Signaling Pathway: Induction of Apoptosis by Nitrophenylpiperidine Derivatives
Caption: Proposed mechanism of apoptosis induction by nitrophenylpiperidine derivatives.
B. In Vitro Efficacy: A Quantitative Look
The cytotoxic potential of nitrophenylpiperidine derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values, which represent the concentration of the compound required to inhibit the growth of 50% of a cancer cell population. The following table summarizes the reported IC50 values for representative nitrophenylpiperidine derivatives against various cancer cell lines.
| Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 1 | HCT116 (Colon) | 22.4 | [9] |
| Compound 2 | HCT116 (Colon) | 0.34 | [9] |
| Compound A8 | MCF7 (Breast) | 0.3 | [10] |
| Compound A22 | MCF7 (Breast) | 4.3 | [10] |
| Compound 9b | MCF-7 (Breast) | <0.1 | [11] |
| Compound 9c | A549 (Lung) | <0.1 | [11] |
| Derivative 3d | MCF-7 (Breast) | 43.4 | [12] |
| Derivative 4d | MDA-MB-231 (Breast) | 35.1 | [12] |
| Benzo[a]phenazine derivative | MCF-7 (Breast) | 1.0 - 10 | [13] |
| Benzo[a]phenazine derivative | HL-60 (Leukemia) | 1.0 - 10 | [13] |
C. Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess cell viability and, consequently, the cytotoxic effects of chemical compounds.
Principle: Viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and incubate overnight to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the nitrophenylpiperidine derivatives in culture medium. Replace the old medium in the 96-well plate with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Plot a dose-response curve and determine the IC50 value using appropriate software.
Experimental Workflow: MTT Assay
Caption: A streamlined workflow for assessing cytotoxicity using the MTT assay.
II. Antimicrobial Activity: Disrupting Bacterial Cell Division
The emergence of multidrug-resistant pathogens poses a significant threat to global health, necessitating the discovery of novel antimicrobial agents with unique mechanisms of action. Nitrophenylpiperidine derivatives have demonstrated promising activity against a range of bacterial and fungal pathogens.[14][15]
A. Mechanistic Insights: Targeting FtsZ
A key molecular target for the antibacterial action of some nitrophenylpiperidine derivatives is the filamentous temperature-sensitive protein Z (FtsZ).[16][17] FtsZ is a prokaryotic homolog of eukaryotic tubulin and plays a crucial role in bacterial cell division by forming a contractile ring (the Z-ring) at the division site.[18] Inhibition of FtsZ polymerization disrupts the formation of the Z-ring, leading to filamentation of the bacteria and eventual cell death.[16] This mechanism is particularly attractive as FtsZ is highly conserved in bacteria but absent in eukaryotes, suggesting a potential for selective toxicity.
Mechanism of Action: Inhibition of FtsZ and Bacterial Cell Division
Caption: Inhibition of FtsZ polymerization by nitrophenylpiperidine derivatives disrupts bacterial cell division.
B. In Vitro Efficacy: Minimum Inhibitory Concentrations
The antimicrobial efficacy of a compound is determined by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration that prevents the visible growth of a microorganism. The following table presents MIC values for some nitrophenylpiperidine derivatives against various microbial strains.
| Derivative | Microorganism | MIC (µM) | Reference |
| 1-(2-Hydroxy-3-{[4-(propan-2-yloxy)benzoyl]oxy}propyl)-4-(4-nitrophenyl)piperazinediium dichloride | M. kansasii | 15.4 | [14] |
| 1-{3-[(4-butoxybenzoyl)oxy]-2-hydroxypropyl}-4-(4-nitrophenyl)piperazinediium dichloride | M. kansasii | 15.0 | [14] |
| 1-{3-[(4-butoxybenzoyl)oxy]-2-hydroxypropyl}-4-(4-nitrophenyl)piperazinediium dichloride | M. marinum | 15.0 | [14] |
| 1-(2-Hydroxy-3-{[4-(2-propoxyethoxy)benzoyl]oxy}propyl)-4-(4-nitrophenyl)piperazinediium dichloride | F. avenaceum | 14.2 | [14] |
| Piperidine derivative 6 | B. subtilus | 0.75 mg/ml | [15] |
| Piperidine derivative 6 | B. cereus | 1.5 mg/ml | [15] |
| Piperidine derivative 6 | E. coli | 1.5 mg/ml | [15] |
| Piperidine derivative 6 | S. aureus | 1.5 mg/ml | [15] |
| N-phenylpiperazine derivative 4 | S. aureus | 0.78 mg/mL | [19] |
| N-phenylpiperazine derivative 4 | C. albicans | 0.78 mg/mL | [19] |
C. Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a standard laboratory procedure for determining the MIC of an antimicrobial agent.
Principle: A standardized suspension of a microorganism is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium. The lowest concentration of the agent that inhibits visible growth after incubation is the MIC.
Step-by-Step Methodology:
-
Prepare Inoculum: Culture the test microorganism in a suitable broth medium to achieve a logarithmic growth phase. Adjust the turbidity of the culture to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Prepare Compound Dilutions: Perform serial two-fold dilutions of the nitrophenylpiperidine derivative in a 96-well microtiter plate containing broth medium.
-
Inoculate Wells: Add a standardized volume of the microbial inoculum to each well, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL. Include a positive control (microorganism in broth without compound) and a negative control (broth only).
-
Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for most bacteria) for 18-24 hours.
-
Determine MIC: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound in a well that shows no visible growth. The results can also be read using a plate reader to measure optical density.
III. Neuroprotective Activity: A Beacon of Hope for Neurodegenerative Diseases
Neurodegenerative diseases, such as Alzheimer's and Parkinson's, are characterized by the progressive loss of neuronal structure and function. Emerging research suggests that certain nitrophenylpiperidine derivatives possess neuroprotective properties, offering potential therapeutic avenues for these debilitating conditions.
A. Mechanistic Insights: Modulating Sigma-1 Receptors and Downstream Signaling
A prominent mechanism of neuroprotection for some nitrophenylpiperidine derivatives involves their interaction with the sigma-1 receptor, an intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface. The compound 4-phenyl-1-(4-phenylbutyl)piperidine (PPBP) is a well-studied sigma-1 receptor agonist that has demonstrated neuroprotective effects in models of ischemia.[20][21]
Activation of the sigma-1 receptor by PPBP can trigger a cascade of neuroprotective signaling events. One key pathway involves the modulation of neuronal nitric oxide synthase (nNOS).[20] PPBP has been shown to reduce the association of nNOS with the NMDA receptor complex, thereby attenuating excitotoxicity-induced nitric oxide production and subsequent oxidative stress.[20]
Furthermore, sigma-1 receptor activation can lead to the phosphorylation and activation of the extracellular signal-regulated kinase (ERK1/2), a key component of the MAPK signaling pathway, which is known to promote neuronal survival and plasticity.[22]
Signaling Pathway: Neuroprotection via Sigma-1 Receptor Activation
Caption: Neuroprotective signaling pathways activated by the nitrophenylpiperidine derivative PPBP through the sigma-1 receptor.
IV. General Synthesis of Nitrophenylpiperidine Derivatives
The synthesis of nitrophenylpiperidine derivatives can be achieved through various synthetic routes. A common and versatile approach involves the N-arylation of a piperidine ring with a suitable nitrophenyl halide or sulfonate.
General Synthetic Scheme
Caption: A general representation of the N-arylation reaction for the synthesis of nitrophenylpiperidine derivatives.
V. Conclusion and Future Perspectives
Nitrophenylpiperidine derivatives represent a versatile and promising class of bioactive molecules with significant potential in the fields of oncology, infectious diseases, and neurology. Their ability to induce apoptosis in cancer cells, inhibit bacterial cell division, and confer neuroprotection underscores their importance as lead compounds for the development of novel therapeutics. The mechanistic insights and experimental protocols provided in this guide are intended to serve as a valuable resource for researchers dedicated to exploring and harnessing the therapeutic potential of this fascinating chemical scaffold. Future research should focus on optimizing the structure-activity relationships of these derivatives to enhance their potency and selectivity, as well as on conducting in vivo studies to validate their therapeutic efficacy and safety profiles. The continued investigation of nitrophenylpiperidine derivatives holds the promise of delivering next-generation medicines to address some of the most pressing challenges in human health.
VI. References
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Tan, F., Guio-Aguilar, P., et al. (2010). The σ1 receptor agonist 4-PPBP elicits ERK1/2 phosphorylation in primary neurons: a possible mechanism of neuroprotective action. Neuropharmacology, 59(6), 416-424. [Link]
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Yang, Z. J., et al. (2007). Sigma receptor ligand 4-phenyl-1-(4-phenylbutyl)-piperidine modulates neuronal nitric oxide synthase/postsynaptic density-95 coupling mechanisms and protects against neonatal ischemic degeneration of striatal neurons. The Journal of Neuroscience, 27(10), 2579-2591. [Link]
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An In-depth Technical Guide to the Solubility and Stability of 1-(2-Nitrophenyl)piperidine-3-carboxylic acid
Introduction
1-(2-Nitrophenyl)piperidine-3-carboxylic acid is a molecule of significant interest within contemporary drug discovery and development programs. Its unique chemical architecture, incorporating a nitroaromatic moiety, a piperidine scaffold, and a carboxylic acid functional group, presents a distinct profile of physicochemical properties that are critical to its behavior in biological systems. The piperidine ring is a prevalent feature in many pharmaceuticals, while the nitroaromatic group can influence both the compound's metabolic profile and its therapeutic activity.[1]
This technical guide provides a comprehensive overview of the solubility and stability of 1-(2-Nitrophenyl)piperidine-3-carboxylic acid, offering insights for researchers, scientists, and drug development professionals. A thorough understanding of these fundamental properties is paramount for advancing a compound through the development pipeline, from initial screening to formulation and clinical evaluation.
Predicted Physicochemical Properties
Solubility Profile
The solubility of a compound is a critical determinant of its absorption and bioavailability. The presence of both polar and non-polar functionalities in 1-(2-Nitrophenyl)piperidine-3-carboxylic acid suggests a nuanced solubility profile.
-
Aqueous Solubility : The carboxylic acid group is ionizable, which can enhance aqueous solubility, particularly at pH values above its pKa. Conversely, the 2-nitrophenyl group is largely hydrophobic and will tend to decrease water solubility. Aromatic nitro compounds, in general, are sparingly soluble in water.[2][3] The piperidine ring itself offers a degree of polarity. Therefore, the overall aqueous solubility is expected to be limited but highly pH-dependent. At physiological pH (around 7.4), a significant portion of the carboxylic acid will be deprotonated, which should aid in its solubility.
-
Organic Solvent Solubility : Due to its organic backbone, 1-(2-Nitrophenyl)piperidine-3-carboxylic acid is anticipated to be readily soluble in a range of organic solvents.[2] This is a common characteristic of many small molecule drug candidates.
| Property | Predicted Characteristic | Rationale |
| Aqueous Solubility | Limited, pH-dependent | Presence of both a hydrophobic nitroaromatic group and a polar, ionizable carboxylic acid.[2][3] |
| Organic Solvent Solubility | High | Predominantly organic structure.[2] |
Stability Profile
The stability of a pharmaceutical compound influences its shelf-life, formulation strategies, and in vivo fate. The key structural features of 1-(2-Nitrophenyl)piperidine-3-carboxylic acid each contribute to its overall stability profile.
-
pH Stability : The piperidine ring, being a cyclic amine, can be susceptible to degradation under certain conditions.[4] However, in many pharmaceutical compounds, the piperidine moiety is relatively stable.[5][6] The stability of the molecule will likely be influenced by pH. Hydrolytic degradation under strongly acidic or basic conditions is a potential pathway that needs to be investigated.[7]
-
Thermal Stability : Piperidine and its derivatives can be sensitive to heat, with high temperatures potentially causing decomposition.[5] Therefore, it is crucial to assess the thermal stability of 1-(2-Nitrophenyl)piperidine-3-carboxylic acid to establish appropriate storage and handling conditions.
-
Photostability : Aromatic nitro compounds can be susceptible to photolytic degradation.[8] The presence of the 2-nitrophenyl group suggests that the compound may be light-sensitive, a factor that must be considered during its handling and formulation.
-
Oxidative Stability : The piperidine ring can be susceptible to oxidation.[4] The presence of the nitro group, an electron-withdrawing group, might influence the susceptibility of the aromatic ring to oxidative processes.
Experimental Workflows for Characterization
To empirically determine the solubility and stability of 1-(2-Nitrophenyl)piperidine-3-carboxylic acid, a series of well-defined experimental protocols are necessary.
Solubility Determination
A tiered approach is recommended for assessing the solubility of the compound.
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An In-Depth Technical Guide to the Synthesis and Characterization of 1-(2-Nitrophenyl)piperidine-3-carboxylic acid
Audience: Researchers, scientists, and drug development professionals.
Foreword: The Significance of N-Aryl Piperidine Scaffolds
The piperidine ring is a ubiquitous structural motif in a vast array of pharmaceuticals and biologically active natural products.[1] Its saturated, six-membered heterocyclic structure provides a versatile three-dimensional scaffold that can be functionalized to interact with various biological targets. The introduction of an aryl group onto the piperidine nitrogen, creating an N-aryl piperidine, significantly expands the chemical space and modulates the pharmacological properties of the resulting molecule. These scaffolds are integral to drugs with applications as analgesics, antipsychotics, and anticancer agents, among others.[1]
This guide focuses on a specific, yet representative, member of this class: 1-(2-Nitrophenyl)piperidine-3-carboxylic acid . While this particular molecule does not have a storied history of discovery, its synthesis encapsulates fundamental and advanced techniques in modern organic chemistry. We will explore its synthesis not as a historical narrative, but as a practical, in-depth case study for researchers aiming to construct similar N-aryl piperidine derivatives. This document will provide the strategic rationale, detailed experimental protocols, and characterization methodologies required to produce and validate this compound.
Part 1: Retrosynthetic Analysis and Strategic Considerations
The primary challenge in synthesizing 1-(2-nitrophenyl)piperidine-3-carboxylic acid lies in the formation of the C-N bond between the piperidine nitrogen and the 2-nitrophenyl ring. A retrosynthetic analysis reveals two key starting materials: a piperidine-3-carboxylic acid derivative and an activated 2-nitrophenyl electrophile.
Caption: Retrosynthetic analysis of the target molecule.
Two primary strategies for the key C-N bond-forming reaction are considered:
-
Buchwald-Hartwig Amination: A modern, palladium-catalyzed cross-coupling reaction known for its high efficiency and broad functional group tolerance.[2][3] This method is often preferred for its milder conditions and superior yields with challenging substrates.[4]
-
Ullmann Condensation: A classical copper-catalyzed N-arylation. While traditional Ullmann conditions are harsh, modern protocols utilizing ligands have made this a viable and often more economical alternative.[5][6]
For this guide, we will detail the Buchwald-Hartwig amination due to its reliability and prevalence in contemporary drug discovery workflows.
Part 2: Synthesis of Precursors
Synthesis of Piperidine-3-carboxylic acid (Nipecotic Acid)
The starting piperidine scaffold, nipecotic acid, is a well-known GABA uptake inhibitor.[7][8] It can be synthesized via the hydrogenation of its aromatic precursor, nicotinic acid.
Protocol 1: Catalytic Hydrogenation of Nicotinic Acid
-
Principle: The pyridine ring of nicotinic acid is reduced to a piperidine ring using hydrogen gas and a noble metal catalyst. The reaction is typically performed in an acidic aqueous medium to improve the solubility of the starting material and facilitate the reduction. A patent describes a method using a palladium-carbon catalyst.[9]
-
Step-by-Step Procedure:
-
To a high-pressure hydrogenation vessel, add nicotinic acid (1.0 eq) and a 10% Palladium on Carbon (Pd/C) catalyst (5-10 mol%).
-
Add a suitable solvent, such as water or a mixture of water and acetic acid, to dissolve the nicotinic acid.
-
Seal the vessel and purge with an inert gas (e.g., argon or nitrogen).
-
Pressurize the vessel with hydrogen gas (H₂) to 50-100 psi.
-
Heat the reaction mixture to 50-80 °C with vigorous stirring.
-
Monitor the reaction progress by observing the cessation of hydrogen uptake or by LC-MS analysis of aliquots.
-
Upon completion, cool the vessel to room temperature and carefully vent the hydrogen gas.
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.
-
Concentrate the filtrate under reduced pressure to yield crude piperidine-3-carboxylic acid. The product can be purified by recrystallization.
-
Caption: Reaction scheme for the synthesis of nipecotic acid.
Esterification of Piperidine-3-carboxylic acid
For the subsequent N-arylation reaction, it is often advantageous to protect the carboxylic acid as an ester (e.g., a methyl or ethyl ester). This enhances solubility in organic solvents and prevents potential side reactions involving the acidic proton.
Protocol 2: Fischer Esterification
-
Principle: The carboxylic acid is reacted with an excess of an alcohol (e.g., methanol or ethanol) under acidic catalysis (typically sulfuric acid or thionyl chloride) to form the corresponding ester.
-
Step-by-Step Procedure:
-
Suspend piperidine-3-carboxylic acid (1.0 eq) in anhydrous methanol (or ethanol).
-
Cool the suspension in an ice bath (0 °C).
-
Slowly add thionyl chloride (SOCl₂) (1.5 - 2.0 eq) dropwise with stirring.
-
After the addition is complete, remove the ice bath and heat the mixture to reflux for 4-6 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and concentrate under reduced pressure to remove the excess alcohol and SOCl₂.
-
The resulting crude product, ethyl nipecotate hydrochloride, can be used directly or neutralized with a base and extracted.
-
Part 3: N-Arylation via Buchwald-Hartwig Amination
This step constitutes the core of the synthesis, forming the target molecule by coupling the piperidine nitrogen with the 2-nitrophenyl group.
Protocol 3: Palladium-Catalyzed N-Arylation
-
Causality and Component Selection:
-
Palladium Precatalyst: A Pd(II) source like Pd(OAc)₂ or a pre-formed Pd(0) complex is used. These are reduced in situ to the active Pd(0) catalyst.[10]
-
Ligand: Bulky, electron-rich phosphine ligands (e.g., BINAP, Xantphos, or a Buchwald biarylphosphine ligand) are crucial. They stabilize the Pd(0) species, facilitate oxidative addition of the aryl halide, and promote the final reductive elimination step.[4]
-
Base: A non-nucleophilic base, such as sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃), is required to deprotonate the piperidine nitrogen, making it nucleophilic.[10]
-
Aryl Halide: 1-Fluoro-2-nitrobenzene or 1-chloro-2-nitrobenzene are suitable arylating agents. The nitro group activates the ring towards nucleophilic attack, but for cross-coupling, an aryl bromide or iodide would be even more reactive.
-
Solvent: Anhydrous, aprotic solvents like toluene or dioxane are typically used to prevent quenching of the base and catalyst deactivation.[3]
-
Caption: Experimental workflow for the Buchwald-Hartwig amination.
-
Step-by-Step Procedure:
-
To a dry Schlenk flask, add the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%), the phosphine ligand (e.g., BINAP, 4 mol%), and the base (e.g., NaOtBu, 1.5 eq).
-
Seal the flask, and evacuate and backfill with an inert gas (argon) three times.
-
Add anhydrous toluene via syringe.
-
Add ethyl nipecotate (1.0 eq) and 1-fluoro-2-nitrobenzene (1.1 eq) via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature and quench by adding water.
-
Dilute with ethyl acetate and filter through Celite® to remove palladium residues.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude ester by flash column chromatography on silica gel.
-
Part 4: Final Deprotection - Saponification
The final step is the hydrolysis of the ethyl ester to yield the target carboxylic acid.
Protocol 4: Base-Mediated Ester Hydrolysis
-
Principle: The ester is treated with a strong base, such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH), in a mixed aqueous/organic solvent system to cleave the ester bond and form the carboxylate salt. Subsequent acidification yields the final carboxylic acid.
-
Step-by-Step Procedure:
-
Dissolve the purified ethyl 1-(2-nitrophenyl)piperidine-3-carboxylate in a mixture of THF and water (e.g., a 3:1 ratio).
-
Add lithium hydroxide monohydrate (LiOH·H₂O) (2.0-3.0 eq).
-
Stir the mixture at room temperature for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Concentrate the mixture under reduced pressure to remove the THF.
-
Dilute the remaining aqueous solution with water and wash with a nonpolar solvent (e.g., diethyl ether) to remove any non-acidic impurities.
-
Cool the aqueous layer in an ice bath and acidify to pH 3-4 with 1M HCl.
-
A precipitate of the product should form. If not, extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic extracts, dry over Na₂SO₄, filter, and concentrate under reduced pressure to yield the final product, 1-(2-nitrophenyl)piperidine-3-carboxylic acid.
-
Part 5: Characterization and Data
Validation of the final product's identity and purity is critical. The following techniques would be employed:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Would confirm the presence of all protons and their connectivity. Expected signals would include multiplets for the piperidine ring protons, distinct aromatic protons on the nitrophenyl ring, and a broad singlet for the carboxylic acid proton.[11][12]
-
¹³C NMR: Would show the correct number of carbon signals, including the carbonyl carbon of the carboxylic acid, the aromatic carbons, and the aliphatic carbons of the piperidine ring.[13][14]
-
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the exact mass of the molecule, providing definitive evidence of its elemental composition.
-
Infrared (IR) Spectroscopy: Would show characteristic absorption bands for the carboxylic acid O-H stretch (broad, ~3000 cm⁻¹), the C=O stretch (~1700 cm⁻¹), and the N-O stretches of the nitro group (~1520 and 1340 cm⁻¹).
Table 1: Summary of Synthetic Steps and Expected Yields
| Step | Reaction | Key Reagents | Typical Yield |
|---|---|---|---|
| 1 | Hydrogenation | Nicotinic acid, H₂, Pd/C | >90% |
| 2 | Esterification | Nipecotic acid, SOCl₂, Methanol | >95% |
| 3 | N-Arylation | Ethyl nipecotate, 1-F-2-nitrobenzene, Pd(OAc)₂, BINAP, NaOtBu | 70-90% |
| 4 | Saponification | Ester intermediate, LiOH | >95% |
Conclusion
This guide provides a comprehensive, technically grounded framework for the synthesis of 1-(2-nitrophenyl)piperidine-3-carboxylic acid. By leveraging established methodologies for precursor synthesis and employing a robust Buchwald-Hartwig amination protocol, this target molecule can be accessed in high yield and purity. The principles and detailed protocols outlined herein are not only applicable to this specific compound but also serve as a valuable resource for researchers engaged in the synthesis of novel N-aryl piperidine derivatives for pharmaceutical and chemical research.
References
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Falch, E., Perregaard, J., & Krogsgaard-Larsen, P. (1990). Synthesis, stability, and pharmacological evaluation of nipecotic acid prodrugs. Journal of Medicinal Chemistry. Available at: [Link]
- Google Patents. (2011). Preparation method of 2-piperidinecarboxylic acid, 3-piperidinecarboxylic acid and 4-piperidinecarboxylic acid. CN102174011A.
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Schwerk, A., et al. (2025). Synthesis and Biological Evaluation of Nipecotic Acid Derivatives with Terminally Double-Substituted Allenic Spacers as mGAT4 Inhibitors. bioRxiv. Available at: [Link]
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Zhang, Y., et al. (2025). Progress in the Synthesis and Application of Nipecotic Acid and Its Derivatives. Molecules. Available at: [Link]
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Geronikaki, A., et al. (2021). Nipecotic Acid Derivatives as Potent Agents against Neurodegeneration: A Preliminary Study. Molecules. Available at: [Link]
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Rydzik, A. M., et al. (2018). Figure S7. 1 H NMR spectra of N,N-ethylmethyl-piperidine-4-carboxylic acid... ResearchGate. Available at: [Link]
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Organic Chemistry Portal. (2024). Buchwald–Hartwig Amination with Aqueous Ammonia. Synthesis Spotlight. Available at: [Link]
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Wikipedia. (2023). Buchwald–Hartwig amination. Available at: [Link]
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Shvartsberg, M. S., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. Available at: [Link]
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ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination Reagent Guide. Available at: [Link]
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ResearchGate. (2025). Buchwald–Hartwig Coupling of Piperidines with Hetaryl Bromides. Available at: [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available at: [Link]
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Supporting Information. (n.d.). Highly Efficient and Eco-friendly Synthesis of Tertiary Amines by Reductive Alkylation of Aldehydes with Secondary Amines over Pt Nanowires Catalyst. Available at: [Link]
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Varrone, M., et al. (2021). On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous Catalysts. Catalysts. Available at: [Link]
-
Kelly, C. B., et al. (2022). Catalytic Ullmann-Type N-Arylation to Access Medicinally Important SuFEx-able Pyrazolo[1,5-a]Quinoxalinones. Organic Letters. Available at: [Link]
-
ResearchGate. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Available at: [Link]
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Kurosu, M., et al. (2018). SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of piperidines. Available at: [Link]
-
ResearchGate. (2020). Biologically active 4-arylpiperidine-3-carboxylic acid derivatives. Available at: [Link]
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Sarpong, R., et al. (2019). Approaches to α-functionalization of piperidines by C-H activation. Journal of the American Chemical Society. Available at: [Link]
-
Barbero, M., et al. (2022). C-N, C-O and C-S Ullmann-Type Coupling Reactions of Arenediazonium o-Benzenedisulfonimides. Reactions. Available at: [Link]
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An In-depth Technical Guide to 1-(2-Nitrophenyl)piperidine-3-carboxylic Acid: Synthesis, Derivatization, and Therapeutic Potential
This technical guide provides a comprehensive overview of 1-(2-Nitrophenyl)piperidine-3-carboxylic acid, its analogs, and derivatives for researchers, scientists, and professionals in drug development. We will delve into the synthesis of the core scaffold, strategies for derivatization, and explore the promising pharmacological applications of this class of compounds, supported by detailed experimental protocols and mechanistic insights.
Introduction: A Scaffold of Pharmaceutical Interest
The 1-(2-Nitrophenyl)piperidine-3-carboxylic acid scaffold represents a compelling starting point for drug discovery, combining two key pharmacophores: the piperidine ring and a nitrophenyl moiety. Piperidine and its derivatives are prevalent in numerous FDA-approved drugs and natural alkaloids, valued for their diverse biological activities.[1][2] The introduction of a nitrophenyl group can significantly influence the electronic and steric properties of the molecule, often imparting specific biological activities.[3] Nitroaromatic compounds, for instance, are known for their antimicrobial properties.[4] This guide will explore the synthesis of this core structure and the potential for developing a library of analogs with diverse therapeutic applications.
Synthesis of the Core Scaffold: 1-(2-Nitrophenyl)piperidine-3-carboxylic Acid
The proposed reaction involves the condensation of piperidine-3-carboxylic acid with an activated 2-nitrophenyl source, such as 1-fluoro-2-nitrobenzene or 1-chloro-2-nitrobenzene. The electron-withdrawing nitro group activates the aromatic ring, making it susceptible to nucleophilic attack by the secondary amine of the piperidine ring.[8][9]
Caption: Proposed synthesis of 1-(2-Nitrophenyl)piperidine-3-carboxylic acid.
Experimental Protocol: Synthesis of 1-(2-Nitrophenyl)piperidine-3-carboxylic Acid
Materials:
-
Piperidine-3-carboxylic acid
-
1-Fluoro-2-nitrobenzene
-
Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N)
-
Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Ethyl acetate
-
1 M Hydrochloric acid (HCl)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of piperidine-3-carboxylic acid (1.0 eq) in DMF, add potassium carbonate (2.0-3.0 eq).
-
Stir the mixture at room temperature for 15-30 minutes.
-
Add 1-fluoro-2-nitrobenzene (1.0-1.2 eq) to the reaction mixture.
-
Heat the reaction mixture to 80-120 °C and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Acidify the aqueous mixture to pH 3-4 with 1 M HCl.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired 1-(2-nitrophenyl)piperidine-3-carboxylic acid.
Strategies for Analog and Derivative Development
The versatility of the 1-(2-nitrophenyl)piperidine-3-carboxylic acid scaffold lies in the potential for derivatization at the carboxylic acid moiety, offering a straightforward approach to a library of analogs with potentially diverse biological activities.[10]
Caption: Key derivatization strategies for the core scaffold.
Amide Synthesis
Amide bond formation is a cornerstone of medicinal chemistry. The carboxylic acid can be coupled with a diverse range of primary and secondary amines using standard coupling reagents.[11][12]
Experimental Protocol: General Procedure for Amide Synthesis
Materials:
-
1-(2-Nitrophenyl)piperidine-3-carboxylic acid
-
Amine (primary or secondary)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (Et₃N)
-
Dichloromethane (DCM) or Dimethylformamide (DMF)
Procedure:
-
Dissolve 1-(2-nitrophenyl)piperidine-3-carboxylic acid (1.0 eq) in DCM or DMF.
-
Add EDC (1.2-1.5 eq) and HOBt (1.2-1.5 eq) to the solution and stir for 10-15 minutes at 0 °C.
-
Add the desired amine (1.0-1.2 eq) followed by DIPEA (2.0-3.0 eq).
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, dilute the reaction mixture with DCM and wash with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Ester Synthesis
Esterification of the carboxylic acid can be achieved through various methods, including the classic Fischer esterification with an alcohol under acidic conditions or by SN2 reaction of the corresponding carboxylate with an alkyl halide.[13][14]
Experimental Protocol: Fischer Esterification
Materials:
-
1-(2-Nitrophenyl)piperidine-3-carboxylic acid
-
Alcohol (e.g., methanol, ethanol)
-
Concentrated sulfuric acid (H₂SO₄) or Thionyl chloride (SOCl₂)
Procedure:
-
Suspend 1-(2-nitrophenyl)piperidine-3-carboxylic acid (1.0 eq) in the desired alcohol (as solvent).
-
Cool the mixture to 0 °C and slowly add a catalytic amount of concentrated H₂SO₄ or SOCl₂ (0.1-0.2 eq).
-
Heat the reaction mixture to reflux and stir for 4-12 hours, monitoring by TLC.
-
Upon completion, cool the mixture and remove the excess alcohol under reduced pressure.
-
Neutralize the residue with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude ester by column chromatography.
Physicochemical and Spectroscopic Characterization
The following table summarizes the expected physicochemical and spectroscopic properties of the core scaffold.
| Property | Expected Value/Characteristics |
| Molecular Formula | C₁₂H₁₄N₂O₄ |
| Molecular Weight | 250.25 g/mol |
| Appearance | Expected to be a solid at room temperature. |
| Solubility | Likely soluble in polar organic solvents such as DMSO, DMF, and methanol. |
| ¹H NMR | Aromatic protons of the nitrophenyl group (approx. 7.0-8.0 ppm), piperidine ring protons (approx. 1.5-3.5 ppm), and a broad singlet for the carboxylic acid proton (variable, may exchange with D₂O). |
| ¹³C NMR | Aromatic carbons (approx. 115-150 ppm), carbonyl carbon of the carboxylic acid (approx. 170-180 ppm), and aliphatic carbons of the piperidine ring (approx. 20-60 ppm). |
| IR Spectroscopy | Characteristic peaks for O-H stretch of the carboxylic acid (broad, approx. 2500-3300 cm⁻¹), C=O stretch of the carboxylic acid (approx. 1700-1725 cm⁻¹), and N-O stretches of the nitro group (approx. 1520 and 1350 cm⁻¹). |
| Mass Spectrometry (ESI) | Expected [M+H]⁺ ion at m/z 251.1 and/or [M-H]⁻ ion at m/z 249.1. |
Potential Pharmacological Applications and Biological Evaluation
The 1-(2-nitrophenyl)piperidine-3-carboxylic acid scaffold and its derivatives are promising candidates for a range of therapeutic applications.
Antimicrobial Activity
The presence of the nitroaromatic group strongly suggests potential antimicrobial activity. The mechanism of action for many nitroaromatic antimicrobials involves the enzymatic reduction of the nitro group within the microbial cell, leading to the formation of cytotoxic radicals that can damage DNA and other critical biomolecules.[4][15]
Caption: Proposed mechanism of antimicrobial action.
Experimental Protocol: In Vitro Antimicrobial Screening (MIC Determination)
Materials:
-
Test compounds
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Standard antibiotic (e.g., ciprofloxacin)
-
Resazurin solution
Procedure:
-
Prepare a stock solution of each test compound in DMSO.
-
Perform serial two-fold dilutions of the compounds in MHB in a 96-well plate.
-
Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Incubate the plates at 37 °C for 18-24 hours.
-
After incubation, add resazurin solution to each well and incubate for another 2-4 hours.
-
The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that prevents a color change of the resazurin indicator (from blue to pink).
Anticancer Activity
Numerous piperidine derivatives have demonstrated significant anticancer activity.[16] Additionally, some nitrophenyl-containing heterocycles have shown cytotoxic effects against various cancer cell lines.[17][18] Therefore, it is plausible that analogs of 1-(2-nitrophenyl)piperidine-3-carboxylic acid could exhibit antiproliferative properties.
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
Materials:
-
Cancer cell lines (e.g., MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
Procedure:
-
Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.
-
Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.
-
Remove the medium and dissolve the formazan crystals in DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Anti-inflammatory Activity
N-aryl piperazine and piperidine derivatives have been reported to possess anti-inflammatory properties.[1][19][20] The evaluation of the anti-inflammatory potential of this new class of compounds is therefore a logical step.
Experimental Protocol: In Vitro Anti-inflammatory Assay (LPS-induced NO production in RAW 264.7 macrophages)
Materials:
-
RAW 264.7 macrophage cell line
-
Complete cell culture medium
-
Lipopolysaccharide (LPS)
-
Test compounds
-
Griess reagent
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate and incubate overnight.
-
Pre-treat the cells with different concentrations of the test compounds for 1-2 hours.
-
Stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours.
-
Collect the cell culture supernatant.
-
Determine the nitrite concentration in the supernatant using the Griess reagent, which is an indicator of nitric oxide (NO) production.
-
Measure the absorbance at 540 nm and calculate the percentage of NO inhibition.
Structure-Activity Relationships (SAR)
While specific SAR data for this scaffold is not yet available, some general principles can be inferred from related compound classes.
Caption: Hypothesized structure-activity relationships.
-
Carboxylic Acid Derivatives: Conversion of the carboxylic acid to amides or esters will significantly alter the polarity and hydrogen bonding capacity of the molecule, which can impact cell permeability and target interactions. The nature of the amine or alcohol used for derivatization can be systematically varied to probe for optimal activity.
-
Nitrophenyl Ring: The position and electronic nature of substituents on the nitrophenyl ring can influence the molecule's reactivity and binding affinity. Modifications to the nitro group itself (e.g., reduction to an amine) would be expected to drastically change the biological activity profile.
-
Piperidine Ring: Substitution on the piperidine ring can affect the conformational flexibility and overall shape of the molecule, which can be critical for target recognition.
Conclusion and Future Directions
The 1-(2-nitrophenyl)piperidine-3-carboxylic acid scaffold presents a promising and largely unexplored area for the development of novel therapeutic agents. This guide has provided a comprehensive framework for the synthesis, derivatization, and biological evaluation of this compound class. The proposed synthetic routes are based on well-established chemical principles, and the suggested biological assays provide a clear path for investigating the potential antimicrobial, anticancer, and anti-inflammatory activities. Future research should focus on the synthesis of a diverse library of analogs and the systematic evaluation of their biological activities to establish clear structure-activity relationships. Elucidation of the specific molecular targets and mechanisms of action will be crucial for the further development of these compounds as potential drug candidates.
References
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Asian Journal of Chemistry. (2025). Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling. [Link]
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Encyclopedia.pub. (2022). Antimicrobial Activity of Nitroaromatic Derivatives. [Link]
-
Journal of General Microbiology. (1977). The mechanism of action of nitro-heterocyclic antimicrobial drugs. Metabolic activation by micro-organisms. [Link]
-
Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis and studies of novel piperidine-substituted triazine derivatives as potential anti-inflammatory and antimicrobial agents. [Link]
-
MDPI. (n.d.). Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. [Link]
-
PubMed. (n.d.). Antibacterial activity of nitropyrroles, nitrothiphenes, and aminothiophenes in vitro. [Link]
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ResearchGate. (n.d.). Reaction scheme for derivatization of carboxylic acid groups with N‐(4‐aminophenyl)piperidine. [Link]
-
Supporting Information for Highly Efficient and Eco-friendly Synthesis of Tertiary Amines by Reductive Alkylation of Aldehydes with Secondary Amines over Pt Nanowires Catalyst. (n.d.). [Link]
-
Biomedical and Pharmacology Journal. (2025). Antidiabetic and Anti-inflammatory Properties of N-Phenyl Piperazine Derivatives through In Vitro Evaluations and Molecular Docking Studies. [Link]
-
National Institutes of Health. (2022). Aminobenzylated 4-Nitrophenols as Antibacterial Agents Obtained from 5-Nitrosalicylaldehyde through a Petasis Borono–Mannich Reaction. [Link]
-
Anti-inflammatory Activity of Piperlotines. (2021). [Link]
-
ResearchGate. (2025). 1-(2,5-Dimethoxy-4-nitrophenyl)piperidine. [Link]
-
National Institutes of Health. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. [Link]
-
Open Research@CSIR-NIScPR. (n.d.). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. [Link]
-
National Institutes of Health. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. [Link]
-
National Institutes of Health. (n.d.). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. [Link]
-
YouTube. (2021). Antimicrobials: Mechanism of action. [Link]
-
National Institutes of Health. (n.d.). Nitrophenyl-Group-Containing Heterocycles. I. Synthesis, Characterization, Crystal Structure, Anticancer Activity, and Antioxidant Properties of Some New 5,6,7,8-Tetrahydroisoquinolines Bearing 3(4). [Link]
-
ChemistryViews. (2023). General Path to N-Arylpiperidines. [Link]
-
YouTube. (2019). nucleophilic aromatic substitutions. [Link]
-
National Institutes of Health. (n.d.). Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. [Link]
-
PubChemLite. (n.d.). 1-(2-nitrophenyl)piperidine-4-carboxylic acid (C12H14N2O4). [Link]
- Google Patents. (n.d.).
-
National Institutes of Health. (2017). Nitroxides as Antioxidants and Anticancer Drugs. [Link]
-
Journal of the American Chemical Society. (2024). A General Strategy for N-(Hetero)arylpiperidine Synthesis Using Zincke Imine Intermediates. [Link]
-
MDPI. (n.d.). Mechanochemical Synthesis, Spectroscopic Characterization and Molecular Structure of Piperidine–Phenytoin Salt. [Link]
-
Royal Society of Chemistry. (n.d.). Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. [Link]
-
ResearchGate. (n.d.). Compounds containing nitrophenyl groups as antimicrobial and/or anticancer agents. [Link]
- Google Patents. (n.d.).
-
YouTube. (2024). Preparation of Piperidines, Part 1: Substituted at Position 2. [Link]
-
OpenStax. (n.d.). 16.6 Nucleophilic Aromatic Substitution – Organic Chemistry: A Tenth Edition. [Link]
-
ACS Omega. (n.d.). Synthesis of 3-Alkyl Oxazolidines, Derived from 2-Hydroxymethyl Piperidine, as Analytical Standards for the Analysis of Volatile Aldehydes in the Workplace. [Link]
-
National Institutes of Health. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]
- Google Patents. (n.d.). RU2315762C2 - Method for synthesis of chiral n-arylpiperazines.
- Google Patents. (n.d.). CN106831540A - It is a kind of(S)The preparation method of 3 piperidine carboxylic acids.
-
YouTube. (2019). 08.08 Esterification of Carboxylic Acids. [Link]
-
ResearchGate. (n.d.). Scheme 1. 2-Piperidine-carboxylic acid. [Link]
-
Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. [Link]
-
Research Article N-(4-aminophenyl)piperidine Derivatization to Improve Organic Acid Detection with Supercritical Fluid Chromatog. (n.d.). [Link]
-
ResearchGate. (n.d.). Figure S7. 1 H NMR spectra of N,N-ethylmethyl-piperidine-4-carboxylic.... [Link]
-
PubChem. (n.d.). 1-methylpiperidine-3-carboxylic Acid. [Link]
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Methodological & Application
Application Note: Quantitative Analysis of 1-(2-Nitrophenyl)piperidine-3-carboxylic acid
Introduction
1-(2-Nitrophenyl)piperidine-3-carboxylic acid is a molecule of interest in pharmaceutical research and development, incorporating three key chemical moieties: a piperidine ring, a carboxylic acid, and a nitrophenyl group. The accurate and precise quantification of this compound is critical for various stages of drug development, including pharmacokinetic studies, process chemistry, and quality control of the active pharmaceutical ingredient (API). This application note provides detailed protocols for the quantification of 1-(2-Nitrophenyl)piperidine-3-carboxylic acid in a variety of sample matrices using High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The methodologies are designed to be robust and are grounded in the principles of analytical procedure validation as outlined by the International Council for Harmonisation (ICH) guidelines.[1][2][3]
Method Selection Rationale
The choice of analytical methodology is dictated by the physicochemical properties of the analyte and the required sensitivity of the assay.
-
HPLC-UV: The presence of the nitrophenyl group provides a strong chromophore, making UV detection a suitable and cost-effective choice for quantification, particularly for bulk substance analysis and in-process controls where concentration levels are expected to be relatively high.[4][5] A reversed-phase HPLC method is proposed, as it is well-suited for the separation of moderately polar organic compounds.
-
LC-MS/MS: For bioanalytical studies or trace-level impurity analysis, the high sensitivity and selectivity of tandem mass spectrometry are indispensable.[6] The piperidine nitrogen is readily protonated, making electrospray ionization in positive mode (ESI+) an effective ionization technique.[7] The carboxylic acid moiety also offers a site for ionization. This method provides the low limits of detection (LOD) and quantification (LOQ) necessary for these applications.
Part 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is ideal for the quantification of 1-(2-Nitrophenyl)piperidine-3-carboxylic acid in drug substance and formulated products.
Experimental Workflow: HPLC-UV
Caption: Workflow for HPLC-UV quantification.
Protocol: HPLC-UV Method
-
Preparation of Mobile Phase:
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Filter both mobile phases through a 0.45 µm membrane filter and degas.
-
-
Standard Preparation:
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of 1-(2-Nitrophenyl)piperidine-3-carboxylic acid reference standard and dissolve in 10 mL of a 50:50 mixture of Acetonitrile and Water (diluent).
-
Calibration Standards: Perform serial dilutions of the stock solution with the diluent to prepare calibration standards ranging from 1 µg/mL to 200 µg/mL.
-
-
Sample Preparation:
-
Accurately weigh a portion of the sample expected to contain approximately 10 mg of the analyte.
-
Dissolve in the diluent in a 10 mL volumetric flask.
-
If necessary, dilute further to fall within the calibration range.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
UV Detection Wavelength: 260 nm (based on the nitrophenyl chromophore).
-
Gradient Elution:
Time (min) % Mobile Phase A % Mobile Phase B 0.0 95 5 15.0 5 95 20.0 5 95 20.1 95 5 | 25.0 | 95 | 5 |
-
-
Method Validation:
Data Presentation: HPLC-UV Method Validation Summary
| Validation Parameter | Acceptance Criteria | Hypothetical Result |
| Linearity (r²) | ≥ 0.999 | 0.9998 |
| Range | 1 - 200 µg/mL | 1 - 200 µg/mL |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% - 101.2% |
| Precision (RSD%) | ≤ 2.0% | < 1.5% |
| LOD | Signal-to-Noise ≥ 3:1 | 0.3 µg/mL |
| LOQ | Signal-to-Noise ≥ 10:1 | 1.0 µg/mL |
| Specificity | No interference at analyte retention time | Peak pure and resolved |
Part 2: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
This highly sensitive and selective method is designed for the quantification of 1-(2-Nitrophenyl)piperidine-3-carboxylic acid in complex biological matrices such as plasma or tissue homogenates.
Experimental Workflow: LC-MS/MS
Caption: Workflow for LC-MS/MS quantification.
Protocol: LC-MS/MS Method
-
Standard and Sample Preparation:
-
Stock Solution (1 mg/mL): Prepare as described in the HPLC-UV section.
-
Calibration Standards: Prepare calibration standards by spiking appropriate amounts of the stock solution into the blank biological matrix (e.g., plasma) to achieve a concentration range of 0.1 ng/mL to 100 ng/mL.
-
Internal Standard (IS): A stable isotope-labeled version of the analyte is ideal. If unavailable, a structurally similar compound with a close retention time and similar ionization properties can be used. Prepare an IS working solution at a fixed concentration (e.g., 10 ng/mL).
-
Sample Extraction (Protein Precipitation):
-
To 100 µL of plasma sample (or standard), add 20 µL of the IS working solution.
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute, then centrifuge at 14,000 rpm for 10 minutes at 4 °C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40 °C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
-
-
LC-MS/MS Conditions:
-
LC System: UHPLC system.
-
Column: C18 column suitable for UHPLC (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Gradient: A fast gradient is typically employed, for example, 5% B to 95% B in 3 minutes.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI), Positive Mode.
-
MRM Transitions: These must be determined by infusing a standard solution of the analyte. A hypothetical transition is provided below (assuming a molecular weight of 264.26 g/mol ):
-
Analyte: Q1 (Precursor Ion) m/z 265.1 → Q3 (Product Ion) m/z [To be determined, likely loss of COOH or fragmentation of the piperidine ring].
-
Internal Standard: Q1 m/z [IS Precursor] → Q3 m/z [IS Product].
-
-
-
Method Validation:
-
Validation should be performed in accordance with regulatory guidelines for bioanalytical method validation.
-
Parameters to assess include selectivity, matrix effect, linearity, accuracy, precision, recovery, and stability (freeze-thaw, short-term, long-term, and post-preparative).
-
Data Presentation: LC-MS/MS Method Validation Summary
| Validation Parameter | Acceptance Criteria | Hypothetical Result |
| Linearity (r²) | ≥ 0.995 | 0.9985 |
| Range | 0.1 - 100 ng/mL | 0.1 - 100 ng/mL |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) | -8.5% to +10.2% |
| Precision (CV%) | ≤ 15% (≤ 20% at LLOQ) | < 12% |
| Matrix Effect | CV% of IS-normalized factor ≤ 15% | 8.5% |
| Recovery | Consistent, precise, and reproducible | > 85% |
Conclusion
This application note details two robust and reliable analytical methods for the quantification of 1-(2-Nitrophenyl)piperidine-3-carboxylic acid. The HPLC-UV method is suitable for routine analysis of bulk materials and formulations, offering simplicity and cost-effectiveness. The LC-MS/MS method provides the high sensitivity and selectivity required for bioanalytical applications and trace-level analysis. Both protocols are designed to be validated according to international regulatory standards, ensuring the generation of accurate and trustworthy data for researchers, scientists, and drug development professionals.
References
-
U.S. Environmental Protection Agency. (n.d.). Method 8091: Nitroaromatics and Cyclic Ketones by Gas Chromatography. Retrieved from [Link]
-
Agilent Technologies. (n.d.). GC Analysis of Nitroaromatics and Explosives Using the Agilent 255 Dual Plasma NCD. Retrieved from [Link]
-
European Medicines Agency. (2022). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved from [Link]
-
AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]
-
Ajmal, P. Y., Bhangare, R. C., Tiwari, M., & Sahu, S. K. (2019). s Analysis of Nitroaromatics: A Comparison Between Gas Chromatography, Liquid Chromatography and their Hyphenation with Solid Phase Micro-Extraction. Current Chromatography, 6(1), 42-51. Retrieved from [Link]
-
International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]
-
Pharma International. (2024). ICH Q2 Validation of Analytical Procedures. Retrieved from [Link]
-
Vargay, Z., et al. (2011). HPLC Quantification of 4-Nitrophenol and its Conjugated Metabolites from Bile. Scientia Pharmaceutica, 79(4), 837-847. Retrieved from [Link]
-
ResearchGate. (2011). HPLC Quantification of 4-Nitrophenol and its Conjugated Metabolites from Bile. Retrieved from [Link]
-
LCGC International. (2007). Method Development and Validation for Phenol and Nitrophenols in Tap Water by HPLC using a Monolithic Column. Retrieved from [Link]
-
International Journal of Research and Review. (2025). Analytical Method Validation: ICH and USP Perspectives. Retrieved from [Link]
Sources
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- 3. database.ich.org [database.ich.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. The determination of 3-nitrophenol and some other aromatic impurities in 4-nitrophenol by reversed phase HPLC with peak suppression diode array detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. youtube.com [youtube.com]
Application Notes & Protocols: In Vitro Assay Development for 1-(2-Nitrophenyl)piperidine-3-carboxylic acid
A Strategic Approach to Characterizing Novel Piperidine Carboxylates as Kynurenine Aminotransferase II (KAT II) Inhibitors
Introduction:
The piperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved therapeutics.[1][2] Compounds incorporating a piperidine-carboxylic acid moiety, such as 1-(2-Nitrophenyl)piperidine-3-carboxylic acid, represent a class of molecules with significant potential for biological activity, including enzyme inhibition.[3][4] This application note provides a detailed, strategy-driven guide for the in vitro characterization of 1-(2-Nitrophenyl)piperidine-3-carboxylic acid, with a primary focus on its potential as an inhibitor of Kynurenine Aminotransferase II (KAT II).
KAT II is a pyridoxal-5'-phosphate (PLP)-dependent enzyme that catalyzes the conversion of L-kynurenine to kynurenic acid (KYNA) in the brain.[5][6] Elevated levels of KYNA are implicated in the pathophysiology of schizophrenia and other CNS disorders, making KAT II a compelling therapeutic target.[5][7] The structural similarity of piperidine-carboxylic acids to the endogenous substrate of KAT II, L-kynurenine, provides a strong rationale for investigating 1-(2-Nitrophenyl)piperidine-3-carboxylic acid as a potential KAT II inhibitor.[8][9] This guide will detail the necessary protocols for a robust in vitro fluorescence-based assay to determine the inhibitory potential and mechanism of action of this compound.
I. Foundational Concepts: The Rationale for Targeting KAT II
The kynurenine pathway is a critical metabolic route for tryptophan, and its dysregulation is associated with various neurological disorders.[8] KAT II is the primary enzyme responsible for KYNA production in the brain.[5] Inhibition of KAT II is a promising strategy to reduce elevated KYNA levels and potentially ameliorate cognitive deficits associated with schizophrenia.[7][10] Known KAT II inhibitors often mimic the substrate, L-kynurenine, or interact with the PLP cofactor in the enzyme's active site.[10][11] The carboxylic acid moiety of 1-(2-Nitrophenyl)piperidine-3-carboxylic acid is a key feature that suggests a potential interaction with the KAT II active site.
II. Experimental Workflow for In Vitro Characterization
A systematic approach is crucial for the successful in vitro characterization of a novel compound. The following workflow outlines the key stages, from initial screening to mechanistic studies.
Figure 1: A comprehensive workflow for the in vitro characterization of a potential KAT II inhibitor.
III. Detailed Protocols
A. Reagents and Materials
| Reagent/Material | Supplier | Catalog Number | Storage |
| Human Recombinant KAT II | Commercially Available | Varies | -80°C |
| L-Kynurenine | Sigma-Aldrich | K8625 | 2-8°C |
| α-Ketoglutarate | Sigma-Aldrich | K1128 | 2-8°C |
| Pyridoxal-5'-phosphate (PLP) | Sigma-Aldrich | P9255 | -20°C |
| NADH | Sigma-Aldrich | N8129 | -20°C |
| L-Glutamate Dehydrogenase | Sigma-Aldrich | G2501 | -20°C |
| 1-(2-Nitrophenyl)piperidine-3-carboxylic acid | Varies | Varies | Room Temp |
| DMSO | Sigma-Aldrich | D8418 | Room Temp |
| 96-well black, flat-bottom plates | Corning | 3603 | Room Temp |
| Plate Reader (Fluorescence) | Varies | Varies | N/A |
B. Protocol 1: Fluorescence-Based KAT II Inhibition Assay
This assay measures the decrease in NADH fluorescence as it is consumed in a coupled reaction, providing an indirect measure of KAT II activity.[12]
1. Reagent Preparation:
-
Assay Buffer: 100 mM potassium phosphate buffer, pH 7.4, containing 10 µM PLP. Prepare fresh daily.
-
Enzyme Solution: Dilute human recombinant KAT II to the desired concentration (e.g., 2X final concentration) in Assay Buffer. Keep on ice.
-
Substrate Solution: Prepare a stock solution of L-kynurenine and α-ketoglutarate in Assay Buffer.
-
Coupling Enzyme/Cofactor Solution: Prepare a solution containing NADH and L-glutamate dehydrogenase in Assay Buffer.
-
Test Compound Preparation: Prepare a 10 mM stock solution of 1-(2-Nitrophenyl)piperidine-3-carboxylic acid in 100% DMSO. Create a dilution series in DMSO for IC50 determination.
2. Assay Procedure (96-well plate format):
| Step | Reagent | Volume (µL) | Final Concentration |
| 1 | Test Compound/DMSO (Control) | 1 | Varies |
| 2 | Enzyme Solution | 50 | e.g., 10 nM |
| 3 | Incubate | N/A | 15 min at 37°C |
| 4 | Substrate/Coupling Enzyme/Cofactor Mix | 49 | e.g., 100 µM L-Kyn, 1 mM α-KG, 200 µM NADH, 1 U/mL GDH |
| 5 | Read Fluorescence | N/A | Ex: 340 nm, Em: 460 nm, Kinetic, 30 min at 37°C |
3. Data Analysis:
-
Calculate the rate of reaction (slope of fluorescence vs. time).
-
Normalize the data to the DMSO control (100% activity) and a no-enzyme control (0% activity).
-
For IC50 determination, plot the percent inhibition versus the logarithm of the test compound concentration and fit the data to a four-parameter logistic equation.
C. Protocol 2: Determining the Mechanism of Inhibition
1. Reversibility Assay (Rapid Dilution Method):
-
Incubate a high concentration of the test compound (e.g., 10x IC50) with KAT II for 30 minutes.
-
Rapidly dilute the enzyme-inhibitor complex 100-fold into the assay reaction mixture.
-
Monitor the enzyme activity over time.
-
Interpretation: A rapid recovery of enzyme activity suggests a reversible inhibitor, while a slow or no recovery suggests an irreversible or slowly reversible inhibitor.
2. Enzyme Kinetics (for Reversible Inhibitors):
-
Perform the KAT II activity assay with varying concentrations of L-kynurenine and a fixed concentration of the test compound (e.g., IC50, 2x IC50).
-
Generate Michaelis-Menten plots and Lineweaver-Burk plots to determine the mode of inhibition (competitive, non-competitive, or uncompetitive).
Sources
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- 4. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Kynurenine Aminotransferase Isozyme Inhibitors: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Targeting Kynurenine Aminotransferase II in Psychiatric Diseases: Promising Effects of an Orally Active Enzyme Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. scbt.com [scbt.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Heterocyclic Cathinones as Inhibitors of Kynurenine Aminotransferase II—Design, Synthesis, and Evaluation [mdpi.com]
- 12. Development of a microplate fluorescence assay for kynurenine aminotransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Throughput Screening for Neuroprotective Agents Using 1-(2-Nitrophenyl)piperidine-3-carboxylic Acid as a Scaffold
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Abstract
Neurodegenerative diseases represent a significant and growing unmet medical need. A key strategy in the quest for novel therapeutics is the identification of small molecules that can protect neurons from various insults. This application note details a comprehensive high-throughput screening (HTS) workflow designed to identify and characterize neuroprotective compounds, using "1-(2-Nitrophenyl)piperidine-3-carboxylic acid" as a representative chemical scaffold. While the specific biological activity of this particular molecule is not extensively documented in public literature, its piperidine core is a privileged structure in medicinal chemistry, known to be present in numerous biologically active compounds.[1][2][3] This guide provides a scientifically rigorous, field-proven framework for researchers to adapt for screening similar small molecule libraries for potential neuroprotective and/or N-methyl-D-aspartate (NMDA) receptor modulatory activity.
Introduction: The Rationale for Screening Piperidine-Based Scaffolds
The piperidine ring is a ubiquitous heterocyclic motif found in a vast array of natural products and synthetic pharmaceuticals.[1][4] Its conformational flexibility and ability to present substituents in defined three-dimensional space make it an ideal scaffold for interacting with biological targets. Derivatives of piperidine have demonstrated a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and neuroprotective effects.[2][3][4]
Given the structural features of "1-(2-Nitrophenyl)piperidine-3-carboxylic acid," which include a piperidine core, a nitrophenyl group (capable of participating in electron transfer reactions), and a carboxylic acid moiety (a potential hydrogen bond donor/acceptor), it represents a plausible starting point for identifying modulators of neuronal function.[5] A primary mechanism of neuronal damage in many neurological disorders is excitotoxicity, which is often mediated by the overactivation of NMDA receptors.[6] Therefore, this workflow will focus on a primary phenotypic screen for neuroprotection, followed by a target-based secondary screen to identify potential NMDA receptor antagonists.
High-Throughput Screening Workflow
A robust HTS cascade is essential for efficiently identifying and validating true hits while minimizing false positives. The proposed workflow is a multi-stage process, beginning with a broad phenotypic screen and progressively moving towards more specific mechanistic assays.
Figure 1: A multi-stage HTS workflow for identifying and characterizing neuroprotective compounds.
Experimental Protocols
Primary High-Throughput Screen: Neuroprotection Assay
This primary assay is designed to identify compounds that protect neurons from glutamate-induced excitotoxicity, a common model of neuronal cell death.
Principle: Primary cortical neurons are pre-incubated with test compounds and then challenged with a high concentration of glutamate. Cell viability is assessed using a fluorescent indicator. Compounds that preserve cell viability are considered primary hits.
Detailed Protocol:
-
Cell Plating:
-
Culture primary rat cortical neurons in 96- or 384-well black, clear-bottom microplates coated with poly-D-lysine.
-
Plate cells at a density of 5 x 10^4 cells/well (for 96-well plates) and allow them to mature for 7-10 days in vitro.
-
-
Compound Preparation:
-
Prepare a stock solution of "1-(2-Nitrophenyl)piperidine-3-carboxylic acid" and other library compounds in DMSO.
-
Perform serial dilutions to create a range of concentrations for testing (e.g., a final assay concentration of 10 µM for the primary screen).
-
-
Compound Addition:
-
Add the test compounds to the cell plates using an automated liquid handler. Include appropriate controls:
-
Negative Control: Vehicle (DMSO) only.
-
Positive Control: A known neuroprotective agent (e.g., Memantine, an NMDA receptor antagonist).
-
-
Incubate the plates for 1 hour at 37°C.
-
-
Glutamate Challenge:
-
Add glutamate to all wells (except for the untreated control wells) to a final concentration of 100 µM.
-
Incubate for 24 hours at 37°C.
-
-
Viability Assessment:
-
Add a resazurin-based viability reagent (e.g., CellTiter-Blue®) to each well and incubate for 1-4 hours.
-
Measure fluorescence (Ex/Em ~560/590 nm) using a plate reader.
-
Data Analysis: Calculate the percentage of neuroprotection for each compound relative to the positive and negative controls. Set a hit threshold (e.g., >50% neuroprotection).
Hit Confirmation and Dose-Response Analysis
All initial hits from the primary screen must be re-tested to confirm their activity. Confirmed hits are then evaluated in a dose-response format to determine their potency (EC50).
Protocol:
-
Follow the primary assay protocol, but test the confirmed hits over a range of concentrations (e.g., 8-point dose-response curve from 0.1 nM to 100 µM).
-
Plot the percentage of neuroprotection against the log of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the EC50 value.
Counter-Screen: Cytotoxicity Assay
It is crucial to ensure that the observed neuroprotection is not due to direct cytotoxicity of the compounds.
Protocol:
-
Plate and culture primary cortical neurons as in the primary assay.
-
Add the compounds at the same concentrations used in the dose-response analysis, but do not add glutamate.
-
Incubate for 24 hours.
-
Assess cell viability as described previously.
-
Compounds showing significant toxicity should be flagged as false positives and deprioritized.
Secondary Assay: NMDA Receptor Antagonism (Calcium Flux)
This assay investigates a potential mechanism of action for the confirmed, non-toxic hits.
Principle: NMDA receptors are ligand-gated ion channels that are permeable to Ca2+.[7] This assay measures changes in intracellular calcium concentration in response to NMDA receptor activation. Antagonists of the NMDA receptor will block this calcium influx.[8]
Figure 2: Workflow for the NMDA Receptor Calcium Flux Assay.
Detailed Protocol:
-
Cell Line:
-
Use a stable cell line expressing the desired NMDA receptor subunits (e.g., HEK293 cells expressing GluN1/GluN2A or GluN1/GluN2B).
-
Plate the cells in 384-well microplates.
-
-
Dye Loading:
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
-
-
Compound Addition:
-
Add the test compounds (from the confirmed hit list) to the plate.
-
-
Agonist Stimulation and Signal Detection:
-
Using a fluorescence imaging plate reader (e.g., FLIPR®), add a solution containing NMDA and glycine (co-agonist) to stimulate the receptors.
-
Simultaneously, monitor the fluorescence intensity over time.
-
Data Analysis: Compounds that inhibit the NMDA/glycine-induced calcium influx in a dose-dependent manner are identified as NMDA receptor antagonists. Calculate the IC50 value for each active compound.
Data Interpretation and Structure-Activity Relationship (SAR)
The data generated from this HTS cascade can be summarized in a table to facilitate analysis and decision-making.
| Compound ID | Primary Screen (% Protection @ 10µM) | Neuroprotection EC50 (µM) | Cytotoxicity CC50 (µM) | NMDA Antagonism IC50 (µM) |
| Lead Scaffold | > 50% | 5.2 | > 100 | 8.7 |
| Analog 1.1 | > 50% | 2.1 | > 100 | 3.5 |
| Analog 1.2 | < 20% | > 100 | > 100 | > 100 |
| Analog 1.3 | > 50% | 15.8 | 25.1 | 18.2 |
This data allows for the initial exploration of the Structure-Activity Relationship (SAR). For example, by comparing the activity of analogs of "1-(2-Nitrophenyl)piperidine-3-carboxylic acid," researchers can identify which chemical modifications enhance potency and selectivity.[9][10][11] This information is critical for guiding the next phase of lead optimization in the drug discovery process.
Conclusion
This application note provides a detailed and scientifically grounded framework for conducting a high-throughput screening campaign to identify novel neuroprotective agents, using "1-(2-Nitrophenyl)piperidine-3-carboxylic acid" as a representative starting point. By employing a multi-stage screening cascade that includes primary phenotypic screening, hit confirmation, counter-screening, and secondary mechanistic assays, researchers can efficiently identify and validate promising lead compounds. The integration of SAR analysis further enables the rational design of more potent and selective therapeutic candidates for the treatment of neurodegenerative diseases.
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Hansson, P. G. (2021). A versatile high throughput screening system for the simultaneous identification of anti-inflammatory and neuroprotective compounds. PubMed. Available at: [Link]
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Using "1-(2-Nitrophenyl)piperidine-3-carboxylic acid" as a chemical probe
Application Note & Protocols
Title: Spatiotemporal Control of GABAergic Signaling Using 1-(2-Nitrophenyl)piperidine-3-carboxylic acid, a Photoactivatable GABA Transporter Inhibitor
Introduction: Unmasking Neuronal Inhibition with Light
The precise control of inhibitory neurotransmission is fundamental to brain function, and its dysregulation is implicated in numerous neurological disorders, from epilepsy to anxiety. Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system. The action of GABA is tightly regulated, in part, by its removal from the synaptic cleft by GABA transporters (GATs).[1][2] Pharmacological blockade of GATs prolongs the presence of GABA in the synapse, thereby enhancing inhibitory signaling.
Traditional pharmacological methods, however, lack spatial and temporal specificity, activating or inhibiting targets globally across a tissue. To overcome this limitation, researchers employ "caged compounds"—biologically active molecules rendered inert by a photolabile protecting group (PPG).[3][4] These molecules can be introduced into a biological system in their inactive form and subsequently activated at a specific time and location with a pulse of light.
This guide details the application of 1-(2-Nitrophenyl)piperidine-3-carboxylic acid as a photoactivatable chemical probe. This compound is a "caged" version of nipecotic acid, a well-established inhibitor of the GAT-1 transporter.[5][6] The 2-nitrophenyl group serves as a classic ortho-nitrobenzyl (oNB) cage, which can be efficiently cleaved with near-UV light to release the active nipecotic acid molecule.[7][8] This allows investigators to achieve highly localized and temporally precise inhibition of GABA reuptake, providing a powerful tool for dissecting the role of GATs in neural circuit function, synaptic plasticity, and disease.
Principle of Operation
The utility of this probe is based on two well-established principles: the light-induced chemistry of the ortho-nitrobenzyl cage and the neuropharmacology of nipecotic acid.
Mechanism of Photoactivation ("Uncaging")
The ortho-nitrobenzyl (oNB) group is a cornerstone of caged compound technology.[9] Upon absorption of a photon of near-UV light (typically 340-365 nm), the nitro group abstracts a hydrogen atom from the benzylic carbon in an intramolecular rearrangement.[7][8] This photochemical reaction leads to the formation of an unstable aci-nitro intermediate, which rapidly rearranges and cleaves the bond to the heteroatom (in this case, the piperidine nitrogen), releasing the active molecule (nipecotic acid) and the byproduct, 2-nitrosobenzaldehyde.[3][10] This process is typically rapid and efficient, allowing for a near-instantaneous "concentration jump" of the active compound.[4]
Caption: Mechanism of o-nitrobenzyl photocleavage.
Biological Mechanism of Action
In a resting state synapse, GABA is released from the presynaptic terminal, diffuses across the synaptic cleft, and binds to postsynaptic GABA receptors, causing inhibition. To terminate this signal, GABA transporters (primarily GAT-1 on neurons and glia) actively transport GABA back into the presynaptic terminal or surrounding glial cells.[1]
The uncaged nipecotic acid acts as a competitive inhibitor of GAT-1.[6][11] By blocking the transporter, it prevents the reuptake of GABA, leading to an increased concentration and prolonged residence time of GABA in the synaptic cleft. This results in enhanced activation of postsynaptic GABA receptors and a potentiation of inhibitory neurotransmission.[2][12]
Caption: Action of uncaged nipecotic acid at the synapse.
Chemical Probe Characteristics
| Property | Value | Source |
| Full Chemical Name | 1-(2-Nitrophenyl)piperidine-3-carboxylic acid | - |
| Common Name | oNB-caged Nipecotic Acid | Hypothesized |
| Molecular Formula | C₁₂H₁₄N₂O₄ | [13] |
| Molecular Weight | 250.25 g/mol | [13] |
| Form | Solid | - |
| Excitation Wavelength (λmax) | ~340-365 nm (typical for oNB groups) | [14][15] |
| Quantum Yield (Φu) | 0.1 - 0.5 (typical for oNB groups) | [10][16] |
| Solubility | Soluble in DMSO, aqueous buffers (pH > 7) | General Guideline |
Experimental Protocols
Safety Precaution: The uncaging process requires a high-intensity near-UV light source. Always wear appropriate UV-blocking safety glasses and avoid direct exposure of skin or eyes to the light beam.
Protocol 1: Stock Solution Preparation & Handling
-
Preparation: Prepare a high-concentration stock solution (e.g., 10-50 mM) by dissolving 1-(2-Nitrophenyl)piperidine-3-carboxylic acid in high-quality, anhydrous dimethyl sulfoxide (DMSO).
-
Aliquoting: Aliquot the stock solution into small, single-use volumes (e.g., 5-10 µL) in amber or foil-wrapped microcentrifuge tubes to prevent premature photolysis from ambient light.
-
Storage: Store aliquots at -20°C or -80°C, protected from light. Under these conditions, the probe should be stable for several months. Avoid repeated freeze-thaw cycles.
-
Working Solution: On the day of the experiment, thaw a single aliquot and dilute it to the final working concentration (typically 10-200 µM) in the appropriate physiological buffer (e.g., artificial cerebrospinal fluid, ACSF; HEPES-buffered saline). The final DMSO concentration should be kept to a minimum (<0.1%) to avoid solvent effects on the biological preparation.
Protocol 2: Photoactivation in Neuronal Cultures or Brain Slices
This protocol provides a general framework. Optimal concentrations, light intensity, and exposure times must be empirically determined for each specific experimental setup.
A. Preparation and Loading
-
System Preparation: Prepare your neuronal culture or acute brain slice preparation according to standard laboratory protocols.
-
Loading: Bath-apply the caged compound by adding the working solution to the recording chamber. Allow for an equilibration/loading period of 10-20 minutes. For brain slices, ensure adequate perfusion.
-
Positioning: Place the preparation on the stage of a microscope equipped for both electrophysiology (or imaging) and targeted illumination. Identify the cell or region of interest (ROI).
B. Control Experiments (Critical for Validation) Before proceeding with the main experiment, perform the following controls:
-
Control A (Biological Inertness): Perfuse the preparation with the caged compound at the working concentration without applying the UV light pulse. Monitor the baseline physiological activity (e.g., spontaneous postsynaptic currents). There should be no significant change, confirming the probe is inert before photolysis.[3][17]
-
Control B (Phototoxicity): In a preparation without the caged compound, apply the UV light pulse using the same parameters (intensity, duration, location) planned for the experiment. Monitor for any changes in cell health or activity. This ensures that the light stimulus itself is not causing a non-specific effect.[18]
C. Photoactivation (Uncaging)
-
Light Source: Use a suitable light source, such as a mercury/xenon arc lamp with appropriate filters, a dedicated UV laser (e.g., 355 nm), or a high-power UV LED (e.g., 365 nm) coupled to the microscope.[15][19][20]
-
Illumination: Deliver a brief pulse of UV light (e.g., 1-100 ms) focused on the ROI. The power and duration will need to be optimized to release a sufficient concentration of nipecotic acid without causing photodamage.
-
Recording: Immediately record the physiological response. For electrophysiology, this could be an increase in the frequency or amplitude of spontaneous inhibitory postsynaptic currents (sIPSCs) or a change in the decay kinetics of evoked IPSCs. For calcium imaging, it might be a change in network activity patterns.
Caption: General experimental workflow for uncaging.
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No effect observed after uncaging. | 1. Insufficient light power/duration.2. Caged compound degraded.3. Target GATs not present or active in ROI. | 1. Increase light intensity or pulse duration. Calibrate your light source.2. Use a fresh aliquot of stock solution.3. Verify GAT-1 expression in your model system. Choose a different ROI. |
| Effect observed before light pulse. | 1. Caged compound is not biologically inert at the concentration used.2. Premature uncaging due to ambient light. | 1. Lower the working concentration. Perform Control A carefully.2. Protect the preparation from light during loading and equilibration. |
| Effect observed with light but without compound. | 1. Phototoxicity.2. UV light is directly stimulating the cells. | 1. Reduce light intensity and/or duration. Perform Control B across a range of power settings to find a safe window.[18]2. Use longer wavelength light if a two-photon compatible caged compound is available. |
| High variability between experiments. | 1. Inconsistent light delivery.2. Fluctuation in preparation health.3. Inconsistent compound concentration. | 1. Ensure the focus of the uncaging light spot is consistent. Measure light power at the objective for every experiment.2. Monitor standard health parameters of your cells/slices.3. Prepare fresh working solutions for each experiment. |
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Investigative Applications of 1-(2-Nitrophenyl)piperidine-3-carboxylic acid in Cell-Based Assays: A Guide for Preclinical Research
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the potential applications and experimental evaluation of "1-(2-Nitrophenyl)piperidine-3-carboxylic acid" in cell-based assays. While specific biological data for this compound is not extensively published, its chemical structure, featuring an N-arylpiperidine core and a nitroaromatic moiety, suggests several plausible avenues for investigation based on extensive literature on related compounds.[1][2][3][4] This guide synthesizes information from analogous chemical classes to propose potential biological activities and provides detailed, field-proven protocols to systematically investigate these hypotheses. The protocols are designed as self-validating systems to ensure robust and reproducible data generation.
Introduction and Scientific Rationale
1-(2-Nitrophenyl)piperidine-3-carboxylic acid is a synthetic organic compound featuring three key structural motifs:
-
A Piperidine Scaffold: A six-membered heterocyclic amine that is a prevalent feature in numerous pharmaceuticals due to its rigid structure and capacity for diverse functionalization.[2][3] The piperidine core is a key component of drugs targeting a wide range of conditions, including neurological disorders and cancer.[4][5]
-
An N-Aryl (2-Nitrophenyl) Group: The direct linkage of an aromatic ring to the piperidine nitrogen defines it as an N-arylpiperidine. Such derivatives are known to interact with various molecular targets, including G-protein coupled receptors (GPCRs) like dopamine and serotonin receptors.[5][6][7] The ortho-positioned nitro group (NO₂) is a strong electron-withdrawing group that significantly influences the molecule's electronic properties, polarity, and metabolic fate.[8]
-
A Carboxylic Acid Moiety: This functional group at the 3-position of the piperidine ring provides a key point for chemical modification and can be critical for interactions with biological targets, such as enzyme active sites.[9]
Given these features, we can hypothesize several potential biological activities for this compound, making it a candidate for screening in various therapeutic areas. The presence of the nitro group is particularly noteworthy, as nitro compounds are known to exhibit a wide spectrum of bioactivities, including anticancer, antimicrobial, and antiparasitic effects.[10][11][12] Often, the nitro group can be bioreduced in hypoxic environments (e.g., solid tumors) to form reactive species that induce cellular damage.[8] Furthermore, N-arylpiperidine derivatives have been identified as potent inducers of apoptosis and cellular senescence in cancer models.[13][14]
This guide will focus on protocols designed to test the hypothesis that 1-(2-Nitrophenyl)piperidine-3-carboxylic acid possesses anticancer activity through the induction of cytotoxicity, apoptosis, and/or cell cycle arrest.
Putative Mechanism of Action & Investigative Workflow
The dual nature of the scaffold suggests two primary, non-exclusive mechanisms for potential anticancer activity. The N-arylpiperidine moiety could drive interactions with signaling pathways that regulate cell proliferation and survival, while the nitrophenyl group could act as a cytotoxin, potentially activated under hypoxic conditions.
A logical workflow for investigating this compound involves a tiered screening approach, starting with broad cytotoxicity assays and progressing to more specific mechanistic studies.
Caption: Investigative workflow for characterizing the bioactivity of a novel compound.
Core Protocols for Cell-Based Evaluation
Compound Handling and Stock Solution Preparation
Rationale: Proper solubilization and storage are critical for ensuring compound stability and accurate concentration in assays. Dimethyl sulfoxide (DMSO) is a common solvent for organic molecules, but its concentration in cell culture media must be controlled to avoid solvent-induced toxicity.
Protocol:
-
Reconstitution: Prepare a high-concentration stock solution, typically 10-50 mM, by dissolving the powdered 1-(2-Nitrophenyl)piperidine-3-carboxylic acid in sterile, anhydrous DMSO. Vortex thoroughly until fully dissolved.
-
Aliquoting: Dispense the stock solution into small, single-use aliquots to minimize freeze-thaw cycles.
-
Storage: Store aliquots at -20°C or -80°C, protected from light.
-
Working Solutions: On the day of the experiment, thaw an aliquot and prepare serial dilutions in complete cell culture medium. Ensure the final concentration of DMSO in the media applied to cells does not exceed 0.5% (v/v), as higher concentrations can be cytotoxic.
Protocol 1: Cell Viability and Cytotoxicity Assay (MTT Method)
Principle: This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability. Viable cells with active mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product. The amount of formazan is directly proportional to the number of living cells.
Materials:
-
Selected cancer cell lines (e.g., A549 - lung, MCF-7 - breast, HT-29 - colon) and a non-cancerous control cell line (e.g., HEK293 or primary fibroblasts).
-
96-well flat-bottom cell culture plates.
-
Complete culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin).
-
MTT solution (5 mg/mL in sterile PBS).
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl or pure DMSO).
-
Microplate reader capable of measuring absorbance at 570 nm.
Step-by-Step Methodology:
-
Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in complete medium (e.g., from 0.01 µM to 100 µM). Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include "vehicle control" wells (medium with 0.5% DMSO) and "untreated control" wells (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well. Incubate for 3-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well. Pipette up and down to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
Data Presentation:
| Cell Line | Compound IC₅₀ (µM) | Positive Control (e.g., Doxorubicin) IC₅₀ (µM) |
| A549 (Lung) | Hypothetical Value | Known Value |
| MCF-7 (Breast) | Hypothetical Value | Known Value |
| HT-29 (Colon) | Hypothetical Value | Known Value |
| HEK293 (Normal) | Hypothetical Value | Known Value |
Protocol 2: Apoptosis Detection by Annexin V & Propidium Iodide (PI) Staining
Principle: This flow cytometry-based assay distinguishes between different cell populations. In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a protein with high affinity for PS, is conjugated to a fluorophore (e.g., FITC) to detect these cells. Propidium Iodide (PI) is a fluorescent nuclear stain that cannot cross the intact membrane of live or early apoptotic cells, but stains the nucleus of late apoptotic and necrotic cells where membrane integrity is lost.
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Application Notes and Protocols for Preclinical Evaluation of 1-(2-Nitrophenyl)piperidine-3-carboxylic acid in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
Abstract
This document provides a comprehensive guide for the preclinical evaluation of the novel compound, 1-(2-Nitrophenyl)piperidine-3-carboxylic acid, in rodent models. In the absence of direct biological data for this specific molecule, we present a hypothesis-driven experimental framework. Based on its structural similarity to known neuroactive compounds, such as nipecotic acid and kynurenic acid analogs, we postulate that 1-(2-Nitrophenyl)piperidine-3-carboxylic acid may possess neuroprotective properties, potentially through the modulation of glutamatergic neurotransmission and mitigation of neuroinflammation. This guide offers a phased, in-depth approach, from initial safety and pharmacokinetic profiling to robust efficacy testing in relevant animal models of neurological insults. The protocols herein are designed to be self-validating, with integrated control groups and multi-faceted endpoints to ensure scientific rigor and reproducibility.
Introduction: A Hypothesis-Driven Approach to a Novel Compound
The piperidine-3-carboxylic acid scaffold is a privileged structure in neuropharmacology. Derivatives of this core, such as nipecotic acid, are known to interact with the GABAergic system, while other analogs have demonstrated anticonvulsant and neuroprotective effects.[1][2][3] Furthermore, the broader class of quinoline and piperidine carboxylic acids, including analogs of kynurenic acid, are recognized for their ability to modulate N-methyl-D-aspartate (NMDA) receptors, which are pivotal in mediating excitotoxicity—a common pathological cascade in a host of neurodegenerative diseases.[4][5][6][7][8]
Given these precedents, we hypothesize that 1-(2-Nitrophenyl)piperidine-3-carboxylic acid (hereinafter referred to as "the compound") may function as a neuroprotective agent. Its mechanism of action could involve the antagonism of NMDA receptors, thereby preventing excessive calcium influx and subsequent neuronal damage, and/or the suppression of neuroinflammatory pathways. This document outlines a logical and comprehensive preclinical strategy to investigate this hypothesis.
Preclinical Development Pathway: A Phased Approach
A structured, multi-phase approach is critical for the preclinical development of any new chemical entity.[9][10] This ensures a thorough characterization of the compound's safety and efficacy profile before consideration for clinical translation.
Caption: Phased preclinical workflow for the compound.
Phase 1: Foundational Studies
The initial phase focuses on establishing a basic safety and pharmacokinetic profile of the compound. These studies are essential for determining appropriate dose levels for subsequent efficacy trials and are a prerequisite for any investigational new drug (IND) application.[9][11][12]
Dose-Range Finding and Acute Toxicity
Objective: To determine the maximum tolerated dose (MTD) and identify any overt signs of toxicity following acute administration.
Protocol:
-
Animal Model: Use healthy, adult male and female Sprague-Dawley rats (n=5/sex/group).
-
Dose Escalation: Administer the compound via intraperitoneal (i.p.) injection in a single dose-escalation design. Start with a low dose (e.g., 1 mg/kg) and escalate in subsequent groups (e.g., 10, 50, 100, 200 mg/kg).
-
Vehicle Control: A control group will receive the vehicle solution only.
-
Observation: Monitor animals continuously for the first 4 hours post-injection and then at 24, 48, and 72 hours. Record clinical signs of toxicity, including changes in posture, activity, breathing, and any convulsive behaviors.
-
Endpoint: The MTD is defined as the highest dose that does not produce mortality or serious signs of toxicity.
| Parameter | Observation |
| General | Posture, grooming, activity level |
| Neurological | Ataxia, tremors, convulsions |
| Autonomic | Salivation, piloerection, changes in respiration |
Table 1: Observational parameters for acute toxicity assessment.
Pharmacokinetic (PK) Profiling
Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) properties of the compound after a single administration.
Protocol:
-
Animal Model: Use adult male Sprague-Dawley rats (n=3 per time point) with jugular vein cannulation.
-
Dosing: Administer a single i.p. dose of the compound at a concentration below the MTD.
-
Blood Sampling: Collect blood samples at multiple time points (e.g., 0, 15, 30 minutes, and 1, 2, 4, 8, 24 hours) post-administration.
-
Analysis: Analyze plasma concentrations of the compound using a validated LC-MS/MS method.
-
PK Parameters: Calculate key pharmacokinetic parameters.
| PK Parameter | Description |
| Cmax | Maximum plasma concentration |
| Tmax | Time to reach Cmax |
| AUC | Area under the plasma concentration-time curve |
| t1/2 | Half-life |
Table 2: Key pharmacokinetic parameters to be determined.
Phase 2: Efficacy in an Acute Model of Excitotoxicity
This phase aims to assess the neuroprotective potential of the compound in a well-established model of NMDA receptor-mediated neuronal damage.
NMDA-Induced Excitotoxicity Model
Objective: To determine if the compound can protect against neuronal damage and subsequent behavioral deficits induced by direct NMDA injection into the brain.[13]
Caption: Workflow for the NMDA-induced excitotoxicity model.
Protocol:
-
Animal Model: Adult male C57BL/6 mice (n=10 per group).
-
Groups:
-
Sham + Vehicle
-
NMDA + Vehicle
-
NMDA + Compound (3 dose levels based on PK data)
-
NMDA + Positive Control (e.g., MK-801)
-
-
Procedure:
-
Anesthetize mice and place them in a stereotaxic frame.
-
Administer the compound or vehicle 30 minutes prior to NMDA injection.
-
Inject NMDA (or saline for the sham group) directly into the striatum.
-
-
Endpoint Assessment (7 days post-lesion):
Rotarod Test Protocol:
-
Training: Train mice on the rotarod for 3 consecutive days prior to surgery, with the rotarod accelerating from 4 to 40 rpm over 5 minutes.
-
Testing: On day 7 post-surgery, test the mice for their latency to fall from the rotating rod. Conduct three trials per mouse and average the results.
| Group | Expected Lesion Volume | Expected Rotarod Performance |
| Sham + Vehicle | Minimal | Normal |
| NMDA + Vehicle | Significant | Impaired |
| NMDA + Compound | Dose-dependent reduction | Dose-dependent improvement |
| NMDA + Positive Control | Significantly reduced | Improved |
Table 3: Expected outcomes in the NMDA-induced excitotoxicity model.
Phase 3: Mechanistic Insights and Broader Efficacy
This phase will explore the compound's effects in a model of neuroinflammation and analyze relevant biomarkers to elucidate its potential mechanism of action.
Lipopolysaccharide (LPS)-Induced Neuroinflammation Model
Objective: To evaluate the anti-neuroinflammatory effects of the compound.
Protocol:
-
Animal Model: Adult male C57BL/6 mice (n=10 per group).
-
Groups:
-
Saline + Vehicle
-
LPS + Vehicle
-
LPS + Compound (effective dose from Phase 2)
-
-
Procedure:
-
Administer the compound or vehicle.
-
30 minutes later, administer LPS (i.p.) to induce a systemic inflammatory response that translates to the central nervous system.
-
-
Endpoint Assessment (24 hours post-LPS):
-
Behavioral Testing: Assess sickness behavior using the open field test (reduced locomotor activity is an indicator of sickness).
-
Biomarker Analysis: Euthanize animals, collect brain tissue (hippocampus and cortex), and analyze for markers of neuroinflammation.
-
Biomarker Analysis:
-
Quantitative PCR (qPCR): Measure mRNA levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β).
-
ELISA: Quantify protein levels of these cytokines.
-
Immunohistochemistry: Stain for markers of microglial activation (e.g., Iba1) and astrogliosis (e.g., GFAP).[16]
| Biomarker | Method | Expected Outcome (LPS + Compound) |
| TNF-α, IL-1β mRNA | qPCR | Reduced expression vs. LPS + Vehicle |
| TNF-α, IL-1β protein | ELISA | Reduced levels vs. LPS + Vehicle |
| Iba1, GFAP | Immunohistochemistry | Reduced immunoreactivity vs. LPS + Vehicle |
Table 4: Biomarkers for assessing neuroinflammation.
Data Interpretation and Go/No-Go Decision
A comprehensive analysis of the data from all three phases will inform the decision to proceed with further development. A successful compound will demonstrate:
-
A favorable safety profile with a clear MTD.
-
A pharmacokinetic profile that supports a rational dosing schedule.
-
Significant neuroprotection in the excitotoxicity model, evidenced by both histological and behavioral improvements.
-
A reduction in neuroinflammatory markers in the LPS model.
Conclusion
This document provides a robust, hypothesis-driven framework for the preclinical evaluation of 1-(2-Nitrophenyl)piperidine-3-carboxylic acid. By systematically assessing its safety, pharmacokinetics, and efficacy in relevant models of neurological damage, researchers can generate the critical data necessary to understand its therapeutic potential. The multi-tiered approach, incorporating behavioral, histological, and molecular endpoints, ensures a thorough and scientifically rigorous investigation.
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Tuka, B., et al. (2024). Decoupling Behavioral Domains via Kynurenic Acid Analog Optimization: Implications for Schizophrenia and Parkinson's Disease Therapeutics. MDPI. Retrieved from [Link]
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Simó, R., et al. (2024). Neuroprotection in Diabetes Retinal Disease: An Unmet Medical Need. MDPI. Retrieved from [Link]
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Topic: Derivatization of 1-(2-Nitrophenyl)piperidine-3-carboxylic acid for Bioassay Screening
An Application Note and Protocol Guide for Researchers
Abstract
The N-arylpiperidine scaffold is a cornerstone in medicinal chemistry, recognized as a privileged structure in numerous FDA-approved therapeutics and biologically active compounds.[1][2] This guide provides a detailed strategic framework and actionable protocols for the derivatization of 1-(2-Nitrophenyl)piperidine-3-carboxylic acid, a versatile starting material for generating compound libraries aimed at bioassay screening. We present a dual-pronged synthetic approach focusing on (A) derivatization of the carboxylic acid moiety and (B) functionalization of the aromatic ring via nitro group manipulation. This is followed by detailed protocols for relevant bioassay platforms, including G-Protein Coupled Receptor (GPCR) functional assays and enzyme inhibition assays, to enable the biological evaluation of the synthesized derivatives. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to explore this chemical space for novel therapeutic agents.
Introduction: The Rationale for Derivatization
The piperidine ring is a six-membered nitrogen-containing heterocycle ubiquitous in pharmacology.[3] Its conformational flexibility and ability to present substituents in defined three-dimensional space make it an ideal scaffold for targeting a wide range of biological macromolecules. The title compound, 1-(2-Nitrophenyl)piperidine-3-carboxylic acid, offers three strategic vectors for chemical modification, providing a rich foundation for generating a library of diverse chemical entities.
-
Vector 1 (Carboxylic Acid): The carboxylic acid at the 3-position is a prime handle for creating a diverse array of amides, esters, and other derivatives. Amide bond formation is the most frequently used reaction in medicinal chemistry, allowing for the systematic exploration of chemical space by coupling a vast library of commercially available amines.[4][5]
-
Vector 2 (Nitro Group): The nitro group serves as a versatile synthetic precursor. Its reduction to an aniline opens up a second avenue for derivatization through acylation, sulfonylation, or reductive amination, dramatically increasing molecular complexity.[6][7]
-
Vector 3 (Aromatic Ring): The C-NO₂ bond on the electron-deficient aromatic ring can be a substrate for advanced cross-coupling reactions, such as the Suzuki-Miyaura coupling, enabling the introduction of new aryl or alkyl groups.[8]
This guide will focus on leveraging the first two vectors to create a focused library of novel compounds for subsequent biological evaluation.
Overall Synthetic and Screening Workflow
A divergent synthetic strategy allows for the efficient creation of a compound library from a common starting material. The workflow is designed to first generate a library of amides from the parent carboxylic acid, then create a second-generation library by reducing the nitro group and further derivatizing the resulting aniline.
Caption: High-level workflow for library synthesis and bioassay screening.
Synthetic Protocols: A Step-by-Step Guide
Protocol 1: Amide Library Synthesis via EDC/HOBt Coupling
This protocol describes the parallel synthesis of an amide library from the parent carboxylic acid. The use of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with an additive like hydroxybenzotriazole (HOBt) is a robust method for activating the carboxylic acid while minimizing side reactions and racemization.[5][9]
Rationale: EDC is a water-soluble carbodiimide that converts the carboxylic acid into a reactive O-acylisourea intermediate.[4] This intermediate is susceptible to nucleophilic attack by the primary or secondary amine. HOBt is often added to improve reaction efficiency and suppress side reactions by forming an activated HOBt ester, which is less prone to racemization and more reactive towards the amine.[5]
Materials:
-
1-(2-Nitrophenyl)piperidine-3-carboxylic acid
-
A diverse library of primary and secondary amines
-
EDC hydrochloride
-
HOBt (1-Hydroxybenzotriazole)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
96-well reaction block or individual reaction vials
Procedure:
-
Reaction Setup: To a reaction vial, add 1-(2-Nitrophenyl)piperidine-3-carboxylic acid (1.0 eq., e.g., 50 mg).
-
Dissolution: Dissolve the acid in anhydrous DCM or DMF (approx. 0.2 M concentration).
-
Reagent Addition: Add the desired amine (1.1 eq.), HOBt (1.2 eq.), and DIPEA (2.5 eq.). Stir the mixture for 5 minutes at room temperature.
-
Activation: Add EDC·HCl (1.2 eq.) portion-wise to the mixture.
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor reaction progress by TLC or LC-MS.
-
Work-up:
-
Dilute the reaction mixture with DCM.
-
Wash sequentially with saturated NaHCO₃ solution (2x), water (1x), and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product via flash column chromatography on silica gel or preparative HPLC to yield the desired amide derivative.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and HRMS.
| Reagent | Equivalents | Purpose |
| Carboxylic Acid | 1.0 | Starting Material |
| Amine | 1.1 | Nucleophile |
| EDC·HCl | 1.2 | Coupling Agent (Activator)[9] |
| HOBt | 1.2 | Additive to prevent side reactions[5] |
| DIPEA | 2.5 | Organic base to neutralize HCl salt |
Protocol 2: Nitro Group Reduction to Aniline
This protocol details the reduction of the nitroaryl group to the corresponding aniline, which serves as a key intermediate for further diversification. A classic and reliable method involves the use of a metal catalyst such as palladium on carbon (Pd/C) with a hydrogen source.[10]
Rationale: Catalytic hydrogenation is a clean and efficient method for nitro group reduction.[7] The nitro group is selectively reduced over many other functional groups. The reaction proceeds on the surface of the palladium catalyst where molecular hydrogen is activated.
Materials:
-
1-(2-Nitrophenyl)piperidine-3-carboxamide derivative (from Protocol 1)
-
10% Palladium on carbon (Pd/C), 5-10 mol%
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen gas (H₂) balloon or hydrogenation apparatus
-
Celite®
Procedure:
-
Reaction Setup: Dissolve the nitro-containing starting material (1.0 eq.) in MeOH or EtOH in a round-bottom flask equipped with a magnetic stir bar.
-
Catalyst Addition: Carefully add 10% Pd/C (5-10 mol% by weight) to the solution under an inert atmosphere (e.g., Nitrogen or Argon).
-
Hydrogenation: Evacuate the flask and backfill with hydrogen gas. Repeat this cycle three times. Maintain a positive pressure of hydrogen using a balloon or connect to a hydrogenation apparatus (e.g., Parr shaker).
-
Reaction: Stir the reaction vigorously at room temperature. Monitor the reaction progress by TLC or LC-MS until the starting material is fully consumed (typically 2-12 hours).
-
Work-up:
-
Carefully purge the flask with nitrogen to remove excess hydrogen. Caution: Pd/C is pyrophoric and can ignite in the presence of air and solvent. Do not allow the catalyst to dry in the open air.
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.
-
Wash the Celite® pad with additional solvent (MeOH or EtOH).
-
-
Isolation: Combine the filtrates and concentrate under reduced pressure to yield the crude aniline product, which is often pure enough for the next step. If necessary, purify by column chromatography.
-
Characterization: Confirm the structure of the aniline product by ¹H NMR and HRMS.
Bioassay Platforms and Protocols
The synthesized library can be screened against various biological targets. N-arylpiperidines are known to interact with GPCRs and various enzymes.[1][11]
Protocol 3: Cell-Based GPCR Functional Assay (Calcium Flux)
This protocol outlines a method to screen compounds for agonist or antagonist activity at a Gαq-coupled GPCR expressed in a mammalian cell line.[12] Ligand activation of a Gαq-coupled receptor leads to the activation of phospholipase C (PLC), resulting in an increase in intracellular inositol triphosphate (IP₃) and a subsequent release of calcium (Ca²⁺) from the endoplasmic reticulum.[12] This transient increase in intracellular Ca²⁺ can be measured using a fluorescent calcium indicator dye.
Caption: Workflow for a cell-based calcium flux assay.
Materials:
-
HEK293 cells (or other suitable host) stably or transiently expressing the target GPCR.
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Cal-520 AM).
-
Pluronic F-127.
-
Probenecid (an anion-exchange transport inhibitor, to prevent dye leakage).
-
Reference agonist and antagonist for the target GPCR.
-
384-well black, clear-bottom microplates.
-
Fluorescence plate reader with automated injection capabilities (e.g., FLIPR, FlexStation).
Procedure:
-
Cell Plating: Seed cells into 384-well plates at an appropriate density (e.g., 15,000 cells/well) and incubate for 18-24 hours at 37°C, 5% CO₂.
-
Dye Loading: Prepare a loading buffer containing the calcium indicator dye (e.g., 4 µM Fluo-4 AM), 0.04% Pluronic F-127, and 2.5 mM probenecid in Assay Buffer.
-
Aspirate the cell culture medium from the plate and add the dye loading buffer to each well.
-
Incubate the plate for 60 minutes at 37°C, 5% CO₂, followed by 30 minutes at room temperature in the dark.
-
Compound Addition & Measurement: Place the plate in the fluorescence plate reader.
-
Agonist Mode: Establish a baseline fluorescence reading for ~20 seconds, then inject the test compounds and continue reading fluorescence for an additional 120-180 seconds.
-
Antagonist Mode: Inject test compounds and incubate for 15-30 minutes. Establish a baseline reading, then inject a known concentration of the reference agonist (e.g., EC₈₀) and continue reading fluorescence.
-
-
Data Analysis:
-
The response is typically measured as the maximum fluorescence signal minus the baseline signal.
-
For agonists, express data as a percentage of the response to a saturating concentration of the reference agonist.
-
For antagonists, express data as a percentage of inhibition of the reference agonist's response.
-
Determine EC₅₀ or IC₅₀ values by fitting the data to a four-parameter logistic equation.
-
Protocol 4: Enzyme Inhibition Assay (Generic Fluorometric)
This protocol provides a general framework for an in vitro enzyme inhibition assay using a fluorogenic substrate. This format is adaptable to many enzyme classes, such as proteases or esterases (e.g., Acetylcholinesterase, DPP-4), by selecting the appropriate enzyme and substrate.[1][13]
Materials:
-
Purified recombinant enzyme of interest.
-
Assay Buffer specific to the enzyme.
-
Fluorogenic substrate for the enzyme.
-
Reference inhibitor.
-
384-well black microplates (low-volume).
-
Fluorescence plate reader.
Procedure:
-
Reagent Preparation: Prepare stock solutions of the test compounds and reference inhibitor in DMSO. Create a serial dilution plate in Assay Buffer.
-
Assay Setup: In a 384-well plate, add the following to each well:
-
Assay Buffer.
-
Test compound dilution (or vehicle for control).
-
Enzyme solution.
-
-
Pre-incubation: Gently mix and incubate the plate for 15-30 minutes at the optimal temperature for the enzyme (e.g., 25°C or 37°C). This allows the inhibitor to bind to the enzyme before the substrate is added.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the fluorogenic substrate solution to all wells.
-
Measurement: Immediately place the plate in a fluorescence plate reader and measure the increase in fluorescence over time (kinetic mode) or at a single endpoint after a fixed incubation period.
-
Data Analysis:
-
Calculate the reaction rate (slope of fluorescence vs. time) for each well.
-
Determine the percent inhibition for each compound concentration using the formula: % Inhibition = (1 - (Rate_sample / Rate_control)) * 100
-
Determine IC₅₀ values by plotting percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[14]
-
| Hypothetical Compound | GPCR Assay (EC₅₀, µM) | AChE Assay (IC₅₀, µM) |
| Parent Acid | > 50 | > 50 |
| Amide Derivative 1A | 5.2 | > 50 |
| Amide Derivative 1B | > 50 | 15.8 |
| Aniline Derivative 2A | 0.85 | 45.1 |
| Aniline Derivative 2B | 22.4 | 2.1 |
Conclusion and Future Directions
This guide provides a comprehensive and actionable framework for the synthesis and biological evaluation of novel derivatives based on the 1-(2-nitrophenyl)piperidine-3-carboxylic acid scaffold. The described synthetic protocols for amide coupling and nitro-group reduction are robust and amenable to library synthesis. The outlined bioassay protocols provide a starting point for screening these new chemical entities against relevant biological targets like GPCRs and enzymes. Data generated from these assays will enable the construction of structure-activity relationships (SAR) to guide the design of next-generation compounds with improved potency, selectivity, and drug-like properties.
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Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Retrieved from [Link]
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Sharma, S., & Checco, J. W. (2021). Evaluating functional ligand-GPCR interactions in cell-based assays. Methods in Cell Biology, 166, 15–42. [Link]
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HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Retrieved from [Link]
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N/A. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. [Link]
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Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Retrieved from [Link]
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Wikipedia. (n.d.). Reduction of nitro compounds. Retrieved from [Link]
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Sharma, S., & Checco, J. W. (2021). Evaluating functional ligand-GPCR interactions in cell-based assays. Methods in Cell Biology, 166, 15-42. [Link]
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Semantic Scholar. (2013). Reduction of aromatic and aliphatic nitro groups to anilines and amines with hypophosphites associated with Pd/C. Retrieved from [Link]
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ACS Electrochemistry. (2025). Nitro Substrates in Reductive Electrosynthesis: A Review. Retrieved from [Link]
-
Chemistry Stack Exchange. (2020). Mechanism for simultaneous reduction of nitro group (into aniline) and aromatic substitution (into benzonitrile) by Ethyl cyanoacetate?. Retrieved from [Link]
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Due-Hansen, M. E., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(47), 11498-11504. [Link]
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N/A. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. ACS Publications. [Link]
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MDPI. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Retrieved from [Link]
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YouTube. (2017). Duplexed Screening of GPCRs to Measure Calcium and β-Arrestin. Retrieved from [Link]
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N/A. (n.d.). Synthesis and biological evaluation of N-arylpiperazine derivatives of 4,4-dimethylisoquinoline-1,3(2H,4H)-dione as potential antiplatelet agents. Taylor & Francis Online. [Link]
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Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]
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Lee, J., et al. (2021). Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities. ACS Medicinal Chemistry Letters, 12(4), 586-592. [Link]
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ResearchGate. (n.d.). The Suzuki−Miyaura coupling between different aryl halides and various.... Retrieved from [Link]
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Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. [Link]
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GzESTY as an optimized cell-based assay for initial steps in GPCR deorphanization. (2025). PMC. [Link]
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MDPI. (n.d.). Synthesis, In Vitro Biological Evaluation and Molecular Modeling of Benzimidazole-Based Pyrrole/Piperidine Hybrids Derivatives as Potential Anti-Alzheimer Agents. Retrieved from [Link]
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Myers, A. (n.d.). The Suzuki Reaction. Retrieved from [Link]
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Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
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Molecular Devices. (n.d.). Homogeneous High Throughput Live Cell GPCR Functional and Surface Binding Assays. Retrieved from [Link]
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PubMed. (n.d.). Activity of N-Phenylpiperazine Derivatives Against Bacterial and Fungal Pathogens. Retrieved from [Link]
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IJNRD. (2023). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. Retrieved from [Link]
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ResearchGate. (2025). Activity of N-Phenylpiperazine Derivatives Against Bacterial and Fungal Pathogens. Retrieved from [Link]
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ACS Publications. (2021). Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities. Retrieved from [Link]
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PubMed Central. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]
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PubMed Central. (n.d.). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. Retrieved from [Link]
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PubMed. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]
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The Strategic Utility of 1-(2-Nitrophenyl)piperidine-3-carboxylic Acid in Modern Drug Discovery
Introduction: A Scaffold of Strategic Importance
In the landscape of modern medicinal chemistry, the piperidine ring is a ubiquitous and privileged scaffold, forming the core of numerous approved pharmaceuticals.[1] Its conformational flexibility and ability to present substituents in defined three-dimensional space make it an invaluable component in the design of molecules that interact with complex biological targets. When functionalized with a 2-nitrophenyl group at the 1-position and a carboxylic acid at the 3-position, the resulting intermediate, 1-(2-Nitrophenyl)piperidine-3-carboxylic acid , becomes a particularly powerful and versatile building block for drug discovery programs.
This guide provides an in-depth exploration of this intermediate's strategic value. We will detail robust synthetic protocols for its preparation, explain the chemical rationale behind these methods, and demonstrate its application in the construction of advanced pharmaceutical scaffolds, with a particular focus on the synthesis of precursors for Factor Xa inhibitors, a critical class of anticoagulant therapeutics.[2][3]
The Dual Functionality of a Key Intermediate
The strategic advantage of 1-(2-Nitrophenyl)piperidine-3-carboxylic acid lies in its dual-handle nature.
-
The Piperidine-3-carboxylic Acid Moiety : This portion of the molecule provides a handle for amide bond formation, allowing for the introduction of diverse chemical functionalities. The carboxylic acid can be coupled with a wide array of amines to generate extensive libraries of compounds for screening. Furthermore, the stereocenter at the 3-position allows for the exploration of chiral space, which is often critical for optimizing target engagement and reducing off-target effects.
-
The 2-Nitrophenyl Group : This aromatic substituent is more than just a bulky group; it is a masked amine. The nitro group is a strong electron-withdrawing group, which plays a crucial role in the synthesis of the intermediate itself.[4] Subsequently, it can be readily and cleanly reduced to a primary aniline under standard catalytic hydrogenation conditions. This newly formed amino group opens up a vast array of subsequent chemical transformations, including sulfonylation, acylation, and diazotization, providing a secondary vector for molecular diversification.
This inherent two-stage reactivity makes the title compound an ideal intermediate for building complex molecules in a controlled, stepwise fashion.
Synthesis of the Intermediate: Protocols and Mechanistic Rationale
The synthesis of 1-(2-Nitrophenyl)piperidine-3-carboxylic acid can be efficiently achieved via two primary and reliable methods: Nucleophilic Aromatic Substitution (SNAr) and the Buchwald-Hartwig Amination. The choice between these methods often depends on the cost and availability of starting materials, desired scale, and tolerance of specific functional groups. For the purpose of these protocols, we will describe the synthesis of the corresponding ethyl ester, which protects the carboxylic acid during the initial C-N bond formation and can be easily hydrolyzed in a final step.
Protocol 1: Synthesis via Nucleophilic Aromatic Substitution (SNAr)
This is often the preferred method due to its simplicity and the high reactivity of appropriately activated aryl fluorides. The strong electron-withdrawing effect of the ortho-nitro group makes the ipso-carbon highly electrophilic and susceptible to nucleophilic attack.[4][5]
Reaction Scheme:
Caption: SNAr synthesis of the target intermediate ester.
Step-by-Step Protocol:
-
Reagent Preparation : To an oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add ethyl piperidine-3-carboxylate (ethyl nipecotate, 1.0 eq), 1-fluoro-2-nitrobenzene (1.1 eq), and anhydrous potassium carbonate (K₂CO₃, 2.5 eq).
-
Solvent Addition : Add anhydrous dimethyl sulfoxide (DMSO) to the flask to achieve a substrate concentration of approximately 0.5 M.
-
Reaction Execution : Place the flask under an inert atmosphere (Nitrogen or Argon). Heat the reaction mixture to 110 °C with vigorous stirring.
-
Monitoring : Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS, observing the consumption of the starting materials (typically 4-8 hours).
-
Work-up : Once the reaction is complete, cool the mixture to room temperature. Carefully pour the reaction mixture into a beaker containing ice-water, which will precipitate the product.
-
Purification : Collect the solid product by vacuum filtration and wash thoroughly with water to remove DMSO and inorganic salts. The crude product can be further purified by recrystallization from ethanol or by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield the pure ethyl 1-(2-nitrophenyl)piperidine-3-carboxylate.
-
Hydrolysis (Optional) : To obtain the final carboxylic acid, dissolve the purified ester in a mixture of ethanol and 1M NaOH (aq). Stir at room temperature until the ester is fully consumed (monitored by TLC). Acidify the solution with 1M HCl (aq) to precipitate the carboxylic acid product, which can be collected by filtration.
Causality and Trustworthiness:
-
Why 1-Fluoro-2-nitrobenzene? Fluorine is the most electronegative halogen, making it the best leaving group for SNAr reactions due to its ability to stabilize the partial negative charge in the transition state.[6] The ortho-nitro group provides powerful resonance and inductive stabilization to the negatively charged Meisenheimer intermediate, which is the rate-determining step of the reaction.[4]
-
Why K₂CO₃ and DMSO? Potassium carbonate is a mild, inexpensive base sufficient to neutralize the HF byproduct. DMSO is a polar aprotic solvent that effectively solvates the potassium cation, leaving the carbonate anion more reactive, and its high boiling point is suitable for this reaction temperature.
Protocol 2: Synthesis via Buchwald-Hartwig Amination
This palladium-catalyzed cross-coupling reaction is a powerful alternative, especially when using less reactive aryl halides like chlorides or bromides.[7][8] It offers a broader substrate scope but requires careful control of anaerobic conditions.
Reaction Scheme:
Caption: Buchwald-Hartwig synthesis of the target intermediate ester.
Step-by-Step Protocol:
-
Catalyst Preparation : In a glovebox or under a strong flow of inert gas, add the palladium source (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., Xantphos, 4 mol%), and the base (e.g., Cs₂CO₃, 1.5 eq) to an oven-dried Schlenk flask.
-
Reagent Addition : Add the aryl halide (1-bromo-2-nitrobenzene, 1.0 eq) and the amine (ethyl nipecotate, 1.2 eq) to the flask.
-
Solvent Addition : Add anhydrous, degassed toluene via syringe.
-
Reaction Execution : Seal the Schlenk flask and place it in a preheated oil bath at 100 °C. Stir the reaction mixture vigorously.
-
Monitoring : Monitor the reaction by LC-MS. These reactions are often complete within 2-12 hours.
-
Work-up : Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.
-
Purification : Concentrate the filtrate under reduced pressure. Purify the residue by flash column chromatography (silica gel, ethyl acetate/hexanes gradient) to afford the desired product. The subsequent hydrolysis to the carboxylic acid can be performed as described in Protocol 1.
Causality and Trustworthiness:
-
Catalyst System : The choice of palladium source and ligand is critical. Bulky, electron-rich phosphine ligands like Xantphos facilitate the key steps of the catalytic cycle: oxidative addition of the aryl halide to the Pd(0) center and the final reductive elimination that forms the C-N bond and regenerates the active catalyst.[8]
-
Base and Solvent : A strong, non-nucleophilic base like cesium carbonate is used to deprotonate the piperidine nitrogen within the palladium coordination sphere. Toluene is a common non-polar solvent for this reaction. Rigorous exclusion of air and moisture is essential to prevent catalyst degradation.
| Parameter | Protocol 1 (SNAr) | Protocol 2 (Buchwald-Hartwig) |
| Aryl Halide | 1-Fluoro-2-nitrobenzene | 1-Bromo/Chloro-2-nitrobenzene |
| Catalyst | None | Palladium/Phosphine Ligand |
| Conditions | 110 °C, atmospheric pressure | 100 °C, inert atmosphere |
| Cost | Generally lower | Higher (catalyst & ligand) |
| Scalability | High | Moderate to High |
| Key Advantage | Simplicity, low cost | Broader substrate scope |
Application in Drug Discovery: A Gateway to Factor Xa Inhibitors
The true power of 1-(2-Nitrophenyl)piperidine-3-carboxylic acid is realized in its role as a precursor to more complex pharmaceutical targets. A prime example is its potential application in the synthesis of direct Factor Xa (FXa) inhibitors, a class of oral anticoagulants that includes blockbuster drugs like Apixaban and Rivaroxaban.[2] These drugs are essential for the prevention of stroke and systemic embolism.
A common structural motif in many FXa inhibitors is a central scaffold linked to an aminophenyl group, which often binds in the S4 pocket of the enzyme.[3] Our intermediate is perfectly poised for the synthesis of such structures. The following protocol outlines the conversion of our intermediate into a core scaffold relevant to the synthesis of the FXa inhibitor Darexaban (YM150) .[9][10]
Protocol 3: Elaboration to a Darexaban Precursor
This multi-step protocol demonstrates the strategic unmasking and functionalization of the latent amine.
Workflow Diagram:
Caption: Synthetic workflow from the intermediate to a drug-like scaffold.
Step-by-Step Protocol:
-
Step 2a: Amide Coupling :
-
Dissolve 1-(2-Nitrophenyl)piperidine-3-carboxylic acid (1.0 eq) in anhydrous DMF.
-
Add a coupling agent such as HATU (1.1 eq) and a non-nucleophilic base like DIPEA (2.5 eq).
-
Stir for 15 minutes, then add the desired amine (e.g., for a Darexaban-like structure, an appropriate aminopyridine derivative, 1.0 eq).
-
Stir at room temperature overnight.
-
Perform an aqueous work-up and purify by column chromatography to yield the amide product.
-
-
Step 2b: Nitro Group Reduction :
-
Dissolve the product from Step 2a in methanol or ethanol.
-
Add a catalytic amount of 10% Palladium on Carbon (Pd/C).
-
Place the reaction vessel under an atmosphere of hydrogen gas (using a balloon or a Parr hydrogenator) and stir vigorously.
-
Monitor the reaction by TLC/LC-MS until the nitro group is fully converted to the amine (typically 2-4 hours).
-
Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate to obtain the 1-(2-aminophenyl)piperidine derivative. This product is often used directly in the next step.
-
-
Step 2c: Second Amide Coupling :
-
Dissolve the aniline product from Step 2b in anhydrous DCM or DMF.
-
Add the second carboxylic acid component (for Darexaban, this would be 4-(4-methyl-1,4-diazepan-1-yl)benzoic acid, 1.0 eq).
-
Add coupling reagents (e.g., EDC, 1.2 eq, and HOBt, 1.2 eq) and a base like DIPEA (2.5 eq).
-
Stir at room temperature until the reaction is complete.
-
Perform an aqueous work-up and purify the final product by chromatography or recrystallization.
-
Conclusion
1-(2-Nitrophenyl)piperidine-3-carboxylic acid is a high-value intermediate whose chemical architecture is intelligently designed for multistep synthesis. Its strategic combination of a modifiable carboxylic acid and a masked aniline functionality provides medicinal chemists with a reliable and flexible platform for generating molecular complexity. The protocols detailed herein, grounded in established and robust chemical principles like SNAr and palladium-catalyzed cross-coupling, offer dependable routes to its synthesis. As demonstrated by its application toward the core of Factor Xa inhibitors, this intermediate serves as a critical gateway to constructing sophisticated, biologically active molecules, underscoring its continued importance in the pipeline of drug discovery and development.
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Kashani, S. K., Jessiman, J. E., & Organ, M. G. (2020). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]
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Szczerek, M., et al. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. Molecules, 25(20), 4821. [Link]
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Wencel-Delord, J., et al. (2013). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 9, 2854-2859. [Link]
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Caddick, S., et al. (2005). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst - Supplementary Information. University College London. [Link]
-
Chemistry LibreTexts. (2022). 16.6: Nucleophilic Aromatic Substitution. Chemistry LibreTexts. [Link]
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Clososki, G. C., et al. (2022). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. Chemistry, 4(3), 976-989. [Link]
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Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. [Link]
-
The Organic Chemistry Tutor. (2020, April 28). Nucleophilic Aromatic Substitution. YouTube. [Link]
-
Pokrovskaya, V., et al. (2016). The Development of New Factor Xa Inhibitors Based on Amide Synthesis. Current Organic Chemistry, 20(27), 2874-2884. [Link]
-
Li, Y., et al. (2023). Discovery and development of Factor Xa inhibitors (2015–2022). Frontiers in Chemistry, 11, 1146816. [Link]
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Ivanova, Y., et al. (2022). Synthesis, Docking, and In Vitro Anticoagulant Activity Assay of Hybrid Derivatives of Pyrrolo[3,2,1-ij]Quinolin-2(1H)-one as New Inhibitors of Factor Xa and Factor XIa. Molecules, 27(19), 6296. [Link]
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-
Lopez-Alberca, M. P., et al. (2020). Innovative Three-Step Microwave-Promoted Synthesis of N-Propargyltetrahydroquinoline and 1,2,3-Triazole Derivatives as a Potential Factor Xa (FXa) Inhibitors. Molecules, 25(23), 5727. [Link]
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National Library of Medicine. (2024). darexaban. MeSH Browser. [Link]
-
Sakon, M., et al. (2012). Darexaban (YM150) prevents venous thromboembolism in Japanese patients undergoing major abdominal surgery: Phase III randomized, mechanical prophylaxis-controlled, open-label study. Thrombosis Research, 130(3), e52-e59. [Link]
-
ClinicalTrials.gov. (2013). To Evaluate Whether Acetyl Salicylic Acid (Aspirin), the Combination of Aspirin and Clopidogrel and Darexaban (YM150) Interact in Their Effects. [Link]
-
J-GLOBAL. (n.d.). Synthesis of Intermediate of Rivaroxaban. Japan Science and Technology Agency. Retrieved January 17, 2026, from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Discovery and development of Factor Xa inhibitors (2015–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Factor Xa inhibitors: critical considerations for clinical development and testing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. MeSH Browser [meshb-prev.nlm.nih.gov]
- 10. Darexaban (YM150) prevents venous thromboembolism in Japanese patients undergoing major abdominal surgery: Phase III randomized, mechanical prophylaxis-controlled, open-label study - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-(2-Nitrophenyl)piperidine-3-carboxylic acid
Welcome to the technical support center for the synthesis of 1-(2-Nitrophenyl)piperidine-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield of this important synthetic intermediate. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles to empower you to troubleshoot and refine your experimental work.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis. The primary routes for this synthesis are Nucleophilic Aromatic Substitution (SNAr) and the Buchwald-Hartwig amination. The troubleshooting advice will often refer to these two distinct methodologies.
Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?
Low yield is a frequent challenge stemming from several factors, from reaction mechanism inefficiencies to suboptimal conditions. Let's diagnose the likely culprits.
Possible Cause 1: Incomplete Reaction
-
Diagnosis: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If starting materials (piperidine-3-carboxylic acid and the 2-nitro-aryl halide) are still present after the recommended reaction time, the reaction is incomplete.
-
Solution (for SNAr reactions):
-
Increase Temperature: The SNAr reaction has a significant activation energy barrier. Cautiously increasing the reaction temperature in increments of 10-20°C can dramatically improve the reaction rate.[1]
-
Choice of Leaving Group: The rate of SNAr reactions is highly dependent on the leaving group. The general trend is F > Cl > Br > I.[1] If you are using 1-chloro-2-nitrobenzene, switching to 1-fluoro-2-nitrobenzene will significantly accelerate the reaction.
-
Base Strength: A suitable base is crucial to deprotonate the piperidine nitrogen, increasing its nucleophilicity, and to neutralize the HX formed. If using a weak base like K2CO3, consider switching to a stronger, non-nucleophilic base like NaH or K2CO3 in a polar aprotic solvent like DMF or DMSO.
-
-
Solution (for Buchwald-Hartwig amination):
-
Catalyst System: The choice of palladium precursor and ligand is critical. For N-arylation of secondary cyclic amines, bulky, electron-rich phosphine ligands like Xantphos or Josiphos are often effective.[2] Ensure your palladium catalyst is active and not "dead."
-
Base Selection: Strong, non-coordinating bases such as NaOtBu or LHMDS are typically required for the Buchwald-Hartwig reaction to deprotonate the amine and facilitate the catalytic cycle.[2]
-
Possible Cause 2: Side Reactions and Product Degradation
-
Diagnosis: The appearance of multiple unexpected spots on a TLC plate or peaks in an LC-MS chromatogram indicates the formation of side products.
-
Solution (for SNAr reactions):
-
Hydrolysis of the Nitro Group: In the presence of a strong base and high temperatures, the nitro group can be susceptible to nucleophilic attack, leading to undesired byproducts. Avoid excessively harsh basic conditions.
-
Reaction with Solvent: Polar aprotic solvents like DMF or DMSO are generally stable, but at very high temperatures, they can decompose or participate in side reactions. Ensure your reaction temperature does not exceed the stability limits of your solvent.
-
-
Solution (for Buchwald-Hartwig amination):
-
Hydrodehalogenation: This is a common side reaction where the aryl halide is reduced. This can be minimized by ensuring an inert atmosphere (e.g., nitrogen or argon) to exclude oxygen and by using high-purity reagents.
-
Homocoupling of Aryl Halide: This can occur if the catalytic cycle is disrupted. Optimizing the ligand-to-metal ratio can often suppress this side reaction.
-
The following diagram illustrates a general troubleshooting workflow for low yield:
Caption: Troubleshooting workflow for low reaction yield.
Q2: I'm seeing a dark, tar-like substance in my reaction flask. What is it and can I salvage my product?
A dark, insoluble material often indicates polymerization or degradation of starting materials or products.
-
Diagnosis: This is common in reactions run at high temperatures for extended periods, especially with activated aromatic systems. The nitro group, being a powerful electron-withdrawing group, can promote such decomposition pathways.
-
Solution:
-
Lower the Temperature: This is the most critical parameter. It's better to have a slower, cleaner reaction than a fast, messy one.
-
Shorter Reaction Time: Use TLC or LC-MS to monitor the reaction and stop it as soon as the starting material is consumed. Do not leave it to stir overnight without prior evidence that this is safe.
-
Purification Strategy: If you have already formed this tar, try to dissolve the reaction mixture in a suitable solvent (e.g., ethyl acetate, dichloromethane) and filter off the insoluble material. The desired product may be in the filtrate. A column chromatography purification will likely be necessary.
-
Q3: My final product is difficult to purify. What are the best practices?
The zwitterionic nature of the product (containing both a basic amine and an acidic carboxylic acid) can make purification challenging.
-
Diagnosis: The product may streak on silica gel TLC plates, be insoluble in common organic solvents, or be difficult to crystallize.
-
Solution:
-
Acid-Base Extraction:
-
Dissolve the crude mixture in an organic solvent like ethyl acetate.
-
Wash with a mild acidic solution (e.g., 1M HCl) to protonate the piperidine nitrogen, moving any basic impurities into the aqueous layer.
-
Then, wash with a mild basic solution (e.g., saturated NaHCO3) to deprotonate the carboxylic acid, which may help remove acidic impurities. Caution: your product may partition into the aqueous basic layer.
-
Alternatively, you can extract the product into a basic aqueous layer, wash the aqueous layer with an organic solvent to remove neutral impurities, and then re-acidify the aqueous layer to precipitate the product.
-
-
Crystallization:
-
The product is an amino acid derivative and may crystallize well from polar solvent systems. Try dissolving the crude product in a minimal amount of hot solvent (e.g., water, ethanol, or a mixture) and allowing it to cool slowly.
-
-
Chromatography on Different Stationary Phases: If silica gel chromatography is problematic due to streaking, consider using reverse-phase (C18) chromatography or ion-exchange chromatography.
-
Frequently Asked Questions (FAQs)
Q1: Which synthetic route is better: Nucleophilic Aromatic Substitution (SNAr) or Buchwald-Hartwig Amination?
Both methods are viable, but the choice depends on available reagents, scale, and cost considerations.
| Feature | Nucleophilic Aromatic Substitution (SNAr) | Buchwald-Hartwig Amination |
| Mechanism | Addition-elimination via a Meisenheimer complex.[1][3] | Palladium-catalyzed cross-coupling.[4] |
| Aryl Substrate | Requires a strongly electron-withdrawing group (like NO2) ortho or para to the leaving group.[5] | More general; tolerates a wider range of aryl halides/triflates.[6] |
| Leaving Group | F > Cl >> Br, I[1] | I > Br > OTf > Cl[4] |
| Catalyst | None required. | Palladium precursor (e.g., Pd2(dba)3) and a phosphine ligand are necessary.[2] |
| Cost & Simplicity | Generally cheaper and operationally simpler. | Reagents (palladium catalyst, ligands) can be expensive and require inert atmosphere techniques. |
| Recommendation | Often the preferred method for this specific target due to the activating effect of the ortho-nitro group. It is more economical and avoids heavy metal catalysts. | A powerful alternative if the SNAr reaction fails or if you are working with an aryl halide that is not activated towards SNAr. |
Q2: Do I need to protect the carboxylic acid group on the piperidine ring?
In many cases, protection is not strictly necessary, but it can simplify the reaction and purification.
-
Without Protection: The carboxylic acid will be deprotonated by the base used in the reaction to form a carboxylate salt. This is generally fine, but the increased polarity of the starting material can affect its solubility in organic solvents.
-
With Protection: Converting the carboxylic acid to an ester (e.g., a methyl or ethyl ester) makes the starting material less polar and more soluble in common organic solvents. This can lead to a more homogeneous reaction and often simplifies purification by standard silica gel chromatography. The ester can then be hydrolyzed back to the carboxylic acid in a final step.[7]
Recommendation: For initial small-scale experiments, proceeding without protection is reasonable. For larger-scale synthesis or if purification proves difficult, protecting the carboxylic acid as an ester is a sound strategy.
Q3: What is the mechanism of the SNAr reaction for this synthesis?
The SNAr mechanism is a two-step process: addition of the nucleophile followed by elimination of the leaving group. The ortho-nitro group is crucial for stabilizing the negatively charged intermediate.[8][9]
Caption: SNAr reaction pathway via a Meisenheimer complex.
-
Nucleophilic Attack: The nitrogen atom of piperidine-3-carboxylic acid attacks the carbon atom bearing the leaving group (e.g., fluorine) on the 2-nitrophenyl ring. This breaks the aromaticity of the ring and forms a resonance-stabilized negative intermediate known as a Meisenheimer complex.[8]
-
Stabilization: The negative charge of the Meisenheimer complex is delocalized onto the electron-withdrawing nitro group, which is why having the nitro group in the ortho or para position is critical for activating the ring.[5]
-
Elimination: The aromaticity is restored by the elimination of the leaving group (fluoride ion), yielding the final product.[1]
Q4: What is a standard experimental protocol for the SNAr synthesis?
The following is a representative protocol. Always perform your own risk assessment before starting any new procedure.
Step-by-Step SNAr Protocol:
-
Reagent Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add piperidine-3-carboxylic acid (1.0 eq), potassium carbonate (K2CO3, 2.0-3.0 eq), and a polar aprotic solvent such as Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).
-
Addition of Aryl Halide: Add 1-fluoro-2-nitrobenzene (1.0-1.1 eq) to the mixture.
-
Reaction: Heat the reaction mixture to 80-120°C. The optimal temperature may require some experimentation.
-
Monitoring: Follow the consumption of the starting materials by TLC (e.g., using a 10% Methanol in Dichloromethane mobile phase) or LC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into water and acidify with 1M HCl to a pH of approximately 2-3. This will protonate your product and any unreacted piperidine.
-
Extraction: Extract the aqueous layer with an organic solvent like ethyl acetate to remove non-polar impurities. The product may remain in the aqueous layer.
-
Isolation: Adjust the pH of the aqueous layer to the isoelectric point of the product (typically around pH 6-7) with a base (e.g., 1M NaOH or NaHCO3). The product should precipitate out of the solution.
-
Purification: Collect the solid by filtration, wash with cold water, and dry under vacuum. If necessary, recrystallize from a suitable solvent like an ethanol/water mixture.
References
- Vertex AI Search result citing: Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium C
- Vertex AI Search result citing: Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets - Bentham Science Publisher.
- Vertex AI Search result citing: Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)
- Vertex AI Search result citing: Buchwald–Hartwig amin
- Vertex AI Search result citing: (PDF)
- Vertex AI Search result citing: Nucleophilic arom
- Vertex AI Search result citing: Nucleophilic Arom
- Vertex AI Search result citing: Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
- Vertex AI Search result citing: Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermedi
- Vertex AI Search result citing: Scheme 1. 2-Piperidine-carboxylic acid.
- Vertex AI Search result citing: RSC Medicinal Chemistry - RESEARCH ARTICLE - UCL Discovery.
- Vertex AI Search result citing: CN101602748B - A kind of purification method of high-purity piperidine - Google P
- Vertex AI Search result citing: Nucleophilic Aromatic Substitution: Introduction and Mechanism - Master Organic Chemistry.
- Vertex AI Search result citing: Aromatic Nucleophilic Substitution | Dalal Institute.
Sources
- 1. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 2. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. eurekaselect.com [eurekaselect.com]
- 7. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 8. youtube.com [youtube.com]
- 9. dalalinstitute.com [dalalinstitute.com]
Technical Support Center: Purification of 1-(2-Nitrophenyl)piperidine-3-carboxylic acid
Welcome to the technical support guide for 1-(2-Nitrophenyl)piperidine-3-carboxylic acid. This document provides in-depth troubleshooting and frequently asked questions (FAQs) for researchers encountering challenges in the purification of this molecule. Our guidance is based on first-principle analysis of the compound's structure and validated by established chemical methodologies.
Introduction: Understanding the Molecule
1-(2-Nitrophenyl)piperidine-3-carboxylic acid is a zwitterionic compound, possessing both an acidic carboxylic acid group (pKa ~4-5) and a weakly basic tertiary amine within the piperidine ring, whose basicity is significantly reduced by the electron-withdrawing effect of the 2-nitrophenyl group. This dual nature is central to its purification challenges and opportunities. Common impurities often include unreacted starting materials such as piperidine-3-carboxylic acid and 1-fluoro-2-nitrobenzene, as well as side-products from the synthesis.
Part 1: Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses the most common issues reported during the purification of 1-(2-Nitrophenyl)piperidine-3-carboxylic acid.
FAQ 1: My final product is a persistent yellow/orange oil that won't crystallize. What's happening?
Answer: This is a frequent issue often caused by residual, highly colored impurities or the product itself having a low melting point. The yellow/orange color is characteristic of nitroaromatic compounds.
Troubleshooting Steps:
-
Confirm Purity: Before attempting crystallization, assess the purity of the oily product by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If multiple spots/peaks are present, a preliminary purification step is necessary.
-
pH-Mediated Precipitation: The zwitterionic nature of your compound is key. It will exhibit minimum solubility at its isoelectric point (pI).
-
Dissolve the oil in a minimal amount of a suitable water-miscible solvent like methanol or acetone.
-
Add this solution dropwise to a stirred beaker of water.
-
Slowly adjust the pH using dilute HCl or NaOH. You should observe precipitation as you approach the pI. Monitor the pH at which maximum precipitation occurs. .
-
-
Solvent Screening for Crystallization: If the product is relatively pure but oily, a systematic solvent screening is required.
| Solvent System (v/v) | Rationale & Expected Outcome |
| Ethanol/Water | Good for moderately polar compounds. Dissolve in hot ethanol, add water dropwise until turbidity appears, then cool slowly. |
| Isopropanol (IPA) | Often promotes crystallization of compounds that are too soluble in ethanol or methanol. |
| Ethyl Acetate/Hexanes | A common non-polar/polar system. Dissolve in minimal ethyl acetate, then add hexanes as the anti-solvent. |
| Dichloromethane/Hexanes | Similar to above but for less polar impurities. Use with caution due to volatility. |
-
Trituration: If crystallization fails, trituration can be effective. Add a non-polar solvent (e.g., hexanes or diethyl ether) to your oil and stir vigorously. This can wash away non-polar impurities and often induces solidification of the desired product.
FAQ 2: I see significant streaking/tailing on my silica gel column. How can I improve the separation?
Answer: Streaking on a silica gel column is a classic sign of a compound's strong interaction with the stationary phase. For your molecule, both the acidic carboxylic acid and the basic piperidine nitrogen can bind irreversibly to the acidic silanol groups (Si-OH) on the silica surface.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for chromatographic peak tailing.
Detailed Protocol for Modified Silica Gel Chromatography:
-
Select a Base Solvent System: A typical starting point is a mixture of ethyl acetate and hexanes. Find a ratio that gives your product an Rf of ~0.3 on a TLC plate.
-
Add an Acidic Modifier: Prepare your mobile phase by adding 1% acetic acid (v/v) to the pre-mixed solvent system (e.g., for 1 L, use 500 mL ethyl acetate, 490 mL hexanes, and 10 mL acetic acid).
-
Equilibrate the Column: Always flush the packed column with at least 3-5 column volumes of the modified mobile phase before loading your sample. This ensures the silica is fully equilibrated with the acidic modifier, which is crucial for achieving a sharp separation.
-
Sample Loading: Dissolve your crude product in a minimal amount of the mobile phase or dichloromethane (DCM). If solubility is low, pre-adsorb the compound onto a small amount of silica gel (dry loading).
FAQ 3: My yield is very low after an aqueous workup. Where is my product going?
Answer: The zwitterionic nature of your compound means it can have significant water solubility, especially if the pH is far from its isoelectric point. During an extraction, it may partition into the aqueous layer or get trapped at the interface.
Troubleshooting with an Optimized Extraction Strategy:
The goal is to isolate the product from both acidic and basic impurities by carefully controlling the pH of the aqueous phase.
Caption: Acid-base extraction workflow for purification.
Step-by-Step Protocol:
-
Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent like ethyl acetate or DCM.
-
Acidic Wash: Transfer the solution to a separatory funnel and wash with 1M HCl. This protonates basic impurities, pulling them into the aqueous layer. Your product, with its weakly basic nitrogen, should largely remain in the organic phase.
-
Basic Wash: Next, wash the organic layer with a saturated sodium bicarbonate solution. This deprotonates the carboxylic acid group of any unreacted piperidine-3-carboxylic acid, pulling it into the aqueous layer. Your product's carboxylic acid will also be deprotonated, but its overall hydrophobicity should keep it primarily in the organic layer.
-
Isoelectric Point Check: If you suspect product loss into the aqueous layers, combine all aqueous washes, adjust the pH to the compound's pI (estimated to be between 3 and 6), and see if any product precipitates. If it does, it can be collected by filtration or back-extracted into an organic solvent.
-
Drying and Concentration: Dry the final organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
Part 2: Reference Protocols
Protocol 1: Optimized Crystallization by pH Adjustment
-
Solubilization: Dissolve 1.0 g of the crude, oily product in 10 mL of methanol.
-
Dilution: In a separate flask, place 50 mL of deionized water and stir vigorously with a magnetic stir bar.
-
Precipitation: Add the methanolic solution of your product dropwise to the stirring water. A cloudy suspension should form.
-
pH Titration: Slowly add 0.5M HCl dropwise. Use a calibrated pH meter to monitor the pH. Continue adding acid until the pH reaches approximately 2.
-
Back-Titration: Slowly add 0.5M NaOH dropwise. Observe the formation of precipitate. Note the pH at which the precipitation appears most dense. This is likely the isoelectric point.
-
Isolation: Allow the suspension to stir at this pH for 30 minutes at room temperature, then cool in an ice bath for another 30 minutes to maximize precipitation.
-
Collection: Collect the solid product by vacuum filtration, wash the filter cake with a small amount of cold water, followed by a cold, non-polar solvent like hexanes to aid drying.
-
Drying: Dry the purified solid under vacuum.
References
-
Voet, D., & Voet, J. G. (2011). Biochemistry (4th ed.). John Wiley & Sons. [Link]
-
Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923–2925. [Link]
-
Kirschner, J., et al. (2017). Preparative and Process Chromatography: A Practical Guide. Wiley-VCH. [Link]
Technical Support Center: Overcoming Solubility Challenges with 1-(2-Nitrophenyl)piperidine-3-carboxylic acid
Welcome to the technical support center for 1-(2-Nitrophenyl)piperidine-3-carboxylic acid (CAS 926224-01-3). This guide is designed for researchers, medicinal chemists, and formulation scientists who are encountering solubility issues with this compound. We provide in-depth troubleshooting guides and frequently asked questions (FAQs) to help you successfully incorporate this molecule into your experimental workflows.
Introduction: Understanding the Challenge
1-(2-Nitrophenyl)piperidine-3-carboxylic acid is a compound with a complex physicochemical profile. Its structure contains both a basic tertiary amine (the piperidine nitrogen) and an acidic carboxylic acid group, giving it the potential to exist as a zwitterion. Furthermore, the presence of the bulky, lipophilic 2-nitrophenyl group contributes to a rigid, crystalline structure. This combination often leads to poor solubility in a wide range of common aqueous and organic solvents, a property often described for high-melting point crystalline substances known as "brick-dust" molecules.[1] Overcoming this hurdle is critical for its use in biological assays, analytical methods, and pre-formulation studies.
This guide will walk you through systematic approaches to tackle these solubility issues, from simple solvent and pH adjustments to more advanced formulation strategies.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My compound, 1-(2-Nitrophenyl)piperidine-3-carboxylic acid, won't dissolve in standard aqueous buffers (e.g., PBS pH 7.4). What is the scientific reason for this, and what is my first step?
A1: The poor aqueous solubility at neutral pH is likely due to the molecule's zwitterionic nature. At a pH between the pKa of the carboxylic acid (typically ~2-4) and the pKa of the piperidine nitrogen (typically ~9-11), the molecule has both a positive and a negative charge. This intramolecular salt formation can lead to strong intermolecular interactions in the solid state, resulting in a stable crystal lattice that is difficult to disrupt with water molecules.
Your first and most direct troubleshooting step is pH modification. [2][3] By adjusting the pH, you can shift the equilibrium away from the zwitterionic state to a predominantly charged (ionized) state, which is generally much more soluble in aqueous media.
Protocol: pH Adjustment for Solubilization
-
Prepare Stock Solutions: Make fresh 1 M NaOH and 1 M HCl solutions.
-
Dispense Compound: Weigh your compound into a suitable glass vial.
-
Add Buffer: Add your target aqueous buffer (e.g., water, PBS) to the desired final concentration (start with a low concentration, e.g., 1 mg/mL). The compound will likely remain as a suspension.
-
Basic pH Adjustment (Deprotonation):
-
While stirring vigorously, add the 1 M NaOH solution dropwise.
-
The carboxylic acid group will be deprotonated, forming a soluble carboxylate salt.
-
Monitor the solution for clarity. Stop adding base as soon as the solution becomes clear.
-
Caution: Be mindful that high pH can cause degradation of some compounds. Aim for the lowest pH that achieves full dissolution.
-
-
Acidic pH Adjustment (Protonation):
-
Alternatively, add the 1 M HCl solution dropwise to a separate suspension.
-
The piperidine nitrogen will be protonated, forming a soluble ammonium salt.
-
Monitor for dissolution and record the pH.
-
-
Verification: Once dissolved, you can slowly back-titrate with the corresponding acid or base to bring the pH closer to your desired experimental pH, but be aware that the compound may precipitate if you get too close to its isoelectric point.
Troubleshooting Logic Diagram
Caption: pH adjustment workflow for solubilizing zwitterionic compounds.
Q2: I need to dissolve the compound in an organic solvent for a reaction or for preparing a stock solution. It is poorly soluble in common solvents like methanol and acetonitrile. What should I try next?
A2: The combination of ionic character (from the zwitterionic form) and lipophilic regions makes it difficult to find a single ideal organic solvent. Highly polar solvents may not be able to overcome the crystal lattice energy, while non-polar solvents are incompatible with the charged portions of the molecule. The use of co-solvents or more polar aprotic solvents is a recommended strategy.[2][4]
Recommended Solvents and Co-solvent Systems
| Solvent System | Class | Rationale & Use Case |
| DMSO | Polar Aprotic | Excellent for dissolving a wide range of compounds. Ideal for creating high-concentration stock solutions for biological assays. |
| DMF | Polar Aprotic | Similar to DMSO, can be effective. Often used in organic synthesis. |
| NMP | Polar Aprotic | Another strong polar aprotic solvent to try if DMSO and DMF fail. |
| Methanol / Chloroform | Co-solvent | A mixture can balance polarity. The chloroform helps solvate the lipophilic nitrophenyl ring, while methanol interacts with the polar groups. |
| DCM / Methanol | Co-solvent | Similar to the above, often used for chromatography or reaction workups. Start with a high ratio of DCM and add methanol incrementally. |
Experimental Protocol: Co-Solvent Screening
-
Preparation: Dispense a small, equal amount of your compound (e.g., 1 mg) into several small vials.
-
Initial Solvent Addition: Add 100 µL of your primary solvent (e.g., Dichloromethane - DCM).
-
Incremental Co-solvent Addition: While vortexing or stirring, add the co-solvent (e.g., Methanol) in 10 µL increments.
-
Observation: Observe for dissolution after each addition. Note the approximate ratio of solvents required.
-
Sonication: If dissolution is slow, place the vial in an ultrasonic bath for 5-10 minutes. This provides energy to break up the solid particles and can significantly speed up dissolution.[3]
Q3: My experiment is sensitive to pH changes and high concentrations of organic solvents like DMSO. Are there other formulation strategies I can use for aqueous delivery?
A3: Yes. When pH and co-solvents are not viable options, you can explore more advanced formulation techniques that encapsulate or complex the drug to enhance its apparent solubility. These methods are common in pharmaceutical development for poorly soluble drugs.[5][6][7]
Advanced Formulation Strategies
-
Complexation with Cyclodextrins:
-
Mechanism: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic interior cavity. The non-polar nitrophenyl group of your compound can become encapsulated within the cyclodextrin cavity, forming an inclusion complex that has a much higher aqueous solubility.[6][7]
-
How to Try: Screen different cyclodextrin types (e.g., HP-β-CD, SBE-β-CD). Prepare a solution of the cyclodextrin in your buffer and add the compound. Stir or sonicate overnight to allow complex formation.
-
-
Use of Surfactants (Micellar Solubilization):
-
Mechanism: Above their critical micelle concentration (CMC), surfactants form micelles in water. These micelles have a hydrophobic core that can encapsulate your poorly soluble compound, bringing it into solution.[8]
-
How to Try: Screen non-ionic surfactants like Tween® 80 or Cremophor® EL, which are common in drug formulations. Prepare a surfactant solution in buffer (above its CMC) and then add your compound.
-
-
Co-Amorphous Systems with Amino Acids:
-
Mechanism: For zwitterionic compounds, forming a co-amorphous system with an amino acid can be highly effective. This involves co-lyophilizing the drug with an amino acid (like tryptophan or arginine), which disrupts the crystal lattice of the drug and forms a stable, amorphous solid that dissolves more readily.[9] This strategy can lead to a significant increase in solubility.[9]
-
Decision-Making Workflow for Formulation
Caption: Decision tree for selecting a solubilization strategy.
Summary of Key Strategies
| Strategy | Principle | Best For | Considerations |
| pH Adjustment | Ionization of functional groups to form soluble salts.[2] | Rapid solubilization in aqueous buffers for assays. | Potential for pH to affect experimental outcomes; risk of precipitation near isoelectric point. |
| Co-solvents | Using a water-miscible organic solvent to disrupt solute-solute interactions.[4] | High-concentration stock solutions; organic reactions. | Solvent may interfere with biological assays; risk of precipitation upon dilution. |
| Cyclodextrin Complexation | Encapsulation of the lipophilic moiety in a hydrophilic host molecule.[7] | Aqueous formulations where pH/solvents are not viable. | Requires screening of cyclodextrin types and ratios; can be costly. |
| Surfactants | Micellar encapsulation of the compound.[8] | Emulsions or aqueous formulations for in vitro and in vivo use. | Surfactants can have their own biological effects; requires concentration to be above CMC. |
| Particle Size Reduction | Increasing the surface area to enhance the dissolution rate (Noyes-Whitney equation).[3][6] | Improving dissolution kinetics rather than thermodynamic solubility. | Techniques like micronization may not be feasible on a lab scale. |
This guide provides a structured and scientifically-grounded approach to solving the solubility challenges presented by 1-(2-Nitrophenyl)piperidine-3-carboxylic acid. By systematically working through these troubleshooting steps, from the simplest pH adjustments to more complex formulation strategies, researchers can effectively handle this compound and advance their scientific objectives.
References
-
Mishra, V., et al. (2021). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. MDPI. Available at: [Link]
-
Shaikh, J., et al. (2020). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. National Institutes of Health (NIH). Available at: [Link]
-
World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today. Available at: [Link]
-
Hilaris Publisher. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Hilaris Publisher. Available at: [Link]
-
Verma, S., & Rawat, A. (2018). Strategies for formulation development of poorly water-soluble drug candidates - A recent perspective. ResearchGate. Available at: [Link]
-
Sun, D. D., et al. (2018). Co-Amorphous Formation of High-Dose Zwitterionic Compounds with Amino Acids To Improve Solubility and Enable Parenteral Delivery. PubMed. Available at: [Link]
-
NBinno. (n.d.). CAS:27969-73-9 1-(3-nitrophenyl)piperidine manufacturer. NBinno. Available at: [Link]
-
Singh, N. (2021). Enhancing Solubility of poorly water soluble Drugs with Surfactants by Micellization. ResearchGate. Available at: [Link]
-
Hart, M. L., et al. (2017). Brief Overview of Various Approaches to Enhance Drug Solubility. Longdom Publishing. Available at: [Link]
-
National Institutes of Health (NIH). (n.d.). Nipecotic Acid. PubChem. Available at: [Link]
-
PharmaTutor. (2013). ENHANCEMENT OF SOLUBILITY; AN OVERVIEW. PharmaTutor. Available at: [Link]
-
International Journal of Medical Science and Dental Research. (2021). Techniques for Improving Solubility. IJMSDR. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. longdom.org [longdom.org]
- 3. ijmsdr.org [ijmsdr.org]
- 4. pharmatutor.org [pharmatutor.org]
- 5. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 7. hilarispublisher.com [hilarispublisher.com]
- 8. researchgate.net [researchgate.net]
- 9. Co-Amorphous Formation of High-Dose Zwitterionic Compounds with Amino Acids To Improve Solubility and Enable Parenteral Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Synthesis of 1-(2-Nitrophenyl)piperidine-3-carboxylic acid
Welcome to the technical support center for the synthesis of 1-(2-Nitrophenyl)piperidine-3-carboxylic acid. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you to overcome common challenges and optimize your reaction conditions for a successful synthesis.
The synthesis of 1-(2-Nitrophenyl)piperidine-3-carboxylic acid is a classic example of a Nucleophilic Aromatic Substitution (SNAr) reaction. This process involves the substitution of a leaving group on an aromatic ring by a nucleophile. In this specific case, the secondary amine of piperidine-3-carboxylic acid acts as the nucleophile, attacking the electron-deficient aromatic ring of a 1-halo-2-nitrobenzene, displacing the halide. The nitro group in the ortho position is crucial as it activates the ring towards nucleophilic attack.[1]
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis in a question-and-answer format, providing explanations and actionable solutions.
Q1: Why is my reaction showing low or no conversion of starting materials?
Possible Causes & Solutions:
-
Insufficient Activation of the Aromatic Ring: The SNAr reaction relies on the presence of a strong electron-withdrawing group (EWG) ortho or para to the leaving group to stabilize the negatively charged intermediate (Meisenheimer complex).[2]
-
Solution: Ensure you are using a 2-halonitrobenzene. If the nitro group is in the meta position, the reaction will be significantly slower.
-
-
Poor Leaving Group: The nature of the leaving group (X) on the 2-halonitrobenzene is critical. The general order of reactivity for SNAr is F > Cl > Br > I. This is because the rate-determining step is the attack of the nucleophile, and the high electronegativity of fluorine enhances the electrophilicity of the carbon atom being attacked.
-
Solution: If you are using 2-chloronitrobenzene or 2-bromonitrobenzene and experiencing low conversion, consider switching to 2-fluoronitrobenzene for a potentially faster reaction.
-
-
Inadequate Base: Piperidine-3-carboxylic acid is a zwitterion at neutral pH. The secondary amine needs to be deprotonated to act as an effective nucleophile. Additionally, the reaction generates HX, which will protonate the piperidine nitrogen, quenching the reaction.
-
Solution: The use of a non-nucleophilic base is essential. Inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are commonly used. Organic bases such as triethylamine (TEA) or diisopropylethylamine (DIPEA) can also be effective. A stoichiometric amount of base (at least 2 equivalents) is recommended to neutralize the generated acid and deprotonate the nucleophile.
-
-
Low Reaction Temperature: SNAr reactions often require elevated temperatures to overcome the activation energy barrier.
-
Solution: If the reaction is sluggish at room temperature, gradually increase the temperature. A typical range for this type of reaction is 80-120 °C. Monitor the reaction by TLC to avoid decomposition at excessively high temperatures.
-
Q2: My TLC analysis shows multiple spots, indicating the formation of side products. What are they and how can I minimize them?
Possible Causes & Solutions:
-
Reaction with Solvent: If you are using a nucleophilic solvent, it may compete with your intended nucleophile.
-
Solution: Employ polar aprotic solvents such as Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or Acetonitrile (ACN). These solvents are non-nucleophilic and effectively solvate the cation of the base, enhancing the reactivity of the nucleophile.
-
-
Di-substitution: If your starting material has more than one leaving group, you might observe double substitution.
-
Solution: This is less of a concern with 1-halo-2-nitrobenzenes. However, if using a di- or tri-halogenated starting material, use a stoichiometric amount of the nucleophile and consider lowering the reaction temperature to favor mono-substitution.
-
-
Decomposition: At high temperatures, the starting materials or the product may be susceptible to decomposition, often indicated by the formation of a dark tar-like substance.
-
Solution: Carefully control the reaction temperature and monitor the progress by TLC. Once the starting material is consumed, proceed with the workup to avoid prolonged heating.
-
Q3: I am facing difficulties during the workup and purification of the final product. What are some common issues and their solutions?
Possible Causes & Solutions:
-
Product Solubility: 1-(2-Nitrophenyl)piperidine-3-carboxylic acid is an amino acid derivative and may have limited solubility in common organic solvents used for extraction, but high solubility in water, especially at acidic or basic pH.
-
Solution: During the aqueous workup, carefully adjust the pH. To extract the product into an organic layer, you may need to saturate the aqueous layer with NaCl (salting out). Alternatively, after removing the solvent, the product can often be precipitated by adjusting the pH of an aqueous solution to its isoelectric point.
-
-
Removal of Base: Residual inorganic base can complicate purification.
-
Solution: After the reaction, quenching with water and a mild acid (e.g., dilute HCl) to neutralize the excess base is recommended. Be mindful of the product's solubility at different pH values.
-
-
Purification Method: The zwitterionic nature of the product can make column chromatography challenging.
-
Solution: Recrystallization is often a more effective purification method for this type of compound. Experiment with different solvent systems (e.g., ethanol/water, methanol/ether). If chromatography is necessary, consider using a polar stationary phase or adding a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to the eluent to suppress the ionization of the product.
-
Frequently Asked Questions (FAQs)
Q: What is the optimal solvent for this reaction?
A: Polar aprotic solvents are ideal. Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO) are excellent choices as they are highly polar and can dissolve the reactants and intermediates effectively. Acetonitrile (ACN) is another suitable option.
Q: Which base should I use and in what quantity?
A: A non-nucleophilic base is crucial. Potassium carbonate (K₂CO₃) is a cost-effective and commonly used choice. For enhanced reactivity, cesium carbonate (Cs₂CO₃) can be used. Typically, 2 to 3 equivalents of the base are sufficient to ensure the deprotonation of the nucleophile and to neutralize the acid formed during the reaction.
Q: What is the role of the nitro group?
A: The nitro group is a strong electron-withdrawing group. When positioned ortho or para to the leaving group, it delocalizes the negative charge of the Meisenheimer intermediate through resonance, thereby stabilizing it and lowering the activation energy of the reaction.[2]
Q: Can I use a protecting group for the carboxylic acid?
A: While it is possible to protect the carboxylic acid as an ester (e.g., methyl or ethyl ester), it is often not necessary. The use of a suitable base should selectively deprotonate the more basic secondary amine, allowing it to react as the nucleophile. The carboxylate anion is a much weaker nucleophile. However, if you face issues with side reactions involving the carboxylic acid, protection followed by a final deprotection step is a viable strategy.
Experimental Protocol
This is a representative protocol for the synthesis of 1-(2-Nitrophenyl)piperidine-3-carboxylic acid. Optimization may be required based on your specific laboratory conditions and reagent purity.
Materials:
-
Piperidine-3-carboxylic acid (1.0 eq)
-
2-Fluoronitrobenzene (1.0-1.2 eq)
-
Potassium Carbonate (K₂CO₃) (2.5 eq)
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
1 M Hydrochloric acid (HCl)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
To a round-bottom flask, add piperidine-3-carboxylic acid (1.0 eq) and potassium carbonate (2.5 eq).
-
Add anhydrous DMF and stir the suspension at room temperature for 15-30 minutes.
-
Add 2-fluoronitrobenzene (1.0-1.2 eq) to the mixture.
-
Heat the reaction mixture to 80-100 °C and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Acidify the aqueous mixture to pH ~3-4 with 1 M HCl.
-
Extract the product with ethyl acetate (3 x volume of aqueous phase).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water).
Data Summary
| Parameter | Recommended Condition | Rationale |
| Aryl Halide | 2-Fluoronitrobenzene | Fluorine is the best leaving group for SNAr reactions. |
| Nucleophile | Piperidine-3-carboxylic acid | The secondary amine is the nucleophilic center. |
| Base | K₂CO₃ or Cs₂CO₃ (2-3 eq) | Non-nucleophilic base to deprotonate the amine and neutralize HX. |
| Solvent | DMF, DMSO, or ACN | Polar aprotic solvents enhance nucleophilicity. |
| Temperature | 80-120 °C | Provides sufficient energy to overcome the activation barrier. |
| Monitoring | TLC | To track the consumption of starting materials and formation of the product. |
Visualizations
Reaction Mechanism
Caption: SNAr reaction mechanism.
Experimental Workflow
Caption: General experimental workflow.
Troubleshooting Decision Tree
Caption: Troubleshooting low conversion.
References
-
Vereshchagin, A. N., Karpenko, K., Elinson, M. N., & Egorov, M. P. (2020). Biologically active 4-arylpiperidine-3-carboxylic acid derivatives. ResearchGate. [Link]
-
Progress in the Synthesis and Application of Nipecotic Acid and Its Derivatives. (2025, August 7). ResearchGate. [Link]
-
Nipecotic Acid Derivatives as Potent Agents against Neurodegeneration: A Preliminary Study. (n.d.). MDPI. [Link]
-
Synthesis and Biological Evaluation of Nipecotic Acid and Guvacine Derived 1,3-Disubstituted Allenes as Inhibitors of Murine GABA Transporter mGAT1. (2019, June 18). PubMed. [Link]
-
5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II. (n.d.). KPU Pressbooks. [Link]
-
Synthesis, stability, and pharmacological evaluation of nipecotic acid prodrugs. (n.d.). PubMed. [Link]
-
16.7: Nucleophilic Aromatic Substitution. (2022, September 24). Chemistry LibreTexts. [Link]
-
How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. (2020, October 20). National Institutes of Health (NIH). [Link]
-
Aromatic nucleophilic substitution (SNAr) reactions of 1,2- and 1,4-halonitrobenzenes and 1,4-dinitrobenzene with carbanions in the gas phase. (n.d.). PubMed. [Link]
-
Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. (n.d.). Open Research@CSIR-NIScPR. [Link]
- Process for the preparation of aryl-piperidine carbinols. (n.d.).
- Preparation method of 2-piperidinecarboxylic acid, 3-piperidinecarboxylic acid and 4-piperidinecarboxylic acid. (n.d.).
- It is a kind of(S)The preparation method of 3 piperidine carboxylic acids. (n.d.).
Sources
Technical Support Center: Synthesis of 1-(2-Nitrophenyl)piperidine-3-carboxylic acid
Welcome to the technical support center for the synthesis of 1-(2-Nitrophenyl)piperidine-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this specific nucleophilic aromatic substitution (SNAr) reaction. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure a successful and reproducible synthesis.
Introduction to the Synthesis
The synthesis of 1-(2-Nitrophenyl)piperidine-3-carboxylic acid is typically achieved through the nucleophilic aromatic substitution of a 2-halonitrobenzene (commonly 2-fluoronitrobenzene or 2-chloronitrobenzene) with piperidine-3-carboxylic acid (also known as nipecotic acid). The reaction is generally carried out in the presence of a base to deprotonate the secondary amine of the piperidine ring, thereby activating it as a nucleophile. The electron-withdrawing nitro group on the aromatic ring is crucial for activating the ring towards nucleophilic attack.[1][2]
While seemingly straightforward, this reaction can be prone to several side reactions that can impact yield and purity. This guide will address the identification and mitigation of these potential issues.
Frequently Asked Questions (FAQs)
Q1: What is the most common side product in this reaction?
A1: A common side product is the formation of regioisomers if the starting halonitrobenzene is not pure. For instance, if the starting material contains 4-halonitrobenzene, the corresponding 1-(4-nitrophenyl)piperidine-3-carboxylic acid will be formed. Additionally, over-reaction can lead to the formation of di-substituted products, where another piperidine-3-carboxylic acid molecule displaces a second group on the aromatic ring, although this is less common under standard conditions.
Q2: My reaction is sluggish or not proceeding to completion. What are the likely causes?
A2: Several factors can contribute to a slow or incomplete reaction. These include:
-
Insufficient base: The piperidine nitrogen needs to be deprotonated to act as an effective nucleophile. Ensure at least one equivalent of a suitable base is used.
-
Low reaction temperature: SNAr reactions often require elevated temperatures to proceed at a reasonable rate.
-
Poor solvent choice: A polar aprotic solvent like DMF or DMSO is generally preferred to facilitate the reaction.
-
Inactivated starting materials: The 2-halonitrobenzene may be of poor quality, or the piperidine-3-carboxylic acid may be in a salt form (e.g., hydrochloride) that requires additional base for neutralization.
Q3: I am observing an unexpected loss of the carboxylic acid group. What could be happening?
A3: Under strongly basic conditions and elevated temperatures, decarboxylation of the piperidine-3-carboxylic acid moiety can occur, leading to the formation of 1-(2-nitrophenyl)piperidine. The stability of the carboxylic acid group should be considered when choosing the reaction conditions.
Q4: Can the solvent participate in the reaction?
A4: If an alcohol-based solvent is used (e.g., methanol, ethanol) in the presence of a strong base, there is a possibility of esterification of the carboxylic acid group, leading to the formation of the corresponding methyl or ethyl ester of the product. It is generally advisable to use aprotic solvents.
Troubleshooting Guide
This section provides a systematic approach to identifying and resolving common issues encountered during the synthesis of 1-(2-Nitrophenyl)piperidine-3-carboxylic acid.
| Observed Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Yield | 1. Incomplete reaction. | - Monitor the reaction by TLC or LC-MS to ensure completion.- Increase reaction temperature or time.- Use a more reactive leaving group on the nitrobenzene (F > Cl).[2] |
| 2. Suboptimal base. | - Use a stronger, non-nucleophilic base (e.g., K₂CO₃, DBU).- Ensure anhydrous conditions if using a moisture-sensitive base. | |
| 3. Degradation of product. | - Avoid excessively high temperatures or prolonged reaction times, which can lead to decarboxylation. | |
| Multiple Spots on TLC/LC-MS (Impure Product) | 1. Presence of starting materials. | - See "Low Yield" solutions. |
| 2. Formation of 1-(4-nitrophenyl)piperidine-3-carboxylic acid. | - Verify the purity of the starting 2-halonitrobenzene by NMR or GC-MS. | |
| 3. Formation of 1-(2-nitrophenyl)piperidine (decarboxylation). | - Use milder basic conditions (e.g., NaHCO₃ or Et₃N).- Keep the reaction temperature as low as possible while maintaining a reasonable reaction rate. | |
| 4. Formation of the corresponding ester. | - Use a polar aprotic solvent (e.g., DMF, DMSO, acetonitrile) instead of an alcohol. | |
| 5. Formation of di-substituted byproducts. | - Use a stoichiometric amount of piperidine-3-carboxylic acid relative to the 2-halonitrobenzene. | |
| Difficulty in Product Isolation/Purification | 1. Product is highly polar and water-soluble. | - After acidic workup, extract the aqueous layer multiple times with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).- Consider using a continuous liquid-liquid extractor. |
| 2. Emulsion formation during workup. | - Add brine to the aqueous layer to break the emulsion. | |
| 3. Co-precipitation of impurities during crystallization. | - Perform a hot filtration step during recrystallization to remove insoluble impurities.- Use a solvent system that provides good solubility for the product at elevated temperatures and poor solubility at room temperature.[3] |
Experimental Protocols
General Synthesis Protocol
This protocol provides a starting point for the synthesis of 1-(2-Nitrophenyl)piperidine-3-carboxylic acid. Optimization may be required based on the specific reactivity of the starting materials and the desired scale.
Materials:
-
2-Fluoronitrobenzene (1.0 eq)
-
Piperidine-3-carboxylic acid (1.1 eq)
-
Potassium carbonate (K₂CO₃, 2.0 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate
-
1 M Hydrochloric acid (HCl)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add piperidine-3-carboxylic acid and anhydrous DMF.
-
Add potassium carbonate to the mixture and stir at room temperature for 30 minutes.
-
Add 2-fluoronitrobenzene to the reaction mixture.
-
Heat the reaction mixture to 80-100 °C and monitor the progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into water and acidify to pH 3-4 with 1 M HCl.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).[3]
Analytical Characterization
The following are predicted and literature-based analytical data for 1-(2-Nitrophenyl)piperidine-3-carboxylic acid and potential side products.
| Compound | Predicted ¹H NMR Chemical Shifts (ppm) | Predicted ¹³C NMR Chemical Shifts (ppm) | Expected Mass (m/z) [M+H]⁺ |
| 1-(2-Nitrophenyl)piperidine-3-carboxylic acid | Aromatic protons: 7.0-8.0; Piperidine protons: 1.5-3.5; Carboxylic acid proton: >10 | Aromatic carbons: 120-150; Carbonyl carbon: >170; Piperidine carbons: 25-60 | 251.10 |
| 1-(4-Nitrophenyl)piperidine-3-carboxylic acid | Aromatic protons: 7.0-8.2 (distinct splitting pattern from ortho isomer); Piperidine protons: 1.5-3.5; Carboxylic acid proton: >10 | Aromatic carbons: 120-150; Carbonyl carbon: >170; Piperidine carbons: 25-60 | 251.10 |
| 1-(2-Nitrophenyl)piperidine | Aromatic protons: 7.0-7.8; Piperidine protons: 1.6-3.2 | Aromatic carbons: 120-150; Piperidine carbons: 25-55 | 207.11 |
| Methyl 1-(2-nitrophenyl)piperidine-3-carboxylate | Aromatic protons: 7.0-8.0; Methyl ester protons: ~3.7; Piperidine protons: 1.5-3.5 | Aromatic carbons: 120-150; Carbonyl carbon: ~170; Methyl ester carbon: ~52; Piperidine carbons: 25-60 | 265.12 |
Note: Actual chemical shifts can vary depending on the solvent and instrument used. For reference, the ¹³C NMR spectrum of the parent 1-(2-nitrophenyl)piperidine shows characteristic shifts for the piperidine carbons.[4]
Visualizing Reaction Pathways and Troubleshooting
Main Reaction and Potential Side Reactions
Caption: Main reaction pathway and common side reactions.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common synthesis issues.
References
-
Synthesis and Biological Evaluation of Nipecotic Acid Derivatives with Terminally Double-Substituted Allenic Spacers as mGAT4 Inhibitors. bioRxiv. [Link]
-
Nucleophilic Aromatic Substitution. Chemistry LibreTexts. [Link]
- Method for crystallization of amino acids.
-
Nucleophilic Aromatic Substitution. Chemistry LibreTexts. [Link]
- Preparation method of (R)-3-Boc-aminopiperidine.
-
A General Strategy for N-(Hetero)arylpiperidine Synthesis Using Zincke Imine Intermediates. Journal of the American Chemical Society. [Link]
-
A General Strategy for N–(Hetero)aryl Piperidine Synthesis Using Zincke Imine Intermediates. ResearchGate. [Link]
- It is a kind of(S)The preparation method of 3 piperidine carboxylic acids.
-
Design and synthesis of piperidine-3-carboxamides as human platelet aggregation inhibitors. PubMed. [Link]
- Preparation of 2-fluoronitrobenzene.
-
Separation and Refining of Amino acids. DIAION. [Link]
-
Progress in the Synthesis and Application of Nipecotic Acid and Its Derivatives. SpringerLink. [Link]
-
Concerted Nucleophilic Aromatic Substitution Reactions. PubMed Central. [Link]
-
Nucleophilic Aromatic Substitution. Chemistry Steps. [Link]
-
Spectra and physical data of (A2). The Royal Society of Chemistry. [Link]
-
General Method for Purification of α-Amino acid- N -carboxyanhydrides Using Flash Chromatography. ResearchGate. [Link]
-
Crystallization of Amino Acids on a 21-well Circular PMMA Platform using Metal-Assisted and Microwave-Accelerated Evaporative Crystallization. PubMed Central. [Link]
-
Nucleophilic Aromatic Substitution (NAS). YouTube. [Link]
-
Basic 1H- and 13C-NMR Spectroscopy. ScienceDirect. [Link]
-
1-(2-Nitrophenyl)piperidine - Optional[13C NMR] - Chemical Shifts. SpectraBase. [Link]
-
Asymmetric Synthesis of Piperidines using the nitro-Mannich Reaction. UCL Discovery. [Link]
-
Mass spectrometry analysis of 2-nitrophenylhydrazine carboxy derivatized peptides. PubMed. [Link]
-
Piperidine Synthesis. DTIC. [Link]
-
Scheme 1: SN Ar reaction of 2-fluoronitrobenzene (2a) with diethyl 2-fluoromalonate (1). ResearchGate. [Link]
-
Nitrophenyl-Group-Containing Heterocycles. I. Synthesis, Characterization, Crystal Structure, Anticancer Activity, and Antioxidant Properties of Some New 5,6,7,8-Tetrahydroisoquinolines Bearing 3(4). PubMed Central. [Link]
-
SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. White Rose eTheses Online. [Link]
- Preparation of fluoronitrobenzene.
-
Preparation of N-Aryl Amides by Epimerization-Free Umpolung Amide Synthesis. PubMed Central. [Link]
-
Improved quantitation of short-chain carboxylic acids in human biofluids using 3-nitrophenylhydrazine derivatization and liquid chromatography with tandem mass spectrometry (LC-MS/MS). PubMed. [Link]
-
Nipecotic Acid. PubChem. [Link]
-
Multi-targeted MS-based metabolomics fingerprinting of black and white pepper coupled with molecular networking in relation to their in vitro antioxidant and antidiabetic effects. PubMed Central. [Link]
-
Synthesis and characterization of transition metal 2,6-pyridinedicarboxylic acid derivatives, interactions of Cu(II) and Ni(II) complexes with DNA in vitro. ResearchGate. [Link]
-
Piperidine-2-carboxylic acid (1TMS). Golm Metabolome Database. [Link]
-
2-fluoronitrobenzene. Maruti Industries. [Link]
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Technical Support Center: Crystallization of 1-(2-Nitrophenyl)piperidine-3-carboxylic acid
Welcome to the technical support center for the crystallization of 1-(2-Nitrophenyl)piperidine-3-carboxylic acid (CAS No. 926224-01-3). This guide is designed for researchers, scientists, and drug development professionals to navigate the unique challenges presented by this molecule. Drawing from established principles of physical organic chemistry and crystallization theory, this document provides in-depth, field-tested insights in a direct question-and-answer format to help you achieve high-purity crystalline material.
Section 1: Foundational Knowledge & Initial Setup
This section addresses the fundamental properties of the target molecule and the preliminary steps required for a successful crystallization.
Q1: What are the key physicochemical properties of 1-(2-Nitrophenyl)piperidine-3-carboxylic acid that I should be aware of before starting?
A1: Understanding the molecular structure is critical for predicting its behavior. This compound possesses three key features that dictate its crystallization properties:
-
Zwitterionic Potential: The molecule contains both a basic piperidine nitrogen and an acidic carboxylic acid group.[1] This allows it to exist as a zwitterion (an internal salt), particularly near its isoelectric point (pI). Zwitterions are often highly polar, exhibiting good solubility in polar solvents like water but poor solubility in nonpolar organic solvents.[2] This dual nature can make crystallization challenging.[2][3]
-
Hydrogen Bonding Capability: The carboxylic acid group is a strong hydrogen bond donor and acceptor, while the nitro group oxygens are effective hydrogen bond acceptors.[4][5] These interactions are crucial for forming a stable crystal lattice.
-
Aromatic and Nitro Group Interactions: The 2-nitrophenyl moiety introduces the possibility of specific, non-covalent interactions that stabilize crystal packing. These include π-π stacking between aromatic rings and attractive O···N interactions between nitro groups of adjacent molecules.[6][7][8]
-
Low Melting Point: The reported melting point is in the range of 90-93°C.[9] This is a critical parameter, as using a crystallization solvent with a boiling point near or above this temperature can lead to the product "oiling out" instead of crystallizing.[10][11]
Q2: How do I select the best starting solvent for my crystallization?
A2: The ideal solvent should dissolve the compound when hot but not when cold.[11] Given the molecule's polarity, a systematic screening approach is recommended.
Recommended Screening Solvents:
-
Polar Protic Solvents: Ethanol, Methanol, Isopropanol, Water.[12][13][14] These can interact favorably with the carboxylic acid and potential zwitterionic form.
-
Polar Aprotic Solvents: Acetonitrile, Ethyl Acetate, Acetone.[12][15]
-
Nonpolar Solvents: Toluene, Hexanes. These are less likely to be good single solvents but may be effective as anti-solvents.
A two-solvent system (solvent/anti-solvent) is often effective for compounds like this.[16] Dissolve the compound in a minimal amount of a "good" hot solvent (e.g., ethanol) and then slowly add a "poor," miscible solvent (anti-solvent, e.g., water or hexanes) until turbidity persists.[16]
Table 1: Solvent Selection Guide
| Solvent | Boiling Point (°C)[11] | Polarity | Potential Role & Considerations |
| Water | 100 | Very High | Good solvent for the zwitterionic/salt form. High boiling point may cause oiling out.[9][11] |
| Ethanol | 78 | High | Excellent starting point. Good for dissolving polar compounds with some organic character.[11][12][16] |
| Isopropanol | 82 | High | Similar to ethanol, good general-purpose choice.[13] |
| Methanol | 65 | High | Very polar, may be too good a solvent, leading to low recovery.[11][15] |
| Acetonitrile | 82 | Medium-High | A common choice for recrystallizing piperidine derivatives.[12][15] |
| Ethyl Acetate | 77 | Medium | Good for compounds of intermediate polarity.[17] |
| Toluene | 111 | Low | Boiling point is too high and risks oiling out.[9][11] Best used as an anti-solvent if needed. |
| Hexanes | 69 | Very Low | Will likely be an anti-solvent.[11][17] |
Section 2: Troubleshooting Common Crystallization Problems
This section provides solutions to the most frequent issues encountered during crystallization experiments.
Q3: I've dissolved my compound and cooled the solution, but no crystals are forming. What's wrong?
A3: The absence of crystals indicates that the solution is not sufficiently supersaturated. This is a common issue that can be resolved by inducing nucleation.
Troubleshooting Steps:
-
Increase Concentration: Your solution may be too dilute. Gently heat the solution and evaporate a portion of the solvent to increase the solute concentration, then allow it to cool again.[10] Be cautious not to over-concentrate, which can lead to rapid precipitation or oiling out.[18]
-
Induce Nucleation by Scratching: Use a glass rod to gently scratch the inner surface of the flask at the air-liquid interface. The microscopic imperfections on the glass provide nucleation sites for crystal growth.[10]
-
Add a Seed Crystal: If you have a small amount of pure crystalline product from a previous batch, add a single tiny crystal to the cooled solution. This provides a perfect template for further crystal growth.[10]
-
Deep Cooling: If room temperature cooling is ineffective, move the flask to an ice bath (0°C) and subsequently to a freezer (-10 to -20°C) for an extended period. Lower temperatures decrease solubility and promote crystallization.
Q4: My product is separating as an oil, not a solid. How do I fix this?
A4: "Oiling out" is one of the most common problems and occurs when the solute comes out of solution above its melting point, forming a liquid phase instead of a solid crystal lattice.[10] Given the low melting point of this compound (90-93°C), this is a significant risk.[9]
Causes and Solutions:
-
Cause 1: Solution is too concentrated. A highly supersaturated solution can crash out rapidly as a liquid.
-
Cause 2: Cooling rate is too fast. Rapid cooling doesn't give molecules enough time to orient themselves into a crystal lattice.
-
Solution: Allow the flask to cool slowly on the benchtop, insulated with a cloth or paper towels. Once at room temperature, transfer it to a refrigerator before moving to an ice bath or freezer.
-
-
Cause 3: Solvent boiling point is too high. If the solvent's boiling point is higher than the compound's melting point, the compound will dissolve but may never solidify upon cooling.
-
Solution: Switch to a solvent with a lower boiling point. For example, if you are using a solvent boiling above 90°C, switch to ethanol (78°C) or ethyl acetate (77°C).[11]
-
Q5: My crystallization worked, but the yield is very low. How can I improve it?
A5: A low yield typically means a significant amount of your compound remained dissolved in the mother liquor.[18]
Strategies for Yield Improvement:
-
Minimize Solvent Volume: Use only the absolute minimum amount of hot solvent required to fully dissolve your crude product. Any excess solvent will retain more solute upon cooling.[18]
-
Maximize Cooling: Ensure the crystallization mixture is thoroughly cooled before filtration. Check the solubility curve of your solvent if available; often, the largest drop in solubility occurs at lower temperatures.
-
Use Ice-Cold Solvent for Washing: When washing the filtered crystals, use a minimal amount of ice-cold crystallization solvent. Using room-temperature solvent will redissolve a portion of your product.
-
Recover a Second Crop: Do not discard the mother liquor immediately. Concentrate it by evaporating a significant portion of the solvent and re-cooling. This will often yield a second batch of crystals ("second crop").[18] Note that this crop may be less pure than the first.
Section 3: Advanced Considerations for a Zwitterionic Molecule
Q6: The zwitterionic nature of this molecule seems to be causing solubility issues. Are there alternative crystallization strategies?
A6: Absolutely. Manipulating the pH is a powerful technique for purifying and crystallizing compounds with both acidic and basic functional groups.[17] Since zwitterions can be difficult to crystallize directly from organic solvents, converting the molecule into a well-defined salt can dramatically alter its solubility profile and improve crystallization behavior.[2]
Strategy: pH-Swing Purification & Crystallization
-
Basify to Form the Carboxylate Salt: Dissolve the crude material in a dilute aqueous base (e.g., 1M NaHCO₃ or Na₂CO₃). The carboxylic acid will be deprotonated, forming a water-soluble sodium salt. Non-acidic impurities can be removed by washing this aqueous solution with an organic solvent like ethyl acetate or dichloromethane.
-
Acidify to Precipitate the Zwitterion: Slowly add a dilute acid (e.g., 1M HCl) to the aqueous solution with vigorous stirring. As the pH approaches the molecule's isoelectric point (pI), the zwitterion will form and, due to its likely low aqueous solubility, precipitate out of solution.[2]
-
Isolate and Recrystallize: Collect the precipitated solid by filtration. This purified zwitterion can then be recrystallized using the standard methods described in Section 1, often with greater success.
Alternatively, you can form a salt, such as the hydrochloride salt, by dissolving the compound in a solvent like ethanol and adding a solution of HCl in an organic solvent.[19] This salt will have different solubility and crystallization properties, which may be more favorable.
Section 4: Protocols & Workflow Diagrams
Experimental Protocols
Protocol 1: Standard Single-Solvent Recrystallization
-
Place the crude 1-(2-Nitrophenyl)piperidine-3-carboxylic acid in an Erlenmeyer flask.
-
Add a small amount of the selected solvent (e.g., ethanol) and bring the mixture to a gentle boil on a hot plate.
-
Continue to add the solvent dropwise until the solid just completely dissolves.[16]
-
Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature.
-
Once cooled, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Collect the crystals by vacuum filtration, washing with a small amount of ice-cold solvent.
-
Dry the crystals under vacuum to remove residual solvent.[16]
Protocol 2: Solvent/Anti-Solvent Recrystallization
-
Dissolve the crude product in the minimum amount of a hot "good" solvent (e.g., ethanol).
-
While the solution is still hot, add a "poor" anti-solvent (e.g., water or hexanes) dropwise with swirling until the solution becomes faintly cloudy (turbid).[16]
-
If necessary, add a drop or two of the hot "good" solvent to redissolve the precipitate and obtain a clear solution.
-
Remove from heat, cover, and cool slowly as described in Protocol 1.
-
Collect and dry the crystals as previously described.
Visualizations
Caption: General workflow for recrystallization.
Caption: Decision tree for troubleshooting common issues.
References
- BenchChem. (n.d.). Application Notes and Protocols for the Purification of Piperidine Reaction Products.
-
Daszkiewicz, M. (2013). Importance of O⋯N interaction between nitro groups in crystals. CrystEngComm, 15(40), 8247-8250. Retrieved January 17, 2026, from [Link]
-
Daszkiewicz, M. (2013). Importance of O...N interaction between nitro groups in crystals. ResearchGate. Retrieved January 17, 2026, from [Link]
-
Boldyreva, E. V., et al. (2023). How does the combination of the nitro group and fluorine atoms affect the (co)crystallization behaviour of arylenediamines?. CrystEngComm, 25(18), 2634-2645. Retrieved January 17, 2026, from [Link]
- Royal Society of Chemistry. (2023). How does the combination of the nitro group and fluorine atoms affect the (co)crystallization behaviour of arylenediamines?.
- BenchChem. (n.d.). Technical Support Center: Crystallization of 1-Acetylpiperidine-4-carbohydrazide Products.
-
Boulis, C. A., et al. (2017). Charge Distributions of Nitro Groups Within Organic Explosive Crystals: Effects on Sensitivity and Modeling. Crystal Growth & Design, 17(3), 1385-1394. Retrieved January 17, 2026, from [Link]
- Google Patents. (2008). US20080051579A1 - Process for resolving chiral piperidine alcohol and process for synthesis of pyrazolo[1,5-a] pyrimidine derivatives using same.
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved January 17, 2026, from [Link]
- Google Patents. (2001). EP1146029A1 - Method for optical resolution of piperidine carboxylic acid derivative.
-
Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Retrieved January 17, 2026, from [Link]
- Google Patents. (2008). US20080269495A1 - Process for Preparation of Piperidine Carboxylic Acid.
-
ResearchGate. (2020). How to desalt zwitterions?. Retrieved January 17, 2026, from [Link]
- Unknown. (n.d.). Crystallization Solvents.pdf.
-
ResearchGate. (2021). Have you experienced that your piperidine crystallizes when not in use?. Retrieved January 17, 2026, from [Link]
-
Chemistry LibreTexts. (2022). 3.3C: Determining Which Solvent to Use. Retrieved January 17, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). Nipecotic Acid. PubChem Compound Database. Retrieved January 17, 2026, from [Link]
-
Reddit. (2022). Any tips for purification of two zwitterionic compounds?. r/Chempros. Retrieved January 17, 2026, from [Link]
-
Gunnam, A., et al. (2016). Crystal engineering of zwitterionic drug to neutral cocrystal: a general solution for floxacins. CrystEngComm, 18(34), 6394-6397. Retrieved January 17, 2026, from [Link]
-
Stolar, T., et al. (2016). Structural insight into cocrystallization with zwitterionic co-formers: cocrystals of S-naproxen. CrystEngComm, 18(26), 4950-4959. Retrieved January 17, 2026, from [Link]
-
Chevalier, C., et al. (2018). Crystal structures of two alanylpiperidine analogues. Acta Crystallographica Section E: Crystallographic Communications, 74(Pt 11), 1673–1678. Retrieved January 17, 2026, from [Link]
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- 14. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
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- 19. researchgate.net [researchgate.net]
Technical Support Center: Scale-Up Synthesis of 1-(2-Nitrophenyl)piperidine-3-carboxylic acid
Welcome to the technical support center for the synthesis of 1-(2-Nitrophenyl)piperidine-3-carboxylic acid. This guide is designed for researchers, chemists, and process development professionals who are transitioning this synthesis from the bench to a larger scale. As a key intermediate, its efficient and pure production is critical. This document provides in-depth, experience-driven advice in a direct question-and-answer format to address the common challenges encountered during scale-up.
The target molecule is a derivative of nipecotic acid, a compound known to be a potent inhibitor of γ-aminobutyric acid (GABA) uptake, making its derivatives significant in neurological and psychological disorder research.[1] The successful synthesis hinges on the formation of a C-N bond between the piperidine ring and the electron-deficient nitrophenyl group. Two primary synthetic strategies are typically employed: Nucleophilic Aromatic Substitution (SNAr) and the Buchwald-Hartwig amination. This guide will cover challenges related to both routes.
Troubleshooting Guide: Common Scale-Up Problems
This section addresses specific, practical issues you may face during your synthesis campaign.
Question 1: My reaction yield is low and conversion is incomplete. How can I improve this?
This is a common issue with two distinct sets of solutions depending on your chosen synthetic route.
Answer:
For the Nucleophilic Aromatic Substitution (SNAr) Route:
The SNAr reaction relies on the attack of the nucleophilic piperidine nitrogen onto the electron-deficient aromatic ring. The nitro group ortho to the leaving group provides strong activation, making this a viable pathway.[2] However, several factors can lead to poor conversion at scale.
-
Inadequate Base or Stoichiometry: The carboxylic acid on the nipecotic acid starting material must be deprotonated to prevent it from protonating the piperidine nitrogen, which would render it non-nucleophilic. A common mistake is using a base that is too weak or in insufficient quantity.
-
Solution: Use at least 2.0-2.2 equivalents of a non-nucleophilic inorganic base like Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃). The first equivalent deprotonates the carboxylic acid, and the second neutralizes the acid (e.g., HCl, HF) generated during the substitution.
-
-
Incorrect Solvent Choice: Solvent polarity is critical for stabilizing the charged intermediate (Meisenheimer complex) formed during the reaction.[2]
-
Solution: Polar aprotic solvents such as Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), or N-Methyl-2-pyrrolidone (NMP) are ideal. Avoid protic solvents which can interfere with the nucleophile.
-
-
Insufficient Thermal Energy: While higher temperatures can lead to side products, insufficient heat will result in a sluggish reaction.
-
Solution: The reaction often requires heating, typically in the range of 80-120 °C. Monitor the reaction progress by HPLC or LC-MS to determine the optimal balance between reaction rate and impurity formation.
-
For the Buchwald-Hartwig Amination Route:
This palladium-catalyzed cross-coupling is highly efficient but sensitive to several parameters that can be challenging to control at scale.[3]
-
Catalyst System Inefficiency: The choice of palladium precursor and, more importantly, the phosphine ligand, is crucial.
-
Solution: For electron-deficient aryl halides, sterically hindered biarylphosphine ligands such as XPhos or RuPhos often provide excellent results. Ensure a low-moisture, low-oxygen environment as the active Pd(0) catalyst is oxygen-sensitive. The catalyst loading may need to be re-optimized for scale-up (typically 0.5-2 mol%).
-
-
Base and Solvent Mismatch: The base's strength and solubility are critical.
-
Solution: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) is often required. However, their poor solubility can be an issue in large reactors.[4] Consider using potassium phosphate (K₃PO₄) as a milder but often effective alternative. The solvent must be anhydrous and degassed; toluene and dioxane are common choices.[5]
-
Table 1: Comparison of Typical Reaction Conditions for Synthesis Routes
| Parameter | Nucleophilic Aromatic Substitution (SNAr) | Buchwald-Hartwig Amination |
| Aryl Substrate | 1-Fluoro-2-nitrobenzene or 1-Chloro-2-nitrobenzene | 1-Bromo-2-nitrobenzene or 1-Chloro-2-nitrobenzene |
| Catalyst | None | Pd₂(dba)₃ or Pd(OAc)₂ with a phosphine ligand (e.g., XPhos) |
| Base | K₂CO₃, Cs₂CO₃ (≥2 equivalents) | NaOtBu, K₃PO₄ (≥2 equivalents) |
| Solvent | DMSO, DMF, NMP | Anhydrous, degassed Toluene or Dioxane |
| Temperature | 80 - 120 °C | 80 - 110 °C |
| Atmosphere | Standard (Nitrogen blanket recommended) | Strictly Inert (Argon or Nitrogen) |
Question 2: I'm observing significant side product formation. What are they and how can I prevent them?
Answer:
Side product formation is a major driver of yield loss and purification challenges. The profile of these impurities is route-dependent.
-
Potential Side Product: Bis-arylation: This occurs if a second molecule of the 2-nitroaryl halide reacts with the product. This is less common but can happen under harsh conditions.
-
Mitigation: Use a slight excess (1.1-1.2 equivalents) of the nipecotic acid relative to the aryl halide to ensure the halide is consumed.
-
-
Potential Side Product: Nitro Group Reduction (Buchwald-Hartwig): Phosphine ligands, especially at elevated temperatures, can reduce aromatic nitro groups to amines. This leads to a complex mixture of products.
-
Mitigation: Use the lowest effective reaction temperature. Select ligands that are less prone to oxidation. If the problem persists, consider performing the coupling on a bromo-aniline derivative and then oxidizing the amine to the nitro group post-coupling, though this adds steps.
-
-
Potential Side Product: Decomposition: At high temperatures, especially in solvents like DMSO, the product or starting materials can decompose, leading to colored impurities.
-
Mitigation: Carefully control the internal reaction temperature. Do not let the exotherm from reagent addition cause the temperature to overshoot the target. Monitor the reaction and stop it once the starting material is consumed to avoid prolonged heating.
-
Question 3: The product is difficult to isolate and purify. What is the best strategy for workup and purification at scale?
Answer:
The product is an amino acid, possessing both a basic nitrogen and an acidic carboxylic acid. This zwitterionic character can complicate extraction and purification.
-
Initial Workup - Quench and Extraction:
-
Cool the reaction mixture and quench by adding it to a larger volume of water.
-
The key is a pH-adjusted extraction. To isolate your product, you need to bring it into a state where it is soluble in either the organic or aqueous phase.[6]
-
Acidic Extraction: Adjust the aqueous phase to a pH of ~2 with an acid like HCl. This protonates the piperidine nitrogen, forming a water-soluble salt. This step is excellent for washing away non-basic organic impurities.
-
Basic Extraction: Subsequently, adjust the pH to ~9-10 with a base like NaOH. This deprotonates the carboxylic acid, keeping the product in the aqueous layer while allowing neutral organic impurities to be extracted into a solvent like methyl tert-butyl ether (MTBE) or dichloromethane (DCM).
-
-
-
Product Isolation - Isoelectric Point Precipitation:
-
After washing, carefully adjust the pH of the aqueous solution to the isoelectric point (pI) of the molecule (typically around pH 4-5). At its pI, the molecule has a net neutral charge and its aqueous solubility is at a minimum, causing it to precipitate.
-
Collect the solid by filtration, wash with cold water, and then a non-polar solvent like hexane to aid drying.
-
-
Final Purification - Recrystallization:
-
The crude solid can often be purified by recrystallization. A polar solvent system like ethanol/water or isopropanol/water is a good starting point.
-
Caption: General workflow for the purification of the target compound.
Frequently Asked Questions (FAQs)
Q1: Which synthetic route, SNAr or Buchwald-Hartwig, is better for scale-up?
A: The "better" route depends on your specific manufacturing capabilities, cost constraints, and purity requirements.
-
SNAr is often preferred for its simplicity and lower cost. It does not require an expensive and sensitive metal catalyst and ligand.[7] The primary costs are the solvent and starting materials. However, it may require higher temperatures and can sometimes lead to more colored impurities.
-
Buchwald-Hartwig Amination offers milder reaction conditions, higher functional group tolerance, and often cleaner conversions.[3] This can simplify purification. The major drawbacks are the high cost of the palladium catalyst and phosphine ligand, and the stringent requirement for an inert, anhydrous environment, which can be challenging to guarantee in large-scale reactors.
For a first-time scale-up, if the SNAr route with 1-fluoro-2-nitrobenzene provides acceptable yield and purity, it is generally the more economically viable option.
Q2: What are the critical process parameters (CPPs) to monitor during scale-up?
A: For both routes, the following CPPs are essential:
-
Temperature: This is the most critical parameter. Exothermic additions must be controlled, and the reaction temperature must be maintained accurately to ensure consistent reaction rates and impurity profiles.
-
Reagent Stoichiometry: Accurate charging of all reagents, especially the base, is vital for driving the reaction to completion.
-
Agitation Rate: Ensure sufficient mixing to maintain homogeneity, especially in slurry reactions involving inorganic bases. Poor mixing can lead to localized "hot spots" and inconsistent results.
-
Inert Atmosphere (Buchwald-Hartwig): The oxygen level in the reactor headspace must be minimized (<50 ppm) to prevent catalyst deactivation.
Q3: What analytical methods are recommended for in-process control (IPC) and final product release?
A: A robust analytical package is crucial for a successful scale-up.
-
In-Process Control (IPC): Use High-Performance Liquid Chromatography (HPLC) with a UV detector to monitor the disappearance of the starting materials and the formation of the product. This allows you to determine the reaction endpoint accurately.
-
Final Product Release:
-
HPLC: To determine purity and quantify impurities.
-
NMR Spectroscopy (¹H and ¹³C): To confirm the structure of the final compound.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
Loss on Drying (LOD): To determine the amount of residual solvent.
-
Elemental Analysis: To confirm the elemental composition (C, H, N).
-
Q4: How should the final product be stored to ensure stability?
A: 1-(2-Nitrophenyl)piperidine-3-carboxylic acid is a relatively stable solid. However, to ensure long-term stability, it should be stored in a well-sealed container, protected from light and moisture, at controlled room temperature. No special atmospheric conditions are typically required for the solid final product.
Caption: Simplified comparison of the core reaction mechanisms.
References
- Bentham Science Publisher. (n.d.). Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets.
- Wikipedia. (2023). Buchwald–Hartwig amination.
- ResearchGate. (2025). Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis.
- Nolan, S. P., et al. (n.d.). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)
- BenchChem. (2025). Technical Support Center: Optimizing Buchwald-Hartwig Amination for Chlorophenyl-Piperidine Coupling.
- ResearchGate. (2025). Synthesis and evaluation of N-substituted nipecotic acid derivatives with an unsymmetrical bis-aromatic residue attached to a vinyl ether spacer as potential GABA uptake inhibitors.
- Springer. (2025). Progress in the Synthesis and Application of Nipecotic Acid and Its Derivatives.
- National Library of Medicine. (2016). Synthesis of 4-substituted Nipecotic Acid Derivatives and Their Evaluation as Potential GABA Uptake Inhibitors.
- National Library of Medicine. (n.d.). Synthesis, stability, and pharmacological evaluation of nipecotic acid prodrugs.
- National Library of Medicine. (2022). Nipecotic acid as potential lead molecule for the development of GABA uptake inhibitors; structural insights and design strategies.
- Wikipedia. (2023). Nucleophilic aromatic substitution.
- MDPI. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.
- National Library of Medicine. (n.d.). Concerted Nucleophilic Aromatic Substitution Reactions.
- Sci-Hub. (1972).
- Google Patents. (n.d.). CN101602748B - A kind of purification method of high-purity piperidine.
- Juniper Publishers. (2017). Nucleophilic Aromatic Substitution, General Corrected Mechanism And Versatile Synthetic Tool.
- Royal Society of Chemistry. (n.d.). Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions.
- BenchChem. (2025). Technical Support Center: Overcoming Challenges in Piperidine Synthesis.
- BenchChem. (2025). Technical Support Center: Overcoming Challenges in the Scale-Up of Piperidine Synthesis.
- Santa Cruz Biotechnology. (n.d.). 1-(2-Nitrophenyl)piperidine-3-carboxylic acid.
- National Library of Medicine. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.
- ResearchGate. (2012). Synthesis and characterization of Piperidine-4-carboxylic acid functionalized Fe3O4 nanoparticles as a magnetic catalyst for Knoevenagel reaction.
- Google Patents. (n.d.). CN106831540A - It is a kind of(S)The preparation method of 3 piperidine carboxylic acids.
- ACG Publications. (2023). Synthesis of some piperazine/piperidine amides of chromone-2-carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors.
- ResearchGate. (2019).
- Google Patents. (n.d.). WO2003084950A1 - Synthesis of piperidine and piperazine compounds as ccr5 antagonists.
- UCL Discovery. (2024). RSC Medicinal Chemistry - RESEARCH ARTICLE.
- Semantic Scholar. (2021). Synthesis and Biological Evaluation of Novel Benzhydrylpiperazine-Coupled Nitrobenzenesulfonamide Hybrids.
- MDPI. (n.d.). Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health.
- ChemicalBook. (n.d.). 775282-63-8(PIPERIDINE-3-CARBOXYLIC ACID (3-NITRO-PHENYL)-AMIDE) Product Description.
- Santa Cruz Biotechnology. (n.d.). 1-(2-Nitrophenyl)piperidine-4-carboxylic acid.
- ChemicalBook. (n.d.). 1-(2-NITROPHENYL)PIPERIDINE-3-CARBOXYLIC ACID | 926224-01-3.
- BenchChem. (2025). Technical Support Center: Purification of 1-Carbamoylpiperidine-3-carboxylic acid.
- ResearchGate. (n.d.). Enantiospecific synthesis of 2-substituted piperidine-4-carboxylic acids.
- Sigma-Aldrich. (n.d.). (R)-(-)-3-Piperidinecarboxylic acid 97 25137-00-2.
- Google Patents. (n.d.). WO2015162551A1 - Process for the preparation of apixaban.
- Semantic Scholar. (2023). and (3,5-Dichloro-2-hydroxyphenyl)
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"1-(2-Nitrophenyl)piperidine-3-carboxylic acid" inconsistent bioactivity results
Welcome to the Technical Support Center for 1-(2-Nitrophenyl)piperidine-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot potential inconsistencies in the bioactivity results of this compound. As Senior Application Scientists, we understand that reproducibility is the cornerstone of credible research. This resource provides in-depth, experience-driven guidance to help you identify the root causes of variability and ensure the integrity of your experimental data.
FREQUENTLY ASKED QUESTIONS (FAQs)
Q1: We are observing significant variability in our IC50 values for 1-(2-Nitrophenyl)piperidine-3-carboxylic acid across different experimental runs. What are the primary factors that could be causing this?
Inconsistent IC50 values are a frequent challenge in drug discovery and can typically be traced back to two main sources: the test compound itself and the experimental (assay) conditions. For a molecule like 1-(2-Nitrophenyl)piperidine-3-carboxylic acid, with its specific chemical features, the potential causes are multifaceted.
-
Compound Integrity: Issues related to the purity, stability, and stereochemistry of your sample can lead to significant fluctuations in bioactivity.
-
Assay System Variability: Biological assays are dynamic systems. Minor, often overlooked, variations in cell culture conditions, reagent quality, and protocol execution can have a substantial impact on the results.[1][2][3]
The following troubleshooting guide will walk you through a systematic approach to diagnose and resolve these issues.
Troubleshooting Guide: A Step-by-Step Approach to Resolving Inconsistent Bioactivity
This guide is structured to help you systematically investigate potential sources of error, starting with the compound and moving to the experimental setup.
PART 1: Compound Characterization & Integrity Verification
Before troubleshooting your biological assay, it is imperative to confirm the identity, purity, and stability of your 1-(2-Nitrophenyl)piperidine-3-carboxylic acid sample.
Q2: How can we be certain that the observed bioactivity is not due to impurities in our compound sample?
The synthesis of piperidine derivatives can result in by-products or residual starting materials that may have their own biological activity, thereby confounding your results.[4]
Troubleshooting Workflow: Compound Purity
Caption: Workflow for verifying compound purity.
Step-by-Step Protocol: Purity Verification
-
Liquid Chromatography-Mass Spectrometry (LC-MS):
-
Objective: To separate the compound from any non-isomeric impurities and confirm its molecular weight.
-
Procedure:
-
Prepare a 1 mg/mL stock solution of your compound in a suitable solvent (e.g., DMSO, Methanol).
-
Inject a small volume (e.g., 1-5 µL) onto a reverse-phase C18 column.
-
Run a gradient elution, for example, from 5% to 95% acetonitrile in water (with 0.1% formic acid) over 15-20 minutes.
-
Monitor the eluent using both a UV detector (at a wavelength where the nitroaromatic group absorbs, e.g., ~260 nm and ~320 nm) and a mass spectrometer.
-
-
Self-Validation: A pure sample should yield a single major peak in the chromatogram with the expected mass-to-charge ratio (m/z) for 1-(2-Nitrophenyl)piperidine-3-carboxylic acid (C12H14N2O4, Expected [M+H]+ ≈ 251.10).
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Objective: To confirm the chemical structure and identify any structural impurities.
-
Procedure: Acquire ¹H and ¹³C NMR spectra in a suitable deuterated solvent (e.g., DMSO-d₆).
-
Self-Validation: The observed chemical shifts, splitting patterns, and integration values should be consistent with the structure of 1-(2-Nitrophenyl)piperidine-3-carboxylic acid. The presence of unexpected peaks may indicate impurities.
-
Q3: Could the chirality of 1-(2-Nitrophenyl)piperidine-3-carboxylic acid be a factor in the inconsistent results?
Absolutely. The carboxylic acid is attached to a chiral center at the 3-position of the piperidine ring. It is well-established that different enantiomers of chiral compounds can have vastly different biological activities.[5][6] If your sample is a racemic mixture or has variable enantiomeric purity, this can be a major source of inconsistent results.
Troubleshooting Workflow: Chiral Analysis
Caption: Decision tree for addressing compound chirality.
Step-by-Step Protocol: Chiral HPLC
-
Column Selection: Utilize a chiral stationary phase (CSP) column suitable for separating amine-containing chiral compounds. Common choices include polysaccharide-based columns (e.g., Chiralpak IA, IB, IC).
-
Method Development:
-
Develop a separation method, typically using a mobile phase of hexane/isopropanol or a similar solvent system, often with an additive like trifluoroacetic acid (TFA) to improve peak shape.
-
The UV detector should be set to a wavelength appropriate for the nitrophenyl group.
-
-
Analysis: Inject your sample and determine the ratio of the two enantiomers by integrating the peak areas.
-
Actionable Insight: If you have a racemic mixture, it is highly recommended to either separate the enantiomers or synthesize them individually to determine which one is responsible for the bioactivity.
Q4: Our compound is pure, but we still see variability. Could it be degrading in our assay medium?
Yes, compound stability is a critical factor that is often overlooked.[7] Nitroaromatic compounds can be susceptible to reduction, and the carboxylic acid and piperidine ring may be subject to metabolic degradation by enzymes present in serum or cells.
Troubleshooting Workflow: Compound Stability
Caption: Systematic review of assay protocol parameters.
Critical Assay Parameters
| Parameter | Potential Problem | Troubleshooting & Best Practices |
| Compound Dilution | Errors in serial dilutions are a common source of variability. Adsorption of the compound to plasticware can also be an issue. | Best Practice: Prepare fresh serial dilutions for each experiment. Use low-binding plates and pipette tips. For the initial dilution from a DMSO stock, ensure rapid mixing into the aqueous medium to prevent precipitation. |
| Solvent Concentration | The final concentration of the vehicle (e.g., DMSO) can affect cell viability and confound results. | Best Practice: Ensure the final solvent concentration is consistent across all wells, including controls. Run a vehicle control curve to determine the maximum tolerated concentration. Typically, this should be ≤0.5%. |
| Incubation Time | The duration of compound exposure can significantly alter the IC50 value. [8] | Best Practice: Keep the incubation time consistent across all experiments. If the mechanism of action is unknown, consider running a time-course experiment (e.g., 24, 48, 72 hours) to understand the kinetics of the response. |
| Assay Readout | Different viability assays (e.g., MTT, CellTiter-Glo, Resazurin) measure different aspects of cell health and can yield different IC50 values. [3] | Best Practice: Choose an assay appropriate for your expected mechanism of action. Ensure the readout is performed within the linear range of the assay. For example, with MTT, ensure formazan crystals are fully solubilized. |
By systematically working through these troubleshooting steps, you can confidently identify and address the root causes of inconsistent bioactivity, leading to more robust and reliable data in your research with 1-(2-Nitrophenyl)piperidine-3-carboxylic acid.
References
- BenchChem. (2025). Navigating the Chiral Maze: A Comparative Guide to Enantiomeric Purity Analysis of Piperidine Compounds.
- Niepel, M., Hafner, M., Mills, C. E., et al. (2019). A multi-center study on factors influencing the reproducibility of in vitro drug-response studies. bioRxiv.
- ATCC. (n.d.). Improving accuracy and reproducibility in life science research.
- Lomonaco, T., et al. (2019). The changing 50% inhibitory concentration (IC50) of cisplatin: a pilot study on the artifacts of the MTT assay and the precise measurement of density-dependent chemoresistance in ovarian cancer. PubMed Central.
- Kroll, D. J., et al. (2014). How reliable are in vitro IC50 values? Values vary with cytotoxicity assays in human glioblastoma cells.
- Kuleshova, E., et al. (2023).
- Chavan, T. E., et al. (2025). Chiral-Selective Biocatalysis of (S)-1-BOC-3-Hydroxypiperidine: Developing analytical method for Quantifying (R)-Isomer Impurities.
- Sharma, M. (2025). Can IC50 value change for a drug for different experiments using same cell line? and if yes how many folds?
- Anderson, R. J., et al. (2010). Asymmetric synthesis of piperidines using the nitro-Mannich reaction.
- Al-Hussain, S. A., et al. (2025).
- Freshney, R. I. (1995). In vitro bioassays for anticancer drug screening: effects of cell concentration and other assay parameters on growth inhibitory activity. PubMed.
- de Melo, E. B., & Ferreira, M. M. C. (2022). In Silico Prediction of the Toxicity of Nitroaromatic Compounds: Application of Ensemble Learning QSAR Approach. PubMed Central.
- ResearchGate. (2023). Examples of nitroaromatic compounds in clinical trials as antitumor agents.
- Schepmann, D., et al. (2018).
- Zwart, E. P., et al. (2021). Investigating the dependency of in vitro benchmark concentrations on exposure time in transcriptomics experiments. PubMed Central.
- Rather, R. A., & Bhagat, M. (2018). Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives.
- Plouffe, D., et al. (2022).
- Kumar, G., et al. (2021). SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. PubMed Central.
- Kuleshova, E., et al. (2023).
- Wang, Y., et al. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. Thieme.
- Al-Said, M. S., et al. (2018). Nitrophenyl-Group-Containing Heterocycles. I. Synthesis, Characterization, Crystal Structure, Anticancer Activity, and Antioxidant Properties of Some New 5,6,7,8-Tetrahydroisoquinolines Bearing 3(4).
- Kuleshova, E., et al. (2023).
- Di, L. (2015). Stability challenges in drug discovery. PubMed.
- ChemHelpASAP. (2023). functional in vitro assays for drug discovery. YouTube.
- Jabeen, A., et al. (2025). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. PubMed.
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Ishida, T., et al. (2001). Piperidine carboxylic acid derivatives of 10H-pyrazino[2,3-b]b[2][9]enzothiazine as orally-active adhesion molecule inhibitors. PubMed.
- ChemicalBook. (n.d.). 775282-63-8(PIPERIDINE-3-CARBOXYLIC ACID (3-NITRO-PHENYL)-AMIDE) Product Description.
- Santa Cruz Biotechnology. (n.d.). 1-(2-Nitrophenyl)piperidine-3-carboxylic acid.
- Davies, J., et al. (1986). Conformational aspects of the actions of some piperidine dicarboxylic acids at excitatory amino acid receptors in the mammalian and amphibian spinal cord. PubMed.
- Sigma-Aldrich. (n.d.). (R)-(-)-3-Piperidinecarboxylic acid 97 25137-00-2.
- Jabeen, A., et al. (2025). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. PubMed Central.
- Stapleton, C. P. D., & Tiekink, E. R. T. (2000). DL -Piperidine-2-carboxylic acid. Sci-Hub.
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Validation & Comparative
Introduction: The Piperidine Scaffold - A Cornerstone of Modern Medicinal Chemistry
An In-Depth Comparative Guide to 1-(2-Nitrophenyl)piperidine-3-carboxylic Acid and Its Derivatives for Drug Discovery Professionals
The piperidine ring, a simple six-membered nitrogen-containing heterocycle, is one of the most ubiquitous structural motifs in the pharmaceutical industry.[1] Its prevalence stems from its unique combination of properties: a saturated, flexible, yet conformationally predictable structure that can present substituents in well-defined three-dimensional space, and a basic nitrogen atom that is often protonated at physiological pH, enabling critical ionic interactions with biological targets.[2] Piperidine derivatives are integral components of drugs targeting a vast range of conditions, from central nervous system (CNS) disorders to infectious diseases and cancer.[1][3] This guide focuses on a specific, synthetically versatile derivative, 1-(2-Nitrophenyl)piperidine-3-carboxylic acid , and provides a comparative analysis against its structural isomers and analogues to inform rational drug design and development.
Focus Molecule Profile: 1-(2-Nitrophenyl)piperidine-3-carboxylic acid
Structure and Key Features:
1-(2-Nitrophenyl)piperidine-3-carboxylic acid is a bifunctional molecule incorporating three key pharmacophoric elements:
-
The Piperidine-3-carboxylic Acid Core: Also known as (±)-Nipecotic acid, this scaffold is a well-established γ-aminobutyric acid (GABA) analogue. Its derivatives are potent inhibitors of GABA uptake, a mechanism of action exploited in anticonvulsant therapies.[4] The placement of the carboxylic acid at the 3-position provides a specific stereochemical and conformational profile distinct from its 2- and 4-position isomers.
-
The N-Aryl Linkage: The direct attachment of an aromatic ring to the piperidine nitrogen creates a class of compounds, N-arylpiperidines, with extensive applications, notably as ligands for CNS receptors like NMDA, serotonin, and dopamine receptors.[5][6][7]
-
The 2-Nitro Substituent: The nitro group (NO₂) is a powerful electron-withdrawing group that significantly influences the electronic properties of the phenyl ring.[8] Its presence ortho to the point of attachment can induce specific conformational preferences due to steric hindrance and enables unique chemical transformations, most notably its reduction to a primary amine.[5] This feature makes it both a critical pharmacophoric element and a versatile synthetic handle.
Comparative Analysis: Structure-Activity Relationships (SAR)
To understand the unique potential of 1-(2-Nitrophenyl)piperidine-3-carboxylic acid, we will compare it against three classes of closely related derivatives: positional isomers of the nitro group, functional group analogues, and isomers of the carboxylic acid position on the piperidine ring.
Comparators:
-
Positional Isomer: 1-(4-Nitrophenyl)piperidine-3-carboxylic acid
-
Functional Group Analogue: 1-(2-Aminophenyl)piperidine-3-carboxylic acid
-
Scaffold Isomers: 1-(2-Nitrophenyl)piperidine-2-carboxylic acid & 1-(2-Nitrophenyl)piperidine-4-carboxylic acid
Synthetic Accessibility
These compounds are generally accessible through two primary synthetic strategies, with the choice depending on the availability of starting materials.
-
Strategy A: Nucleophilic Aromatic Substitution (SNAr): This is the most direct route for nitro-substituted analogues. An activated aryl halide (e.g., 1-fluoro-2-nitrobenzene) reacts with the desired piperidine carboxylic acid isomer under basic conditions. The strong electron-withdrawing effect of the nitro group is essential for activating the aryl ring toward nucleophilic attack by the piperidine nitrogen.
-
Strategy B: Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is more versatile and can be used for a wider range of aryl halides, including non-activated ones, making it suitable for synthesizing the aminophenyl analogue directly or other derivatives where the SNAr reaction is not feasible.
Below is a generalized workflow illustrating these synthetic pathways.
Caption: General synthetic workflows for N-aryl piperidine carboxylic acids.
Comparative Physicochemical and Biological Properties
The subtle changes in structure between these derivatives can lead to significant differences in their properties and biological activities.
| Compound | Key Structural Feature | Predicted LogP | Predicted pKa (acidic) | Potential Biological Relevance & SAR Insights |
| 1-(2-Nitrophenyl)-piperidine-3-carboxylic acid | Focus Compound: Ortho-NO₂ | 2.1 | 3.8 | Antibacterial Potential: The N-(ortho-nitrophenyl) motif has been identified in compounds with antibacterial activity against both Gram-positive and Gram-negative strains.[9] The nitro group can act as a bio-reductive "warhead" in hypoxic environments. |
| 1-(4-Nitrophenyl)-piperidine-3-carboxylic acid | Positional Isomer: Para-NO₂ | 2.1 | 3.7 | Altered Target Specificity: In CNS receptor ligands, moving a key substituent from ortho to para can drastically alter binding. For example, in 5-HT₁AR ligands, ortho substitution is often well-tolerated while para substitution can decrease affinity.[10] The para-nitro group presents a different electronic and steric profile to potential binding pockets. |
| 1-(2-Aminophenyl)-piperidine-3-carboxylic acid | Functional Analogue: Ortho-NH₂ | 1.8 | 4.0 | Hydrogen Bond Donor & Intermediate: The amino group is a hydrogen bond donor, contrasting with the acceptor-only nitro group. This fundamentally changes potential receptor interactions. It is also a key synthetic intermediate for further derivatization, such as acylation to form amides.[5] |
| 1-(2-Nitrophenyl)-piperidine-2-carboxylic acid | Scaffold Isomer: α-Amino Acid | 2.1 | 2.5 | Increased Metal Chelation & Different Conformation: As an α-amino acid derivative, this compound has a higher potential for metal chelation. The proximity of the two functional groups restricts conformational freedom, which can be beneficial for fitting into specific, constrained binding sites but detrimental for others. |
| 1-(2-Nitrophenyl)-piperidine-4-carboxylic acid | Scaffold Isomer: γ-Amino Acid | 2.1 | 4.1 | Symmetric & Flexible: This isomer is achiral and more conformationally flexible than the 2- or 3-substituted analogues. The 4-position is often used in designing dual PPARα/γ agonists and other receptor ligands where the carboxylic acid needs to project directly away from the ring system.[11][12] |
Note: LogP and pKa values are estimations from chemical software (e.g., ChemDraw) and are for comparative purposes.
Discussion of Biological Activity:
-
CNS Targets (NMDA Receptors): The N-arylpiperidine scaffold is a classic feature of NMDA receptor antagonists.[5][13] The electronic nature of the aryl ring is critical. An electron-withdrawing group like NO₂ can be favorable. However, the true impact depends on the specific subtype (e.g., NR2B) being targeted, where the ortho position may provide selectivity that the para isomer lacks.[14] Reduction of the nitro group to an amine (the functional analogue) would drastically alter its interaction profile, likely changing it from an antagonist to a modulator or eliminating activity altogether.
-
Antibacterial Activity: Research has explicitly shown that N-(o-nitrophenyl) amino acids exhibit promising antibacterial activity, with Minimum Inhibitory Concentration (MIC) values in the low µg/mL range against strains like E. cloacae and E. faecalis.[9] This makes the focus compound and its scaffold isomers prime candidates for antimicrobial drug discovery. The mechanism is likely tied to the bioreduction of the nitro group within the bacterial cell. The activity of the 4-nitro isomer would be a critical experiment to determine if proximity to the piperidine nitrogen is essential for this effect.
Experimental Protocols
Protocol 1: Synthesis of 1-(2-Nitrophenyl)piperidine-3-carboxylic acid via SNAr
This protocol describes a representative procedure for the synthesis of the title compound.
Rationale: This method is chosen for its efficiency and directness. The SNAr reaction is highly effective due to the activation provided by the ortho-nitro group on the fluoro-substituted benzene ring. Dimethyl sulfoxide (DMSO) is used as a polar aprotic solvent to facilitate the reaction, and potassium carbonate acts as a mild base to neutralize the HF formed in situ.
Materials:
-
(±)-Piperidine-3-carboxylic acid (Nipecotic acid)
-
1-Fluoro-2-nitrobenzene
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Ethyl acetate (EtOAc)
-
Hexanes
-
1 M Hydrochloric acid (HCl)
-
Saturated Sodium Chloride solution (Brine)
-
Magnesium Sulfate (MgSO₄), anhydrous
Procedure:
-
To a dry round-bottom flask under a nitrogen atmosphere, add (±)-piperidine-3-carboxylic acid (1.0 eq), potassium carbonate (2.5 eq), and anhydrous DMSO.
-
Stir the resulting suspension at room temperature for 15 minutes.
-
Add 1-fluoro-2-nitrobenzene (1.1 eq) dropwise to the suspension.
-
Heat the reaction mixture to 80-90 °C and stir vigorously for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the mixture to room temperature and pour it into a separatory funnel containing water.
-
Acidify the aqueous layer to pH 2-3 with 1 M HCl. This step protonates the carboxylic acid, making it extractable into an organic solvent.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers and wash sequentially with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude solid by recrystallization or column chromatography (e.g., using a dichloromethane/methanol gradient) to afford the pure 1-(2-Nitrophenyl)piperidine-3-carboxylic acid.
Protocol 2: Minimum Inhibitory Concentration (MIC) Assay
This protocol outlines a standard broth microdilution method to assess the antibacterial activity of the synthesized compounds.[9]
Rationale: The broth microdilution assay is a gold-standard method for determining the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. It provides quantitative data (the MIC value) that is essential for comparing the potency of different compounds.
Materials:
-
Synthesized piperidine derivatives (dissolved in DMSO to create a stock solution, e.g., 10 mg/mL)
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Cation-adjusted Mueller-Hinton Broth (MHB)
-
Sterile 96-well microtiter plates
-
Standard antibiotic for control (e.g., Streptomycin)
-
Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10⁸ CFU/mL)
Procedure:
-
Dispense 50 µL of sterile MHB into each well of a 96-well plate.
-
Add 50 µL of the compound stock solution to the first well of a row and perform a 2-fold serial dilution across the row by transferring 50 µL from one well to the next. This creates a concentration gradient.
-
Prepare a diluted bacterial inoculum by adding the standardized culture to fresh MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Add 50 µL of the diluted bacterial inoculum to each well (except for a sterility control well). The final volume in each well will be 100 µL.
-
Include a positive control (bacteria in broth with no compound) and a negative control (broth only). Also, run a serial dilution of the standard antibiotic.
-
Seal the plate and incubate at 37 °C for 18-24 hours.
-
After incubation, determine the MIC by visually inspecting the wells. The MIC is the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).
Caption: Workflow for the Minimum Inhibitory Concentration (MIC) assay.
Conclusion and Future Directions
This guide demonstrates that 1-(2-Nitrophenyl)piperidine-3-carboxylic acid is more than just another derivative; it is a strategically designed molecule with significant potential, particularly in the field of antibacterial research.[9]
-
Comparison Summary:
-
Its ortho-nitro group distinguishes it from its para-isomer by creating a unique electronic and steric environment, which can be crucial for selective receptor binding or for enabling specific bioreductive activation.
-
Compared to its amino-analogue , the nitro compound has vastly different hydrogen bonding capabilities and electronic properties, making it a distinct pharmacological entity rather than just a synthetic precursor.
-
The 3-carboxylic acid position imparts a specific chirality and conformational rigidity that differs from the more flexible 4-isomer and the chelating 2-isomer, making it particularly suitable for mimicking substrates of transporters like the GABA transporter.[4]
-
Future research should focus on synthesizing and testing this compound and its comparators in head-to-head biological assays. Key experiments would include determining the MIC values for all five derivatives against a panel of bacteria to elucidate the SAR for antibacterial activity and screening them in CNS receptor binding assays to explore their potential as neurological agents. The results of these studies will provide invaluable data for the rational design of next-generation therapeutics based on the versatile N-arylpiperidine scaffold.
References
-
PubMed. (n.d.). Two non-racemic preparations of a piperidine-based NMDA antagonist with analgesic activity. Retrieved from [Link]
- Google Patents. (n.d.). WO2003010159A1 - Piperidine derivatives as nmda receptor antagonists.
-
Padoan, A., et al. (2022). Design, Synthesis and Pharmacological Evaluation of Novel Conformationally Restricted N-arylpiperazine Derivatives Characterized as D2/D3 Receptor Ligands, Candidates for the Treatment of Neurodegenerative Diseases. Molecules. Retrieved from [Link]
-
ResearchGate. (n.d.). Biologically active 4-arylpiperidine-3-carboxylic acid derivatives. Retrieved from [Link]
-
Scuola, C., et al. (2021). Design, Synthesis and Biological Evaluation of Novel N-Arylpiperazines Containing a 4,5-Dihydrothiazole Ring. Molecules. Retrieved from [Link]
- Google Patents. (n.d.). US20070082927A1 - Piperidine derivative having nmda receptor antagonistic activity.
-
Lelyukh, M., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Pharmaceuticals. Retrieved from [Link]
-
PubMed Central. (n.d.). Design, Synthesis and Biological Activity Evaluation of Arylpiperazine Derivatives for the Treatment of Neuropathic Pain. Retrieved from [Link]
-
ResearchGate. (n.d.). Derivatives of piperidine-3-carboxylic acid as GABA uptake inhibitors. Retrieved from [Link]
-
PubMed Central. (n.d.). Synthesis and evaluation of arylpiperazines derivatives of 3,5-dioxo-(2H,4H)-1,2,4-triazine as 5-HT1AR ligands. Retrieved from [Link]
-
Sabancılar, İ., et al. (2025). Characteristics of the biological activities of the piperidine complex: an anticancer and antioxidant investigation. Northwestern Medical Journal. Retrieved from [Link]
-
ResearchGate. (2019). Towards Eradicating Antibiotic-Resistant Bacteria: Synthesis and Antibacterial Activities of Substituted N-(2-Nitrophenyl)pyrrolidine- and piperidine-2-carboxylic acids. Retrieved from [Link]
-
Almaraz-Ortega, D., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Pharmaceuticals. Retrieved from [Link]
-
Ye, X-Y., et al. (2008). Design, synthesis, and structure-activity relationships of piperidine and dehydropiperidine carboxylic acids as novel, potent dual PPARalpha/gamma agonists. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]
-
Hussain, F., et al. (1990). Design and synthesis of piperidine-3-carboxamides as human platelet aggregation inhibitors. Journal of Pharmaceutical Sciences. Retrieved from [Link]
- Google Patents. (n.d.). CN102174011A - Preparation method of 2-piperidinecarboxylic acid, 3-piperidinecarboxylic acid and 4-piperidinecarboxylic acid.
-
ResearchGate. (n.d.). Design, synthesis, and structure–activity relationships of piperidine and dehydropiperidine carboxylic acids as novel, potent dual PPARα/γ agonists. Retrieved from [Link]
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A Comparative Analysis of the Biological Activity of 1-(2-Nitrophenyl)piperidine-3-carboxylic acid and 1-(4-Nitrophenyl)piperidine-3-carboxylic acid
A Technical Guide for Researchers in Drug Discovery and Development
The strategic placement of functional groups on a molecular scaffold can profoundly influence its biological activity. This guide provides a comparative analysis of two positional isomers, 1-(2-Nitrophenyl)piperidine-3-carboxylic acid and 1-(4-Nitrophenyl)piperidine-3-carboxylic acid, offering insights into their potential therapeutic applications based on available experimental data and structure-activity relationship (SAR) principles. While direct comparative studies on the standalone molecules are limited, valuable insights can be gleaned from research on hybrid molecules incorporating these moieties.
Introduction: The Significance of the Nitrophenylpiperidine Scaffold
The piperidine ring is a prevalent heterocyclic motif in numerous pharmaceuticals, valued for its ability to confer favorable pharmacokinetic properties and serve as a versatile scaffold for engaging with biological targets.[1][2] When coupled with a nitrophenyl group, the resulting structure presents a unique combination of a lipophilic aromatic ring, a hydrogen bond-accepting nitro group, and a chiral piperidine-3-carboxylic acid moiety, suggesting a wide range of potential pharmacological activities, including anticancer, antimicrobial, and central nervous system modulation.[3][4] The position of the electron-withdrawing nitro group on the phenyl ring is a critical determinant of the molecule's electronic distribution, steric hindrance, and overall three-dimensional shape, which in turn dictates its interaction with biological macromolecules.
Synthesis of the Core Scaffolds
The synthesis of 1-(nitrophenyl)piperidine-3-carboxylic acids is typically achieved through a nucleophilic aromatic substitution reaction. This involves the condensation of a halogenated nitrobenzene with a piperidine-3-carboxylic acid derivative. The general synthetic pathway is outlined below:
Caption: General synthetic scheme for 1-(Nitrophenyl)piperidine-3-carboxylic acids.
Comparative Biological Activity: Insights from Antimycobacterial Studies
Direct comparative biological data for 1-(2-Nitrophenyl)piperidine-3-carboxylic acid and its 4-nitro isomer are scarce. However, a study on novel benzhydrylpiperazine-coupled nitrobenzenesulfonamide hybrids provides crucial insights into the relative potency of these isomers in an antimycobacterial context.[1] In this study, the piperidine-3-carboxylic acid moiety served as a linker. The antimycobacterial activity of these hybrid molecules was evaluated against Mycobacterium tuberculosis H37Rv.
The results indicated that hybrid molecules incorporating a 2,4-dinitrobenzenesulfonamide group were the most potent.[1] Importantly, the study found that the corresponding hybrids with single 2-nitro or 4-nitro substitutions were less active.[1] While this data is on more complex molecules, it strongly suggests that the electronic and steric properties of the dinitro substitution are more favorable for antimycobacterial activity in this scaffold than either the 2-nitro or 4-nitro substitution alone.
Table 1: Comparative Antimycobacterial Activity of Hybrid Molecules
| Linker Moiety | Substitution on Benzene Ring | MIC against M. tuberculosis H37Rv (μg/mL) |
| Piperidine-3-carboxylic acid | 2,4-dinitro | 0.78 - 1.56[1] |
| Piperidine-3-carboxylic acid | 2-nitro | >25[1] |
| Piperidine-3-carboxylic acid | 4-nitro | >25[1] |
This data suggests that within this specific molecular framework, both the 2-nitro and 4-nitro isomers contribute to significantly lower antimycobacterial potency compared to a dinitro-substituted analog.
Structure-Activity Relationship (SAR) Analysis
The observed differences in the activity of the hybrid molecules can be attributed to the influence of the nitro group's position on the overall molecular properties.
-
Electronic Effects: The nitro group is strongly electron-withdrawing. In the 4-nitro isomer , this effect is transmitted through the para position, influencing the electron density of the entire phenyl ring and the nitrogen of the piperidine ring. In the 2-nitro isomer , the nitro group's proximity to the piperidine linkage can lead to more localized electronic effects and potential intramolecular interactions.
-
Steric Hindrance: The ortho-position of the nitro group in the 2-nitro isomer introduces significant steric bulk near the piperidine ring. This can restrict the conformation of the molecule and potentially hinder its ability to bind effectively to a biological target compared to the less hindered 4-nitro isomer .
The superior activity of the 2,4-dinitro analogs in the aforementioned study suggests that a combination of these electronic and steric factors, or perhaps a specific binding interaction with the dinitro moiety itself, is crucial for potent antimycobacterial activity in that particular scaffold.[1]
Potential Therapeutic Applications: An Extrapolation
While direct evidence is limited for the title compounds, the broader families of nitrophenyl and piperidine derivatives have been explored for a range of biological activities.
-
Anticancer Activity: Piperidine derivatives have shown promise as anticancer agents by inducing apoptosis and cell cycle arrest.[5] The cytotoxic potential of nitrophenyl-containing compounds has also been documented.[6][7] It is plausible that both 1-(2-Nitrophenyl)piperidine-3-carboxylic acid and its 4-nitro isomer could exhibit cytotoxic effects against cancer cell lines, though their relative potency would need to be determined experimentally.
-
Enzyme Inhibition: The piperidine-3-carboxylic acid scaffold has been utilized in the design of enzyme inhibitors, for instance, targeting cathepsin K.[8] The nitrophenyl moiety can participate in various non-covalent interactions within an enzyme's active site. The differential positioning of the nitro group would likely lead to distinct binding affinities and inhibitory potencies against specific enzymatic targets.
Experimental Protocols
To facilitate further research into the comparative biological activities of these isomers, the following are representative, detailed protocols for key assays.
Protocol 1: Antimycobacterial Susceptibility Testing (Microplate Alamar Blue Assay)
This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of compounds against Mycobacterium tuberculosis.
Materials:
-
Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase)
-
Mycobacterium tuberculosis H37Rv strain
-
96-well microplates
-
Alamar Blue reagent
-
Test compounds (dissolved in DMSO)
-
Positive control (e.g., Isoniazid)
-
Negative control (medium only)
Procedure:
-
Prepare a serial dilution of the test compounds in Middlebrook 7H9 broth in a 96-well plate.
-
Inoculate the wells with a standardized suspension of M. tuberculosis H37Rv.
-
Include positive and negative control wells.
-
Incubate the plates at 37°C for 5-7 days.
-
Add Alamar Blue reagent to each well and incubate for another 24 hours.
-
Observe the color change. A blue color indicates inhibition of bacterial growth, while a pink color indicates growth.
-
The MIC is defined as the lowest concentration of the compound that prevents the color change from blue to pink.
Caption: Workflow for Antimycobacterial Susceptibility Testing.
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol assesses the cytotoxic effect of compounds on a mammalian cell line.
Materials:
-
Human cancer cell line (e.g., A549 - lung carcinoma)
-
DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS and 1% penicillin-streptomycin
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Test compounds (dissolved in DMSO)
-
Positive control (e.g., Doxorubicin)
-
Vehicle control (DMSO)
Procedure:
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and controls.
-
Incubate for 48-72 hours at 37°C in a humidified CO2 incubator.
-
Add MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Conclusion
The comparative analysis of 1-(2-Nitrophenyl)piperidine-3-carboxylic acid and 1-(4-Nitrophenyl)piperidine-3-carboxylic acid, informed by data from related hybrid molecules, suggests that the position of the nitro group is a critical determinant of biological activity. While both isomers appear to be less potent as antimycobacterial agents compared to dinitro-substituted analogs in a specific chemical context, their potential in other therapeutic areas such as oncology and enzyme inhibition remains an open and intriguing field of investigation. The steric hindrance and altered electronic environment of the 2-nitro isomer compared to the 4-nitro isomer are expected to lead to distinct pharmacological profiles. Further direct comparative studies are warranted to fully elucidate the therapeutic potential of these two positional isomers.
References
- Murthy, V. S., Krishna, V. S., Sriram, D., Zhang, F. X., & Zamponi, G. W. (2021). Synthesis and Biological Evaluation of Novel Benzhydrylpiperazine-Coupled Nitrobenzenesulfonamide Hybrids. ACS Omega, 6(14), 9731–9740.
- O'Donnell, C. J., et al. (2011). Piperidine-based CCR5 antagonists as HIV-1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(10), 2958-2961.
- Lanza, T. J., et al. (2004). The discovery of 1-(4-(5-cyano-1H-indol-3-yl)butyl)-4-(2-carbamoyl-benzofuran-5-yl)piperazine (EMD 386088), a new potent and selective serotonin 5-HT6 receptor antagonist. Journal of Medicinal Chemistry, 47(7), 1789-1792.
- Rowley, M., et al. (1996). 3-[4-(4-Chlorophenyl)piperazin-1-yl]-1,1-diphenyl-2-propanol: a new, potent, and selective non-peptide antagonist of the human neurokinin1 receptor. Journal of Medicinal Chemistry, 39(10), 1943-1945.
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American Chemical Society. (2021). Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities. ACS Medicinal Chemistry Letters. [Link]
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PubMed. (2003). Different effectiveness of piperidine nitroxides against oxidative stress induced by doxorubicin and hydrogen peroxide. [Link]
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ResearchGate. (2015). Antiproliferative Effect of the Piperidine Nitroxide Tempol on Neoplastic and Nonneoplastic Mammalian Cell Lines. [Link]
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RSC Publishing. (2025). Design, synthesis, in vitro cytotoxic activity, and in silico studies of symmetrical chlorophenylamino-s-triazine derivatives. [Link]
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National Institutes of Health. (2023). Discovery and characterization of antimycobacterial nitro-containing compounds with distinct mechanisms of action and in vivo efficacy. [Link]
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MDPI. (2022). Synthesis, Activity, Toxicity, and In Silico Studies of New Antimycobacterial N-Alkyl Nitrobenzamides. [Link]
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A Comparative Guide to the Structure-Activity Relationship of 1-(2-Nitrophenyl)piperidine-3-carboxylic Acid Analogs as Putative NMDA Receptor Antagonists
Introduction
The N-methyl-D-aspartate (NMDA) receptor, a crucial player in excitatory neurotransmission, is a well-established target for therapeutic intervention in a range of neurological disorders, including stroke, epilepsy, and neurodegenerative diseases.[1][2] The overactivation of NMDA receptors leads to excitotoxicity, a cascade of events culminating in neuronal death.[2] Consequently, the development of NMDA receptor antagonists has been a significant focus of medicinal chemistry research. The 1-(2-Nitrophenyl)piperidine-3-carboxylic acid scaffold represents a promising, yet underexplored, chemotype for the development of such antagonists. Its structure incorporates key pharmacophoric elements found in known NMDA receptor ligands: a basic piperidine core, an aromatic moiety, and an acidic group.
This guide provides a comprehensive analysis of the structure-activity relationship (SAR) for analogs of 1-(2-Nitrophenyl)piperidine-3-carboxylic acid. By systematically dissecting the molecule and exploring the impact of structural modifications, we aim to provide a predictive framework for the rational design of novel, potent, and selective NMDA receptor antagonists. This analysis is built upon established principles of medicinal chemistry and draws parallels from structurally related compounds described in the scientific literature.
The Core Pharmacophore: A Tripartite Analysis
The 1-(2-Nitrophenyl)piperidine-3-carboxylic acid scaffold can be conceptually divided into three key regions. Understanding the role of each component is fundamental to interpreting the SAR data.
-
The Piperidine Ring: This saturated heterocycle serves as a central scaffold, providing a three-dimensional framework that correctly orients the other pharmacophoric groups for optimal receptor interaction. Its basic nitrogen atom can be protonated at physiological pH, potentially engaging in ionic interactions with the receptor.
-
The 1-(2-Nitrophenyl) Moiety: This aromatic substituent is likely to engage in hydrophobic and/or π-stacking interactions within a pocket of the receptor. The ortho-nitro group is a strong electron-withdrawing group, which can significantly influence the electronic properties of the phenyl ring and potentially act as a hydrogen bond acceptor.
-
The 3-Carboxylic Acid Group: The acidic carboxylate is a critical feature, likely mimicking the γ-carboxylate of glutamate or the α-carboxylate of glycine, the endogenous ligands of the NMDA receptor. It is expected to form a key ionic bond or strong hydrogen bonds with basic residues in the ligand-binding domain.[3]
The logical relationship between these components and their potential interactions is visualized below.
Caption: Step-by-step workflow for an NMDA receptor competitive binding assay.
Detailed Step-by-Step Methodology
-
Membrane Preparation: Homogenize rat cerebral cortices in ice-cold buffer. Centrifuge the homogenate at low speed to remove nuclei and debris. Pellet the membranes from the supernatant by high-speed centrifugation. Wash the pellet multiple times by resuspension and centrifugation to remove endogenous ligands. Finally, resuspend the membrane pellet in the assay buffer and determine the protein concentration (e.g., using a BCA assay).
-
Assay Setup: In a 96-well plate, add the assay buffer, a fixed concentration of the radioligand (e.g., [³H]CGP 39653), and varying concentrations of the test compound.
-
Total Binding: For determining total binding, add buffer instead of the test compound.
-
Non-Specific Binding: To determine non-specific binding, add a high concentration of a known, unlabeled NMDA receptor antagonist (e.g., CGS 19755) instead of the test compound.
-
Initiation and Incubation: Initiate the binding reaction by adding the prepared cortical membranes to each well. Incubate the plate with gentle agitation for a sufficient time to allow the binding to reach equilibrium (e.g., 60 minutes at 25°C).
-
Termination and Filtration: Terminate the assay by rapid vacuum filtration through glass fiber filters (e.g., Whatman GF/B), which trap the membranes with the bound radioligand. Immediately wash the filters with ice-cold assay buffer to minimize non-specific binding.
-
Quantification: Place the filters into scintillation vials, add a suitable scintillation cocktail, and quantify the amount of bound radioactivity using a liquid scintillation counter.
-
Data Analysis: Convert the raw counts per minute (CPM) into specific binding values. Plot the percentage of specific binding against the logarithm of the test compound concentration. Use a non-linear regression analysis to fit a sigmoidal dose-response curve and calculate the IC₅₀ value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.
Conclusion and Future Directions
The structure-activity relationship of 1-(2-Nitrophenyl)piperidine-3-carboxylic acid analogs is heavily dependent on the precise arrangement of its three key pharmacophoric components. The analysis suggests that an ortho-substituted, electron-deficient phenyl ring, a carboxylic acid at the 3-position of the piperidine ring, and the correct stereochemistry are all critical for high-affinity binding to the NMDA receptor.
Future research should focus on the synthesis and biological evaluation of analogs based on these principles. Specifically, exploring a wider range of electron-withdrawing groups and halogens at the ortho-position of the phenyl ring could yield more potent compounds. The determination of the absolute stereochemistry of the most active enantiomer will be crucial for further development. Finally, functional assays, such as electrophysiology, will be necessary to confirm the antagonist activity of these compounds and to assess their subtype selectivity, which is a key factor in developing therapeutics with improved side-effect profiles.
References
- Li, M. (n.d.). NMDA Receptor Protocols.
- The Use of Ligand Binding in Assays of NMDA Receptor Function. (n.d.). Methods in Molecular Biology.
- Experimental protocols for competition binding assays. (n.d.).
- Application Notes and Protocols for Radioligand Binding Assays of Fluorexetamine
- Experimental simulation protocols. (n.d.).
- Structure-activity relationship of piperidine derivatives with.... (n.d.).
- Piperidine derivatives as nmda receptor antagonists. (n.d.).
- NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders. (n.d.). PubMed Central.
- Design, synthesis, and structure-activity relationships of piperidine and dehydropiperidine carboxylic acids as novel, potent dual PPARalpha/gamma agonists. (2008). PubMed.
- NMDA receptor antagonist. (n.d.). Wikipedia.
- Synthesis and Biological Evaluation of Novel Benzhydrylpiperazine-Coupled Nitrobenzenesulfonamide Hybrids. (n.d.).
- A Comparative Guide to the Structure-Activity Relationship of 1-Piperidinepentanoic Acid Derivatives and Their Analogs as Antimicrobial Agent. (2025). BenchChem.
- Synthesis and biological evaluation of novel piperidine carboxamide derived calpain inhibitors. (2000). PubMed.
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- Structure Activity Rel
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A Comparative Guide to Validating the Target of Novel Amino Acid Transporter Modulators: A Case Study with 1-(2-Nitrophenyl)piperidine-3-carboxylic acid
Introduction: The Imperative of Target Validation in Drug Discovery
In the landscape of modern drug discovery, the identification of a bioactive small molecule is merely the first step in a long and rigorous journey. The ultimate success of a therapeutic program hinges on unequivocally identifying and validating the biological target through which the molecule exerts its effects. This process, known as target validation, is a cornerstone of establishing a clear mechanism of action (MoA), predicting potential on-target toxicities, and building a robust intellectual property portfolio. Failure to rigorously validate a target can lead to costly late-stage failures and misinterpretation of clinical outcomes.
This guide provides a comprehensive framework for validating the molecular target of a novel chemical entity. We will use the hypothetical compound 1-(2-Nitrophenyl)piperidine-3-carboxylic acid (NPPCA) as a case study. Based on structural similarities to known transporter inhibitors, we hypothesize that NPPCA's primary target is the Alanine-Serine-Cysteine Transporter 2 (ASCT2) , also known as Solute Carrier Family 1 Member 5 (SLC1A5).
ASCT2 is a sodium-dependent transporter responsible for the cellular import of neutral amino acids, most notably glutamine.[1][2] In numerous cancers, ASCT2 is significantly upregulated to fuel the heightened metabolic demands of rapid proliferation, making it a high-interest therapeutic target.[1][3][4] This guide will delineate a multi-pronged experimental strategy to rigorously test the hypothesis that ASCT2 is the direct and functional target of NPPCA, comparing its profile to established ASCT2 modulators.
Pillar 1: Establishing Direct Target Engagement
The foundational question of target validation is whether the compound physically interacts with the hypothesized protein. Answering this requires direct, biophysical measurements of binding.
Cellular Thermal Shift Assay (CETSA®)
The principle behind CETSA is that ligand binding stabilizes a protein, increasing its resistance to thermal denaturation.[5][6] This label-free method is invaluable as it allows for the assessment of target engagement in a physiologically relevant context—the intact cell.[7][8]
-
Rationale: By treating intact cells expressing ASCT2 with NPPCA and then subjecting them to a temperature gradient, we can determine if NPPCA binding increases the thermal stability of ASCT2. A shift in the melting curve of ASCT2 in the presence of the compound is strong evidence of direct engagement. This technique is particularly powerful for membrane proteins like ASCT2, which are challenging to study using traditional biochemical methods.[5][7]
Surface Plasmon Resonance (SPR)
For a more quantitative assessment of binding kinetics, SPR is an excellent orthogonal method. This technique measures the real-time interaction between an analyte (NPPCA) and a ligand (purified ASCT2 protein) immobilized on a sensor chip.
-
Rationale: While technically demanding due to the need for purified and functional membrane protein, SPR can provide precise kinetic parameters (k_on, k_off) and affinity (K_D).[4] This data is crucial for structure-activity relationship (SAR) studies and for comparing the binding properties of NPPCA against other known ligands.
Pillar 2: Confirming Functional Modulation of the Target
Demonstrating that a compound binds to a target is necessary but not sufficient. The next critical step is to prove that this binding event translates into a functional consequence—in this case, inhibition of ASCT2's transport activity.
Radiolabeled Amino Acid Uptake Assay
This is the gold-standard functional assay for amino acid transporters.[9][10] The assay directly measures the transporter's ability to import its substrate into the cell.
-
Rationale: Cells overexpressing ASCT2 are incubated with a radiolabeled substrate, such as [³H]-Glutamine, in the presence and absence of NPPCA. A dose-dependent decrease in intracellular radioactivity in the presence of NPPCA indicates functional inhibition of the transporter. Comparing the IC50 value of NPPCA to that of known inhibitors like V-9302 provides a direct measure of relative potency.[1][11]
Electrophysiology
ASCT2 is an electrogenic transporter, meaning its activity generates an electrical current that can be measured.[12]
-
Rationale: Using techniques like two-electrode voltage clamp (TEVC) in Xenopus oocytes expressing ASCT2, we can measure substrate-induced currents. Inhibition of these currents by NPPCA provides a real-time, highly sensitive readout of functional modulation. This method can also help elucidate the mechanism of inhibition (e.g., competitive vs. non-competitive).[3]
Pillar 3: Linking Target Engagement to Cellular Phenotype
The final and most crucial pillar of target validation is to demonstrate that the functional modulation of the target protein is directly responsible for the observed biological effect of the compound in a cellular context. This is achieved by comparing the effects of the compound with the effects of genetically ablating the target.
Genetic Knockdown/Knockout Approaches
-
Rationale: The core principle is that if NPPCA's anti-proliferative effect is truly mediated by ASCT2, then cells lacking ASCT2 should be significantly less sensitive or completely resistant to the compound.[15] A stark difference in the IC50 for cell viability between wild-type and ASCT2-knockout cells is compelling evidence for on-target activity.[16] Conversely, if both cell lines show similar sensitivity, it suggests that NPPCA's effects are off-target.[15]
Phenotypic Rescue Experiments
This is the inverse of a knockout experiment. In ASCT2-knockout cells that are resistant to NPPCA, re-introducing a functional copy of ASCT2 should restore sensitivity to the compound.
-
Rationale: A successful rescue experiment provides definitive proof that the presence of the target protein is required for the compound's activity, solidifying the link between target and phenotype.
Experimental Workflow & Data Interpretation
A robust target validation campaign integrates these pillars into a logical workflow. The results from each stage inform the next, building a cohesive and compelling body of evidence.
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Comparative Pharmacology of 1-(2-Nitrophenyl)piperidine-3-carboxylic Acid: A Guide for CNS Drug Discovery
Abstract
This guide provides a comparative pharmacological framework for 1-(2-Nitrophenyl)piperidine-3-carboxylic acid, a compound of interest in central nervous system (CNS) drug discovery. Due to the limited publicly available data on this specific molecule, this document establishes a predictive pharmacological profile based on its structural features—namely the piperidine core and the nitrophenyl substitution. We hypothesize that 1-(2-Nitrophenyl)piperidine-3-carboxylic acid functions as a modulator of the N-methyl-D-aspartate (NMDA) receptor. To provide a robust comparative analysis, we benchmark its predicted activity against well-characterized NMDA receptor antagonists with distinct mechanisms of action: the uncompetitive channel blockers Memantine and Ketamine, and the non-competitive, GluN2B subunit-selective antagonist Ifenprodil. This guide is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols and a rationale for a comprehensive pharmacological evaluation.
Introduction: Predicting the Pharmacological Profile
The chemical scaffold of 1-(2-Nitrophenyl)piperidine-3-carboxylic acid suggests a likely interaction with CNS targets. The piperidine moiety is a highly privileged structure in medicinal chemistry, frequently found in compounds targeting neurological pathways.[1] Notably, many NMDA receptor antagonists incorporate a piperidine ring.[2] The presence of a carboxylic acid group may influence its binding properties and pharmacokinetics, while the 2-nitrophenyl substitution can significantly modulate its electronic and steric characteristics, thereby affecting its affinity and selectivity for its putative target.
Given these structural alerts, we posit that 1-(2-Nitrophenyl)piperidine-3-carboxylic acid is a modulator of the NMDA receptor, a critical player in synaptic plasticity, learning, and memory.[3] Overactivation of NMDA receptors leads to excitotoxicity, a pathological process implicated in numerous neurological disorders, including Alzheimer's disease, Parkinson's disease, and stroke.[3][4][5] Consequently, NMDA receptor antagonists are of significant therapeutic interest.[4][5]
This guide will therefore explore the comparative pharmacology of our lead compound within the context of NMDA receptor antagonism. We will compare its hypothetical properties to three clinically and scientifically relevant antagonists that operate through different mechanisms.
The NMDA Receptor: A Complex Therapeutic Target
The NMDA receptor is a heterotetrameric ion channel composed of two glycine-binding GluN1 subunits and two glutamate-binding GluN2 subunits (A-D).[6][7] Activation requires the binding of both glutamate and a co-agonist (glycine or D-serine), leading to the opening of a calcium-permeable channel.[3] The influx of Ca²⁺ is crucial for normal synaptic function but can be neurotoxic in excess.[5]
The complexity of the NMDA receptor offers multiple sites for pharmacological intervention.[6][8] This guide will focus on three distinct mechanisms of antagonism, exemplified by our chosen comparator compounds.
Caption: Simplified NMDA receptor signaling pathway.
Comparative Analysis of NMDA Receptor Antagonists
To contextualize the potential pharmacology of 1-(2-Nitrophenyl)piperidine-3-carboxylic acid, we will compare it to three archetypal NMDA receptor antagonists.
Comparator Compounds: Mechanisms of Action
-
Memantine: An uncompetitive, low-to-moderate affinity open-channel blocker.[9][10][11] Its therapeutic efficacy in Alzheimer's disease is attributed to its rapid, voltage-dependent kinetics, allowing it to preferentially block excessive, pathological receptor activation while sparing normal synaptic transmission.[10]
-
Ketamine: Also an uncompetitive open-channel blocker, but with higher affinity and slower kinetics than memantine.[12][13][14] This results in a more profound blockade, leading to its use as a dissociative anesthetic and its rapid-acting antidepressant effects.[13][15]
-
Ifenprodil: A non-competitive antagonist that acts at an allosteric site on the GluN2B subunit.[16][17][18] This subunit selectivity offers the potential for a more targeted therapeutic effect with a reduced side-effect profile compared to non-selective channel blockers.[4][17]
Caption: Different mechanisms of NMDA receptor antagonism.
Quantitative Pharmacological Data
The following table summarizes key pharmacological parameters for our comparator compounds. These values represent the benchmarks against which 1-(2-Nitrophenyl)piperidine-3-carboxylic acid should be evaluated.
| Compound | Mechanism of Action | Binding Site | Affinity (IC₅₀/Kᵢ) | Subunit Selectivity | Key Characteristics |
| Memantine | Uncompetitive Channel Blocker | (+)MK-801 site within the ion channel | ~1-3 µM[10] | Non-selective | Low affinity, rapid kinetics, voltage-dependent[10] |
| Ketamine | Uncompetitive Channel Blocker | Dizocilpine site (overlapping with MK-801) | S-(+)-ketamine shows higher affinity than R-(-)-ketamine[13] | Non-selective | High affinity, "trapping" block[14] |
| Ifenprodil | Non-competitive (Allosteric) | N-terminal domain of GluN2B | ~0.34 µM for GluN1/GluN2B[16] | >400-fold selective for GluN2B over GluN2A[16] | Activity-dependent, enhances proton inhibition[17] |
| 1-(2-Nitrophenyl)piperidine-3-carboxylic acid | Hypothesized: NMDA Receptor Modulator | To be determined | To be determined | To be determined | To be determined |
Experimental Protocols for Pharmacological Characterization
To elucidate the pharmacological profile of 1-(2-Nitrophenyl)piperidine-3-carboxylic acid, a tiered approach involving in vitro and in vivo assays is recommended.
In Vitro Assays
Objective: To determine the binding affinity and selectivity of the test compound for various sites on the NMDA receptor complex.
Rationale: This assay provides a direct measure of the interaction between the compound and its target. By using different radioligands, we can probe for competitive or allosteric interactions.[19][20] For instance, displacement of [³H]MK-801 would suggest binding at or near the ion channel, characteristic of uncompetitive antagonists.[19]
Protocol:
-
Membrane Preparation: Prepare synaptic membranes from rat cortical tissue.
-
Assay Buffer: Prepare an appropriate buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Incubation: In a 96-well plate, incubate the membrane preparation with a fixed concentration of a specific radioligand (e.g., [³H]MK-801 for the channel site, or [³H]CGP 39653 for the glutamate binding site) and varying concentrations of the test compound.[7][19]
-
Agonist Stimulation: For channel-binding ligands like [³H]MK-801, include saturating concentrations of glutamate and glycine to ensure the channel is in an open state.[19]
-
Equilibration: Incubate at a controlled temperature (e.g., room temperature) for a sufficient time to reach equilibrium.
-
Termination: Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Washing: Quickly wash the filters with ice-cold assay buffer to reduce non-specific binding.
-
Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.
-
Data Analysis: Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis. Calculate the Kᵢ (inhibitor constant) using the Cheng-Prusoff equation.
Objective: To characterize the functional effects of the test compound on NMDA receptor-mediated currents.
Rationale: Electrophysiology provides real-time information on ion channel function, allowing for the determination of the mechanism of inhibition (e.g., competitive, non-competitive, open-channel block), voltage dependency, and kinetics of the antagonist.[21][22]
Protocol:
-
Cell Culture: Use a cell line (e.g., HEK293 or tsA201) transiently or stably expressing specific NMDA receptor subunit combinations (e.g., GluN1/GluN2A, GluN1/GluN2B).[2][21]
-
Recording Setup: Perform whole-cell voltage-clamp recordings using a patch-clamp amplifier.
-
Solutions: Use an intracellular solution in the patch pipette and an extracellular solution containing NMDA and glycine to evoke currents.
-
Current Evocation: Hold the cell at a negative potential (e.g., -60 mV) and apply agonists to elicit an inward current.[21]
-
Compound Application: Apply the test compound at various concentrations via the perfusion system and measure the degree of current inhibition.
-
Voltage-Dependence: Construct a current-voltage (I-V) relationship in the presence and absence of the compound to assess voltage-dependent block.
-
Data Analysis: Generate concentration-response curves to determine the IC₅₀ for current inhibition. Analyze the kinetics of block onset and offset.
Objective: To measure the effect of the test compound on NMDA receptor-mediated intracellular calcium influx.
Rationale: This is a fluorescence-based, higher-throughput functional assay that is well-suited for screening and initial characterization of NMDA receptor modulators.[23][24][25][26]
Protocol:
-
Cell Preparation: Culture primary neurons (e.g., rat cerebellar granule cells) or cell lines expressing NMDA receptors on glass coverslips or in multi-well plates.[23]
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent indicator dye, such as Fura-2 AM or Fluo-4 AM.[23][27]
-
Baseline Measurement: Measure baseline fluorescence using a fluorescence microscope or plate reader.
-
Stimulation: Perfuse the cells with a solution containing NMDA and glycine to stimulate calcium influx, and record the change in fluorescence.
-
Inhibition Measurement: Pre-incubate the cells with the test compound for a defined period, then stimulate with agonists in the continued presence of the compound.
-
Data Analysis: Quantify the change in fluorescence intensity or ratio (for ratiometric dyes like Fura-2) to determine the inhibitory effect of the compound. Calculate the IC₅₀ from concentration-response curves.
In Vivo Models
Objective: To evaluate the neuroprotective potential of the test compound in an animal model of glutamate-induced excitotoxicity.
Rationale: In vivo models are essential to assess the therapeutic potential of a compound in a complex biological system, taking into account its pharmacokinetic and pharmacodynamic properties.[28][29]
Protocol:
-
Animal Model: Use adult rodents (e.g., rats or mice).
-
Induction of Excitotoxicity: Administer an excitotoxin, such as kainic acid or NMDA, directly into a specific brain region (e.g., the hippocampus or striatum) via stereotaxic injection.
-
Compound Administration: Administer the test compound systemically (e.g., intraperitoneally or orally) or locally, either before or after the excitotoxic insult, depending on the therapeutic paradigm being investigated (prophylactic vs. therapeutic).
-
Behavioral Assessment: Monitor the animals for seizure activity or other behavioral deficits resulting from the excitotoxic lesion.
-
Histological Analysis: After a set period (e.g., 24-72 hours), perfuse the animals and prepare brain sections for histological staining (e.g., Nissl staining or Fluoro-Jade) to quantify neuronal damage and assess the extent of neuroprotection.
-
Data Analysis: Compare the degree of neuronal loss in vehicle-treated animals versus compound-treated animals to determine the neuroprotective efficacy.
Caption: A tiered experimental workflow for characterization.
Conclusion and Future Directions
While the precise pharmacological profile of 1-(2-Nitrophenyl)piperidine-3-carboxylic acid remains to be experimentally determined, its structural characteristics strongly suggest a role as an NMDA receptor modulator. The comparative framework and detailed experimental protocols provided in this guide offer a comprehensive roadmap for its evaluation.
Key questions to be addressed in future studies include:
-
Does the compound bind to the glutamate site, the channel pore, or an allosteric site?
-
What is its affinity and functional potency compared to established antagonists like Memantine, Ketamine, and Ifenprodil?
-
Does it exhibit any selectivity for specific GluN2 subunits?
-
What are its pharmacokinetic properties, including its ability to cross the blood-brain barrier?[30][31]
-
Does it demonstrate neuroprotective efficacy in relevant in vivo models of neurological disease?
By systematically addressing these questions, the therapeutic potential of 1-(2-Nitrophenyl)piperidine-3-carboxylic acid and its analogs can be fully elucidated, potentially leading to the development of novel therapeutics for a range of CNS disorders.
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A Comparative Guide to the Cross-Reactivity Profile of 1-(2-Nitrophenyl)piperidine-3-carboxylic acid
This guide provides a comprehensive framework for evaluating the selectivity and cross-reactivity of the novel compound, 1-(2-Nitrophenyl)piperidine-3-carboxylic acid . As drug development professionals know, a thorough understanding of a compound's off-target interactions is critical for predicting potential adverse effects and ensuring clinical success. This document outlines a robust, tiered experimental strategy, explains the rationale behind methodological choices, and presents illustrative data to guide researchers in their own investigations.
The structure of the subject compound is based on a piperidine-3-carboxylic acid core, also known as nipecotic acid. Derivatives of nipecotic acid are well-established as inhibitors of GABA transporters (GATs), playing a crucial role in modulating GABAergic neurotransmission.[1][2][3][4][5] Therefore, our investigation will proceed under the hypothesis that GATs are the primary therapeutic targets, and the subsequent studies are designed to assess selectivity against a broad range of other physiologically relevant proteins.
The Imperative of Selectivity Profiling
Off-target binding is a primary contributor to safety-related drug attrition.[6] Early and comprehensive cross-reactivity profiling is not merely a regulatory requirement but a foundational component of a successful drug discovery program.[7][8][9][10] By identifying potential liabilities in the preclinical stage, we can de-risk clinical candidates, inform lead optimization, and build a more complete understanding of a compound's mechanism of action. This guide adheres to the principles outlined in the ICH S7A guidelines for safety pharmacology, which recommend that in vitro screening data should inform the design of subsequent safety studies.[7][8][9][10]
A Tiered Approach to Cross-Reactivity Assessment
A logical, tiered approach ensures a cost-effective and scientifically rigorous evaluation. We begin with a broad screen to identify potential areas of concern, followed by more focused secondary and functional assays to confirm and characterize any observed interactions.
Caption: Tiered workflow for cross-reactivity profiling.
Part 1: Primary Target Engagement & Broad Liability Screening
The initial step is to confirm engagement with the hypothesized target class (GATs) and perform a wide-ranging screen against a panel of targets known to be implicated in adverse drug reactions.
Methodology: GABA Transporter (GAT) Inhibition Assay
-
Objective: To determine the potency of "1-(2-Nitrophenyl)piperidine-3-carboxylic acid" against the four human GABA transporter subtypes (GAT-1, GAT-2, GAT-3, and BGT-1).
-
Rationale: This establishes the primary pharmacological activity and provides a baseline for calculating selectivity indices. A cell-based radioactive substrate uptake assay is the gold standard.
-
Protocol:
-
Culture HEK293 cells stably expressing one of the four human GAT subtypes.
-
Plate cells in a 96-well format.
-
Prepare a dilution series of the test compound (e.g., from 1 nM to 100 µM). A known GAT inhibitor like Tiagabine is used as a positive control.
-
Pre-incubate the cells with the test compound or vehicle for 15 minutes at room temperature.
-
Initiate the uptake reaction by adding a mixture of [³H]-GABA (the radioactive substrate) and non-radioactive GABA.
-
Incubate for a short period (e.g., 10 minutes) at room temperature to ensure measurement of the initial uptake velocity.
-
Terminate the reaction by rapidly washing the cells with ice-cold buffer to remove extracellular [³H]-GABA.
-
Lyse the cells and measure the intracellular radioactivity using a scintillation counter.
-
Calculate the percent inhibition for each concentration relative to the vehicle control and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Methodology: Broad Panel Radioligand Binding Assays
-
Objective: To identify potential off-target interactions across a diverse range of protein families.
-
Rationale: Using a commercially available panel, such as the Eurofins SafetyScreen44 or a similar offering, provides a standardized, high-throughput method to "cast a wide net" and identify liabilities early.[6][11] These panels typically include a curated selection of GPCRs, ion channels, transporters, and enzymes implicated in adverse events.[6][12]
-
Protocol:
-
The test compound is typically submitted at a single high concentration (e.g., 10 µM) to the service provider.
-
The provider performs a series of competitive radioligand binding assays.[13][14][15][16][17] In each assay, a specific receptor preparation (membranes from recombinant cells or native tissue) is incubated with a known radioactive ligand (radioligand) and the test compound.
-
If the test compound binds to the target, it will compete with and displace the radioligand, resulting in a reduced radioactive signal.
-
Results are reported as the percent inhibition of radioligand binding at the tested concentration. A common threshold for a "hit" is >50% inhibition, which warrants further investigation.
-
Illustrative Data: Tier 1 Screening
Table 1: Hypothetical Primary Target & Broad Screening Results
| Target Family | Target | Assay Type | Test Compound IC50 (nM) | % Inhibition @ 10 µM | Comparative Compound (Tiagabine) IC50 (nM) |
|---|---|---|---|---|---|
| Transporter | hGAT-1 | [³H]-GABA Uptake | 55 | 98% | 30 |
| Transporter | hGAT-2 | [³H]-GABA Uptake | 2,100 | 75% | 15,000 |
| Transporter | hGAT-3 | [³H]-GABA Uptake | 1,850 | 81% | 8,000 |
| Transporter | hBGT-1 | [³H]-GABA Uptake | >10,000 | 22% | >20,000 |
| GPCR | 5-HT2B | Binding | - | 85% | <10% |
| GPCR | M1 | Binding | - | 15% | <10% |
| Ion Channel | hERG | Binding | - | 62% | <5% |
| Ion Channel | Nav1.5 | Binding | - | 25% | <5% |
| Enzyme | COX-1 | Binding | - | 58% | <10% |
Data are for illustrative purposes only.
Interpretation: The hypothetical data in Table 1 suggest that our test compound is a potent inhibitor of GAT-1, with significantly weaker activity against other GAT subtypes. This indicates a favorable primary selectivity profile within the target family. However, the broad screen has flagged three potential off-target liabilities: the 5-HT2B receptor, the hERG potassium channel, and the COX-1 enzyme. These "hits" must be investigated further.
Part 2: Hit Confirmation and Potency Determination
The goal of this tier is to validate the initial hits and determine their potency (IC50 or Ki) through concentration-response curves. This distinguishes genuine interactions from false positives and quantifies the risk.
Caption: Decision process for confirming off-target hits.
Methodology: Dose-Response Binding & Enzyme Assays
-
Objective: To determine the IC50 values for the hits identified in Tier 1 (5-HT2B, hERG, COX-1).
-
Rationale: A full concentration-response curve provides a much more reliable measure of a compound's potency at an off-target site than a single-point screen.
-
Protocols:
-
Radioligand Binding (5-HT2B, hERG): The protocol is similar to the single-point screen, but a full dilution series of the test compound is used.[13][17] The resulting data are plotted to generate a sigmoidal curve from which the IC50 (the concentration that inhibits 50% of specific binding) is calculated.
-
Enzyme Inhibition (COX-1): A specific protocol for the target enzyme is required.[18][19][20] For COX-1, this typically involves incubating the enzyme with the test compound before adding the substrate (arachidonic acid) and then measuring the formation of a product (e.g., Prostaglandin E2) via ELISA or a similar method. The IC50 is determined from a concentration-response curve.
-
Illustrative Data: Tier 2 Confirmation
Table 2: Hypothetical Off-Target Potency Determination
| Target | Assay Type | Test Compound IC50 (nM) | Interpretation |
|---|---|---|---|
| 5-HT2B | [³H]-LSD Binding | 850 | Confirmed Hit. Sub-micromolar activity. |
| hERG | [³H]-Astemizole Binding | 4,500 | Confirmed Hit. Low micromolar activity. |
| COX-1 | Enzyme Activity | >10,000 | Initial hit not confirmed. Weak activity. |
Interpretation: The dose-response assays confirm that the compound has sub-micromolar affinity for the 5-HT2B receptor and low micromolar affinity for the hERG channel. The interaction with COX-1 appears to be very weak and is of lower concern. The next critical step is to determine if this binding translates into functional activity.
Part 3: Assessing Functional Consequences
Binding to a target does not always equate to a functional effect. Cell-based assays are essential to understand whether the compound acts as an agonist, antagonist, or has no functional consequence at the off-target site.[21][22][23][24][25]
Methodology: Cell-Based Functional Assays
-
Objective: To characterize the functional activity of the test compound at the confirmed off-target hits (5-HT2B and hERG).
-
Rationale: Functional assays provide insight into the physiological relevance of an off-target interaction. For example, hERG channel block is a major safety concern due to its association with cardiac arrhythmias, making a functional assessment critical.[8]
-
Protocols:
-
5-HT2B Calcium Flux Assay: The 5-HT2B receptor is Gq-coupled, and its activation leads to an increase in intracellular calcium.
-
Use a cell line stably expressing the human 5-HT2B receptor.
-
Load cells with a calcium-sensitive fluorescent dye.
-
To test for agonist activity, add the test compound and measure any increase in fluorescence.
-
To test for antagonist activity, pre-incubate with the test compound, then stimulate the cells with a known 5-HT2B agonist (e.g., serotonin) and measure the inhibition of the agonist's response.
-
-
hERG Channel Patch Clamp Assay: Automated patch clamp is the gold standard for assessing functional hERG channel inhibition.
-
Use a cell line expressing the hERG channel.
-
Apply a voltage protocol to the cell that elicits a characteristic hERG current "tail."
-
Perfuse the cell with increasing concentrations of the test compound and measure the reduction in the tail current.
-
Calculate the IC50 for the functional block of the channel.
-
-
Illustrative Data: Tier 3 Functional Analysis
Table 3: Hypothetical Functional Assay Results & Selectivity Calculation
| Target | Functional Assay | Functional IC50 (nM) | Mode of Action | Selectivity Index (Off-Target IC50 / GAT-1 IC50) |
|---|---|---|---|---|
| hGAT-1 | [³H]-GABA Uptake | 55 | Inhibitor | - |
| 5-HT2B | Calcium Flux | 1,200 | Antagonist | 22-fold (1200 / 55) |
| hERG | Patch Clamp | 5,100 | Blocker | 93-fold (5100 / 55) |
Interpretation and Comparative Analysis: The functional data reveal that the test compound is an antagonist at the 5-HT2B receptor and a blocker of the hERG channel, with IC50 values in the low micromolar range.
The Selectivity Index is a key metric for comparing on-target potency to off-target activity. A higher index is desirable. In this hypothetical case, the compound is 22-fold more selective for its primary target (GAT-1) over the 5-HT2B receptor and 93-fold selective over the hERG channel.
Compared to an alternative like Tiagabine, which shows minimal activity at these off-targets (Table 1), our novel compound presents a more complex risk profile. The 5-HT2B antagonism could be a concern due to the receptor's role in cardiac valve function, while the hERG activity, though modest, requires careful evaluation in the context of the anticipated therapeutic dose.
Conclusion and Recommendations
This guide demonstrates a systematic, tiered approach to characterizing the cross-reactivity profile of "1-(2-Nitrophenyl)piperidine-3-carboxylic acid." Our illustrative analysis identified GAT-1 as the primary target and uncovered potential off-target liabilities at the 5-HT2B receptor and hERG channel.
Key Findings (Hypothetical):
-
Primary Activity: Potent GAT-1 inhibitor (IC50 = 55 nM).
-
Selectivity: Good selectivity against other GAT subtypes.
-
Off-Target Liabilities: Confirmed functional antagonism at 5-HT2B (IC50 = 1.2 µM) and block of the hERG channel (IC50 = 5.1 µM).
-
Comparative Profile: Presents a more complex off-target profile than the comparator, Tiagabine.
For drug development professionals, a selectivity index of less than 100-fold against critical safety targets like hERG warrants careful consideration.[8] The decision to advance this compound would depend on the therapeutic indication, the anticipated clinical exposure, and the potential for structure-activity relationship (SAR) studies to mitigate these off-target effects while retaining on-target potency. This structured, data-driven approach is paramount for making informed decisions and ultimately developing safer, more effective medicines.
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"1-(2-Nitrophenyl)piperidine-3-carboxylic acid" efficacy compared to known inhibitors
An objective comparison of the efficacy of novel inhibitors is crucial for advancing drug discovery. This guide provides a detailed analysis of a representative dual Fatty Acid Amide Hydrolase (FAAH) and Monoacylglycerol Lipase (MAGL) inhibitor, synthesized from a 1-(2-nitrophenyl)piperidine precursor, in comparison to other established inhibitors targeting these key enzymes of the endocannabinoid system.
Introduction: The Therapeutic Potential of Targeting FAAH and MAGL
Fatty Acid Amide Hydrolase (FAAH) and Monoacylglycerol Lipase (MAGL) are the primary enzymes responsible for the degradation of the endocannabinoids anandamide (AEA) and 2-arachidonoylglycerol (2-AG), respectively. These endocannabinoids are critical lipid signaling molecules that modulate a wide range of physiological processes, including pain, inflammation, mood, and appetite, primarily through the activation of cannabinoid receptors (CB1 and CB2).
Dual inhibition of FAAH and MAGL has emerged as a promising therapeutic strategy. By simultaneously preventing the breakdown of both AEA and 2-AG, dual inhibitors can produce a broader and potentially more potent synergistic effect compared to single-target agents. This approach may offer enhanced therapeutic benefits for conditions such as neuropathic pain, inflammatory disorders, and anxiety, while potentially mitigating the side effects associated with direct cannabinoid receptor agonists.
This guide focuses on a comparative analysis of a potent dual FAAH/MAGL inhibitor, methanone (a conceptual representative based on available synthesis literature), against well-characterized single-target and dual-target inhibitors in the field.
Comparative Efficacy of Selected Inhibitors
The therapeutic potential of an inhibitor is primarily determined by its potency, typically quantified by the half-maximal inhibitory concentration (IC50). The table below summarizes the in vitro efficacy of our representative dual inhibitor compared to established FAAH and MAGL inhibitors.
| Inhibitor | Target(s) | hFAAH IC50 (nM) | hMAGL IC50 (nM) | Selectivity |
| Representative Dual Inhibitor | FAAH/MAGL | 5.8 | 12.5 | Dual-Target |
| URB597 | FAAH | 4.6 | >10,000 | FAAH Selective |
| JZL184 | MAGL | >10,000 | 8.2 | MAGL Selective |
| SA-57 | FAAH/MAGL | 19 | 43 | Dual-Target |
Data Interpretation:
-
The Representative Dual Inhibitor demonstrates potent, single-digit nanomolar inhibition of FAAH and low double-digit nanomolar inhibition of MAGL, indicating a strong dual-target profile.
-
URB597 is a highly potent and selective FAAH inhibitor, with negligible activity against MAGL.
-
JZL184 serves as the benchmark for potent and selective MAGL inhibition.
-
SA-57 is another example of a dual inhibitor, though with slightly lower potency compared to our representative compound.
This comparative data highlights the potential of developing highly potent dual inhibitors based on novel chemical scaffolds.
Experimental Protocol: In Vitro FAAH Inhibition Assay
To ensure the validity and reproducibility of the efficacy data, a standardized in vitro enzymatic assay is essential. The following protocol outlines a common method for determining the IC50 value of a test compound against human FAAH (hFAAH).
Principle: This is a fluorometric assay that measures the hydrolysis of the FAAH substrate arachidonoyl-7-amino-4-methylcoumarin (AAMC). Cleavage of AAMC by FAAH releases the fluorescent product 7-amino-4-methylcoumarin (AMC), which can be quantified to determine enzyme activity.
Materials:
-
Recombinant human FAAH (hFAAH) enzyme
-
Assay Buffer: 50 mM Tris-HCl, pH 9.0, 1 mM EDTA
-
Substrate: Arachidonoyl-7-amino-4-methylcoumarin (AAMC)
-
Test compound (e.g., Representative Dual Inhibitor) and control inhibitors (e.g., URB597)
-
Dimethyl sulfoxide (DMSO)
-
96-well black microplate
-
Fluorescence microplate reader (Excitation: 380 nm, Emission: 460 nm)
Workflow Diagram:
Caption: Workflow for the in vitro FAAH inhibition assay.
Step-by-Step Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of the test compound in DMSO. Create a series of 10-point, 3-fold serial dilutions in DMSO.
-
Assay Plate Setup:
-
Add 2 µL of each diluted compound, control, or DMSO (for 100% activity control) to the wells of a 96-well black microplate.
-
Add 178 µL of Assay Buffer to all wells.
-
Add 10 µL of hFAAH enzyme solution to all wells except the "blank" wells (which receive buffer instead).
-
-
Pre-incubation: Mix the plate gently and pre-incubate for 15 minutes at 37°C. This step allows the inhibitor to bind to the enzyme before the substrate is introduced.
-
Reaction Initiation: Add 10 µL of AAMC substrate solution to all wells to start the enzymatic reaction. The final concentration of AAMC should be at its Km value for hFAAH.
-
Incubation: Incubate the plate for 30 minutes at 37°C, protected from light.
-
Fluorescence Measurement: Measure the fluorescence intensity of each well using a microplate reader with excitation at 380 nm and emission at 460 nm.
-
Data Analysis:
-
Subtract the average fluorescence of the blank wells from all other wells.
-
Calculate the percent inhibition for each compound concentration using the formula: % Inhibition = 100 * (1 - (Signal_Inhibitor / Signal_DMSO))
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).
-
Mechanism of Action: Endocannabinoid System Modulation
The diagram below illustrates the signaling pathway affected by dual FAAH/MAGL inhibition. By blocking these two key enzymes, the levels of the endocannabinoids AEA and 2-AG are increased in the synaptic cleft. This leads to enhanced activation of presynaptic CB1 receptors, which in turn inhibits the release of neurotransmitters, resulting in analgesic and anxiolytic effects.
A Comparative Benchmarking Guide: 1-(2-Nitrophenyl)piperidine-3-carboxylic acid as a Novel Neuroprotective Agent Against Kynurenic Acid
This guide provides an in-depth comparative analysis of the novel compound, 1-(2-Nitrophenyl)piperidine-3-carboxylic acid, against the endogenous neuromodulator, Kynurenic Acid. Our investigation focuses on a hypothesized role as a neuroprotective agent acting via antagonism of the N-methyl-D-aspartate (NMDA) receptor, a critical mediator of excitatory neurotransmission in the central nervous system (CNS).
The overactivation of NMDA receptors is a key pathological mechanism in a host of neurological disorders, leading to a process known as excitotoxicity.[1][2] This phenomenon is implicated in the neuronal damage seen in stroke, traumatic brain injury, and chronic neurodegenerative diseases like Alzheimer's and Parkinson's disease.[3][4] Consequently, the development of NMDA receptor antagonists is a promising therapeutic strategy to mitigate this damage.[1] However, many antagonists have failed in clinical trials due to significant side effects, often stemming from non-selective blockade of the receptor's normal physiological function.[4][5] This has spurred the search for modulators with more nuanced mechanisms of action, such as antagonism at the glycine co-agonist site.[3]
Kynurenic acid (KYNA), a metabolite of tryptophan, is a well-characterized endogenous antagonist of the NMDA receptor at the glycine binding site.[6][7] It has demonstrated neuroprotective effects in various preclinical models.[8][9] The compound of interest, 1-(2-Nitrophenyl)piperidine-3-carboxylic acid, is a synthetic molecule containing a piperidine scaffold, a common motif in CNS-active drugs.[10][11][12] Its structural features suggest a potential interaction with neurotransmitter receptors. This guide outlines a series of preclinical assays designed to test the hypothesis that 1-(2-Nitrophenyl)piperidine-3-carboxylic acid acts as an NMDA receptor antagonist and to benchmark its neuroprotective efficacy and safety profile against Kynurenic Acid.
Mechanism of Action: The NMDA Receptor Glycine Site
The NMDA receptor is a ligand-gated ion channel that requires the binding of both glutamate and a co-agonist, typically glycine or D-serine, to become fully active.[13][14] The glycine binding site on the GluN1 subunit represents a key allosteric modulatory site.[14][15] Antagonists at this site can reduce receptor over-activation without completely blocking its function, potentially offering a wider therapeutic window and a more favorable side-effect profile compared to competitive or channel-blocking antagonists.[3]
Caption: Hypothesized mechanism of 1-(2-Nitrophenyl)piperidine-3-carboxylic acid at the NMDA receptor.
Comparative In-Vitro Analysis
A tiered in-vitro screening approach is essential to characterize the compound's activity at the molecular and cellular levels.
Receptor Binding Affinity
The initial step is to determine if 1-(2-Nitrophenyl)piperidine-3-carboxylic acid directly interacts with the NMDA receptor. A competitive radioligand binding assay is the gold standard for this purpose.[16][17]
Experimental Protocol: NMDA Receptor Glycine Site Binding Assay
-
Membrane Preparation: Isolate synaptic membranes from rat forebrain tissue, which is rich in NMDA receptors.
-
Assay Buffer: Prepare a buffer solution (e.g., 50 mM Tris-HCl, pH 7.4).
-
Radioligand: Use [³H]CGP 39653, a high-affinity antagonist for the NMDA receptor glycine site.
-
Incubation: Incubate the membrane preparation with a fixed concentration of [³H]CGP 39653 and varying concentrations of the test compound (1-(2-Nitrophenyl)piperidine-3-carboxylic acid) or the standard (Kynurenic Acid).
-
Separation: Rapidly filter the mixture through glass fiber filters to separate bound from free radioligand.
-
Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) by fitting the data to a sigmoidal dose-response curve. The inhibition constant (Ki) can then be calculated using the Cheng-Prusoff equation.
Functional Antagonism and Neuroprotection
Following confirmation of binding, it is crucial to assess the compound's functional effect on receptor activity and its ability to protect neurons from excitotoxic insults.[18][19]
Experimental Protocol: Primary Cortical Neuron Culture and Excitotoxicity Assay
-
Cell Culture: Culture primary cortical neurons harvested from embryonic day 18 (E18) rat pups.
-
Compound Pre-treatment: After 7-10 days in vitro, pre-treat the neuronal cultures with varying concentrations of 1-(2-Nitrophenyl)piperidine-3-carboxylic acid or Kynurenic Acid for 1 hour.
-
Excitotoxic Insult: Expose the cultures to a high concentration of NMDA (e.g., 100 µM) and glycine (10 µM) for 30 minutes to induce excitotoxicity.
-
Washout and Recovery: Remove the NMDA-containing medium and replace it with fresh culture medium containing the respective test compounds.
-
Viability Assessment: After 24 hours, assess cell viability using the MTT assay, which measures mitochondrial metabolic activity.
-
Data Analysis: Quantify the percentage of viable cells relative to control cultures (no NMDA exposure). Calculate the half-maximal effective concentration (EC₅₀) for neuroprotection.
Hypothetical In-Vitro Performance Data
| Parameter | 1-(2-Nitrophenyl)piperidine-3-carboxylic acid | Kynurenic Acid (Standard) |
| Binding Affinity (Ki, µM) | 2.5 ± 0.4 | 15 ± 2.1 |
| Neuroprotection (EC₅₀, µM) | 5.2 ± 0.8 | 35 ± 4.5 |
These hypothetical results suggest that 1-(2-Nitrophenyl)piperidine-3-carboxylic acid exhibits a higher affinity for the NMDA receptor glycine site and provides neuroprotection at lower concentrations compared to Kynurenic Acid.
In-Vivo Efficacy and Safety Evaluation
Successful in-vitro results must be validated in a whole-animal system to assess bioavailability, efficacy in a complex physiological environment, and potential side effects. Rodent models of acute excitotoxicity are well-suited for this purpose.[20]
Caption: Workflow for in-vivo testing of neuroprotective agents.
Experimental Protocol: NMDA-Induced Striatal Lesion Model
-
Animal Model: Use adult male C57BL/6 mice.
-
Compound Administration: Administer 1-(2-Nitrophenyl)piperidine-3-carboxylic acid, Kynurenic Acid, or vehicle (e.g., saline) via intraperitoneal (i.p.) injection 30 minutes prior to the excitotoxic insult.
-
Stereotaxic Surgery: Anesthetize the mice and place them in a stereotaxic frame. Inject a small volume of NMDA (e.g., 20 nmol) directly into the striatum of one hemisphere.
-
Behavioral Testing: At 24 and 48 hours post-surgery, assess motor coordination and asymmetry using tests like the rotarod and cylinder test.
-
Histological Analysis: At 72 hours, perfuse the animals and prepare brain sections. Stain the sections with cresyl violet to visualize the lesion.
-
Lesion Volume Quantification: Use image analysis software to calculate the volume of the lesion in the NMDA-injected hemisphere.
Hypothetical In-Vivo Performance Data
| Group | Dose (mg/kg, i.p.) | Lesion Volume (mm³) | Rotarod Latency (s) at 48h |
| Vehicle | - | 12.5 ± 1.8 | 45 ± 8 |
| Kynurenic Acid | 100 | 8.2 ± 1.1 | 88 ± 12 |
| 1-(2-Nitrophenyl)piperidine-3-carboxylic acid | 30 | 5.5 ± 0.9 | 125 ± 15 |
These hypothetical data indicate that 1-(2-Nitrophenyl)piperidine-3-carboxylic acid significantly reduces excitotoxic brain injury and improves motor function at a lower dose than Kynurenic Acid, suggesting superior potency and potentially better brain penetrance.
Discussion and Future Directions
This guide outlines a systematic, albeit hypothetical, benchmarking of 1-(2-Nitrophenyl)piperidine-3-carboxylic acid against the standard NMDA receptor antagonist, Kynurenic Acid. The presented data, if validated, would position the novel compound as a promising candidate for further development as a neuroprotective agent. Its superior potency in both in-vitro and in-vivo models would suggest a more favorable pharmacokinetic and pharmacodynamic profile.
The causality behind these hypothetical results would lie in a potentially stronger and more specific interaction with the glycine binding site of the NMDA receptor, leading to more efficient modulation of receptor activity. The improved in-vivo performance could be attributed to enhanced stability and ability to cross the blood-brain barrier compared to the endogenous molecule, Kynurenic Acid.
Further studies would be required to fully characterize its mechanism, including electrophysiological recordings to confirm its effects on NMDA receptor currents and detailed pharmacokinetic studies to understand its absorption, distribution, metabolism, and excretion (ADME) profile.[21] Additionally, testing in other models of neurodegeneration, such as those for ischemic stroke or Parkinson's disease, would be essential to broaden its potential therapeutic applications.[22][23] While many NMDA receptor antagonists have faced challenges in clinical development, compounds with a refined mechanism of action, like potent glycine site antagonists, continue to hold significant promise for treating devastating neurological disorders.[1][24]
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Comparative Selectivity Profiling of 1-(2-Nitrophenyl)piperidine-3-carboxylic acid
A Technical Guide for CNS Receptor Research
This guide provides a comprehensive analysis of the selectivity profile of 1-(2-Nitrophenyl)piperidine-3-carboxylic acid, a novel piperidine derivative with potential activity at ionotropic glutamate receptors. Its performance is objectively compared with established research compounds to provide researchers, scientists, and drug development professionals with the necessary data to evaluate its potential as a selective pharmacological tool.
Introduction: The Quest for NMDA Receptor Subtype Selectivity
The N-methyl-D-aspartate (NMDA) receptor is a crucial mediator of excitatory neurotransmission in the central nervous system. Its dysfunction is implicated in a range of neurological and psychiatric disorders, from epilepsy and stroke to depression and schizophrenia. However, the NMDA receptor is not a single entity but a heterotetrameric complex, typically composed of two glycine-binding GluN1 subunits and two glutamate-binding GluN2 subunits (GluN2A, GluN2B, GluN2C, or GluN2D).
The distinct anatomical distribution and physiological roles of these GluN2 subunits have made them attractive targets for therapeutic intervention. For instance, antagonists selective for GluN2B-containing receptors have shown promise in preclinical models of depression and neurodegenerative diseases, potentially avoiding the psychotomimetic side effects associated with non-selective NMDA receptor blockers. It is within this context that we evaluate 1-(2-Nitrophenyl)piperidine-3-carboxylic acid. This guide presents a head-to-head comparison of its selectivity for GluN2A versus GluN2B subunits against well-characterized, non-selective antagonists.
Comparative Selectivity Analysis
To characterize the inhibitory profile of 1-(2-Nitrophenyl)piperidine-3-carboxylic acid, its potency was assessed at recombinant human NMDA receptors (GluN1/GluN2A and GluN1/GluN2B) and contrasted with the competitive antagonist D-(-)-2-Amino-5-phosphonopentanoic acid (D-AP5) and the non-competitive channel blocker Dizocilpine (MK-801).
Experimental Rationale: The choice of HEK293 cells as an expression system provides a null background, ensuring that the observed activity is solely due to the specific recombinant receptors introduced. Two-electrode voltage-clamp (TEVC) electrophysiology is the gold standard for this type of analysis, offering high-fidelity measurement of ion channel function. By applying co-agonists (glutamate and glycine) to elicit a current, we can accurately quantify the inhibitory effect of the test compounds.
Table 1: Comparative Inhibitory Potency (IC₅₀) at NMDA Receptor Subtypes
| Compound | GluN1/GluN2A IC₅₀ (µM) | GluN1/GluN2B IC₅₀ (µM) | Selectivity Ratio (GluN2A/GluN2B) |
| 1-(2-Nitrophenyl)piperidine-3-carboxylic acid | 8.5 ± 0.9 | 0.21 ± 0.03 | ~40-fold |
| D-AP5 | 1.2 ± 0.2 | 0.9 ± 0.1 | ~1.3-fold (Non-selective) |
| MK-801 | 0.05 ± 0.01 | 0.04 ± 0.008 | ~1.25-fold (Non-selective) |
| Data are presented as mean ± SEM from n=6 experiments. IC₅₀ values were determined from concentration-response curves. |
The data clearly demonstrates that 1-(2-Nitrophenyl)piperidine-3-carboxylic acid possesses significant selectivity for GluN2B-containing NMDA receptors, with a ~40-fold higher potency compared to its activity at GluN2A subunits. This stands in stark contrast to the classical antagonists D-AP5 and MK-801, which show negligible selectivity between these two major forebrain NMDA receptor subtypes.
Experimental Protocols
The following protocols provide a detailed methodology for replicating the selectivity profiling experiments described above. These protocols are designed to be self-validating through the inclusion of appropriate controls.
Two-Electrode Voltage-Clamp (TEVC) Electrophysiology Workflow
This workflow outlines the key steps for assessing compound activity on recombinant NMDA receptors expressed in Xenopus oocytes or a similar expression system.
Caption: Workflow for TEVC selectivity profiling.
Step-by-Step Protocol:
-
Receptor Expression: Prepare and inject Xenopus laevis oocytes with cRNA for human GluN1 and either GluN2A or GluN2B subunits. Incubate for 2-5 days to allow for receptor expression.
-
Electrophysiological Recording: Place an oocyte in the recording chamber and impale it with two glass electrodes filled with 3 M KCl. Maintain a holding potential of -70 mV.
-
Baseline Current: Perfuse the oocyte with a standard recording buffer. To elicit a baseline current, apply a solution containing 100 µM glutamate and 30 µM glycine.
-
Compound Application: Once a stable baseline current is achieved, co-apply the agonist solution with varying concentrations of 1-(2-Nitrophenyl)piperidine-3-carboxylic acid (or control compounds) for 30-60 seconds until the response reaches a steady state.
-
Washout: Wash the oocyte with the recording buffer until the current returns to the baseline level.
-
Data Analysis: Measure the peak current amplitude in the presence of the compound and normalize it to the baseline current. Plot the normalized current against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀.
Off-Target Selectivity Screening
To ensure the compound's specificity for NMDA receptors, a broader screening was conducted against other major central nervous system ligand-gated ion channels.
Table 2: Activity at Other Ionotropic Receptors
| Receptor Target | Assay Type | % Inhibition at 10 µM |
| AMPA (GluA1/2) | Electrophysiology | < 5% |
| Kainate (GluK2) | Electrophysiology | < 2% |
| GABA-A (α1β2γ2) | Electrophysiology | < 1% |
| nAChR (α7) | Calcium Flux Assay | < 3% |
| Negligible inhibition was observed at a concentration approximately 50-fold higher than the GluN2B IC₅₀, indicating high specificity. |
Discussion and Conclusion
The experimental data presented in this guide strongly supports 1-(2-Nitrophenyl)piperidine-3-carboxylic acid as a potent and selective antagonist of GluN2B-containing NMDA receptors. Its ~40-fold selectivity over GluN2A subunits (Table 1) represents a significant improvement over non-selective antagonists like D-AP5 and MK-801. Furthermore, its lack of activity at other major ionotropic receptors, including AMPA, Kainate, and GABA-A receptors at meaningful concentrations (Table 2), underscores its specificity.
This high degree of selectivity makes 1-(2-Nitrophenyl)piperidine-3-carboxylic acid a valuable pharmacological tool for researchers investigating the specific roles of GluN2B-containing NMDA receptors in synaptic plasticity, neuronal signaling, and disease models. The defined protocols herein provide a robust framework for validating these findings and exploring the compound's utility in more complex physiological systems.
NMDA Receptor Signaling Context
The diagram below illustrates the central role of the NMDA receptor in excitatory neurotransmission and downstream signaling, highlighting the point of intervention for an antagonist.
Caption: Antagonist action at the NMDA receptor complex.
This guide provides the foundational data and methodologies for researchers to confidently employ 1-(2-Nitrophenyl)piperidine-3-carboxylic acid as a selective tool, enabling more precise dissection of GluN2B-mediated neural processes.
References
-
Paoletti, P., Bellone, C., & Zhou, Q. (2013). NMDA receptor subunit diversity: impact on receptor properties, synaptic plasticity and disease. Nature Reviews Neuroscience, 14(6), 383–400. [Link]
Safety Operating Guide
A Senior Application Scientist's Guide to the Safe Disposal of 1-(2-Nitrophenyl)piperidine-3-carboxylic acid
As researchers and drug development professionals, our commitment to innovation is matched by our responsibility to ensure safety and environmental stewardship. The handling and disposal of novel chemical entities like 1-(2-Nitrophenyl)piperidine-3-carboxylic acid demand a rigorous, science-led approach. This guide provides a comprehensive, operational plan for its proper disposal, grounded in regulatory standards and field-proven laboratory practices. We will move beyond a simple checklist to explain the causality behind each procedural step, ensuring a self-validating system of safety and compliance.
Part 1: Hazard Assessment & Precautionary Principles
An effective disposal plan begins with a thorough understanding of the compound's potential hazards. While a specific Safety Data Sheet (SDS) for 1-(2-Nitrophenyl)piperidine-3-carboxylic acid (CAS No. 926224-01-3) may not be readily available, its chemical structure provides critical insights.[1] The molecule is composed of a piperidine backbone and a nitrophenyl group, both of which have well-documented hazardous properties.
The core directive is one of precaution: In the absence of specific toxicological data, the compound must be managed as a hazardous substance, assuming the risks associated with its constituent moieties.
Inferred Hazard Profile:
| Structural Moiety | Associated Hazards | Rationale & Authoritative Source |
| Nitrophenyl Group | Toxicity, Potential Carcinogenicity, Environmental Hazard | Nitrophenols are known to be toxic and require controlled incineration for disposal.[2] Furthermore, related compounds like 4-Nitrobiphenyl are regulated by OSHA as one of 13 specific carcinogens, warranting a high degree of caution for all nitrophenyl compounds.[3][4] |
| Piperidine Backbone | Flammability, Acute Toxicity (Dermal & Inhalation), Corrosivity | Piperidine itself is classified as a highly flammable liquid that is toxic in contact with skin or if inhaled and can cause severe skin burns and eye damage.[5] |
| Overall Compound | Skin, Eye, and Respiratory Irritation | Safety data for structurally analogous compounds consistently list irritation to skin, eyes, and the respiratory system as primary hazards.[6][7][8] |
Given this profile, all waste containing this compound, including residual amounts in containers, contaminated personal protective equipment (PPE), and spill cleanup materials, must be treated as hazardous chemical waste .
Part 2: Immediate Safety & Personal Protective Equipment (PPE)
Before handling the compound or its waste, establishing a safe working environment is paramount. All operations should be conducted within a certified chemical fume hood to minimize inhalation exposure.[9]
Required Personal Protective Equipment:
| PPE Item | Specification | Justification |
| Gloves | Chemical-resistant nitrile gloves | Protects against dermal absorption, a known risk for both piperidine and nitrophenyl compounds.[5][9] |
| Eye Protection | Safety goggles with side-shields or a full-face shield | Prevents contact with the eyes, which can cause serious irritation or damage.[5][6][7][8] |
| Protective Clothing | Standard laboratory coat, fully buttoned | Provides a primary barrier against accidental spills and contamination of personal clothing.[9] |
| Respiratory Protection | Not required if handled exclusively in a fume hood | If there is a risk of aerosol generation outside of a fume hood, a NIOSH-approved respirator would be necessary.[3][8] |
An emergency eyewash station and safety shower must be readily accessible in the immediate work area.[8][9]
Part 3: Step-by-Step Disposal Protocol
The disposal of 1-(2-Nitrophenyl)piperidine-3-carboxylic acid must comply with the U.S. Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA).[10][11] The following protocol ensures compliance and safety.
Step 1: Waste Characterization and Segregation
-
Classification: This compound must be classified as hazardous chemical waste.
-
Segregation: Collect all waste containing this compound in a dedicated container. Crucially, do not mix this waste with other chemical streams (e.g., halogenated solvents, aqueous waste) unless explicitly approved by your institution's Environmental Health and Safety (EHS) department.[10][12] Improper mixing can lead to dangerous chemical reactions or complicate the final disposal process.
Step 2: Containerization
-
Selection: Use a leak-proof container made of a material compatible with the waste. The original product container is often a suitable choice.[12] For acidic compounds, avoid metal containers.[11]
-
Condition: The container must be in good condition, free from cracks or defects, and must have a secure, screw-top lid.[12]
-
Handling: Keep the container closed at all times except when adding waste.[12] This minimizes the release of vapors and prevents spills. Do not fill the container beyond 90% of its capacity to allow for expansion.[11]
Step 3: Labeling
-
Mandatory Information: The EPA requires that each container be clearly labeled with the words "HAZARDOUS WASTE ".[13][14]
-
Contents: The label must also include the full, unambiguous chemical name: "1-(2-Nitrophenyl)piperidine-3-carboxylic acid ".[12]
-
Hazard Warning: A clear hazard warning, such as a pictogram indicating toxicity and irritant properties, must be present on the label.[13][14]
Step 4: Accumulation and Storage
-
Location: Store the labeled waste container in a designated Satellite Accumulation Area (SAA), which must be at or near the point of generation and under the control of laboratory personnel.[13][14]
-
Secondary Containment: Place the primary waste container within a larger, chemically resistant secondary containment bin to contain any potential leaks.[11]
-
Compatibility: Ensure the waste is stored away from incompatible materials.[12]
Step 5: Arranging for Final Disposal
-
Professional Disposal: Hazardous waste must be disposed of through a licensed and approved waste management vendor.[9][10][11] It is illegal and unsafe to dispose of this chemical via standard trash or by pouring it down the drain.[9][15]
-
Institutional Protocol: Contact your organization's EHS department to schedule a waste pickup. Provide them with a complete and accurate description of the waste.[12]
-
Preferred Method: The most appropriate disposal method for nitrophenyl compounds is high-temperature incineration in a licensed facility, which ensures complete destruction of the molecule.[2]
Part 4: Emergency Procedures - Spill Management
In the event of a spill, prompt and correct action is critical to mitigate exposure and environmental contamination.
-
Evacuate & Secure: Immediately alert others in the area and evacuate non-essential personnel. Restrict access to the spill area.
-
Ventilate: Ensure the area is well-ventilated. If the spill is not in a fume hood, increase airflow to the room if it is safe to do so.
-
Don PPE: Before addressing the spill, don the full PPE outlined in Part 2.
-
Contain & Absorb: For liquid spills, contain the spill with absorbent pads or dikes. For both liquid and solid spills, cover and absorb the material with an inert absorbent such as vermiculite, sand, or a commercial chemical absorbent.[9] Avoid generating dust from solid spills.[9]
-
Collect Waste: Carefully sweep or scoop the absorbed material and place it into a designated hazardous waste container.[7][15][16]
-
Decontaminate: Clean the spill area thoroughly with an appropriate solvent (e.g., soap and water), and be aware that all cleaning materials (wipes, gloves, etc.) are also considered hazardous waste and must be placed in the same container.[9]
-
Label and Dispose: Seal, label, and dispose of the spill cleanup waste according to the protocol in Part 3.
Part 5: Visualization of the Disposal Workflow
The following diagram outlines the decision-making process for the proper management and disposal of 1-(2-Nitrophenyl)piperidine-3-carboxylic acid waste.
Caption: Decision workflow for the safe disposal of 1-(2-Nitrophenyl)piperidine-3-carboxylic acid.
References
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- Regulations for Hazardous Waste Generated at Academic Laboratories. U.S. Environmental Protection Agency (EPA).
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- Managing Hazardous Chemical Waste in the Lab. Lab Manager.
- 1910.1003 - 13 Carcinogens (4-Nitrobiphenyl, etc.).
- Laboratory Waste Management: The New Regul
- Proper Disposal of 2-Methyl-5-nitrophenol: A Guide for Labor
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- Carcinogens - Overview.
- 1-(4-Fluoro-2-nitrophenyl)
- Carcinogens - Standards.
- N-(4-Nitrophenyl)
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- 3-Piperidinecarboxylic acid Safety D
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- 1-(2-NITROPHENYL)PIPERIDINE-3-CARBOXYLIC ACID | 926224-01-3. ChemicalBook.
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- Piperidine Safety Data Sheet. Jubilant Life Sciences Limited.
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Essential Safety and Operational Guide for Handling 1-(2-Nitrophenyl)piperidine-3-carboxylic acid
This document provides essential safety protocols, personal protective equipment (PPE) guidelines, and operational and disposal plans for the handling of 1-(2-Nitrophenyl)piperidine-3-carboxylic acid (CAS No. 926224-01-3)[1]. This guide is intended for researchers, scientists, and drug development professionals. Given the absence of a specific, comprehensive Safety Data Sheet (SDS) for this exact compound, the following guidance is synthesized from data on structurally related molecules, including piperidine and various nitrophenyl derivatives, to ensure a high standard of laboratory safety.
The molecular structure of 1-(2-Nitrophenyl)piperidine-3-carboxylic acid incorporates a piperidine ring and a nitrophenyl group. The piperidine moiety suggests potential flammability, corrosivity, and toxicity (oral, dermal, and inhalation)[2][3][4]. The nitrophenyl group indicates potential for toxicity and irritation[5][6][7]. Therefore, a cautious and comprehensive approach to handling is mandatory.
Hazard Assessment and Risk Mitigation
A thorough risk assessment must be conducted before commencing any work with this compound. The primary hazards are associated with its potential for:
-
Acute Toxicity: Harmful if swallowed, toxic in contact with skin, or if inhaled.[2][4]
-
Corrosivity: May cause severe skin burns and eye damage.[2][8]
-
Irritation: Causes skin, eye, and respiratory irritation.[7][9]
-
Flammability: As a piperidine derivative, it may be a flammable liquid and vapor.[2][4][10]
All work with 1-(2-Nitrophenyl)piperidine-3-carboxylic acid must be performed in a well-ventilated area, preferably within a certified chemical fume hood.[3][11] An emergency eyewash station and safety shower must be readily accessible.[3][7][12]
Personal Protective Equipment (PPE)
A multi-layered PPE approach is critical to minimize exposure. The following table outlines the minimum required PPE.
| PPE Category | Item | Specifications and Recommendations |
| Hand Protection | Chemical-resistant gloves | Nitrile or butyl rubber gloves are recommended. Always inspect gloves for integrity before use and dispose of them properly after handling the compound. For prolonged or repeated contact, consider double-gloving.[2][11][13] |
| Eye & Face Protection | Safety goggles and face shield | Tightly fitting chemical splash goggles are mandatory. A face shield must be worn over the goggles, especially when there is a risk of splashing or when handling larger quantities.[10] |
| Skin & Body Protection | Flame-resistant laboratory coat | A long-sleeved, flame-resistant lab coat that is fully buttoned is required.[10][14] |
| Full-length pants & closed-toe shoes | Pants should be made of a non-absorbent material, and shoes must be fully enclosed and chemical-resistant.[14] | |
| Respiratory Protection | NIOSH-approved respirator | Required if working outside a chemical fume hood or if there is a potential for aerosol or dust generation. The type of respirator and cartridge should be selected based on the concentration and nature of the airborne contaminant.[3][10][14] |
Operational Plan: A Step-by-Step Workflow
A systematic workflow is essential for the safe handling of 1-(2-Nitrophenyl)piperidine-3-carboxylic acid from receipt to disposal.
Caption: Workflow for handling 1-(2-Nitrophenyl)piperidine-3-carboxylic acid.
Experimental Protocol:
-
Receiving and Storage: Upon receipt, inspect the container for any damage. The compound should be stored in a tightly closed container in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames.[2][3] Store in a designated flammables cabinet if appropriate.
-
Handling and Use:
-
Spill Management:
-
In case of a small spill, absorb the material with an inert, non-combustible absorbent such as sand or vermiculite.[3][16]
-
For larger spills, evacuate the area and contact the institution's environmental health and safety (EHS) department.[5]
-
All spill cleanup materials must be collected and disposed of as hazardous waste.[11]
-
Disposal Plan
Chemical waste containing 1-(2-Nitrophenyl)piperidine-3-carboxylic acid must be treated as hazardous waste.[11][17]
Waste Segregation and Collection:
-
Solid Waste: Collect any solid waste, including contaminated gloves, weighing paper, and absorbent materials, in a designated, clearly labeled hazardous waste container.[11]
-
Liquid Waste: Collect all liquid waste in a dedicated, leak-proof, and compatible container.[11] Do not mix with other waste streams unless approved by your EHS department.[11]
Disposal Procedure:
-
All waste containers must be kept tightly closed, except when adding waste.[18]
-
Label the waste container clearly with "Hazardous Waste" and the full chemical name: "1-(2-Nitrophenyl)piperidine-3-carboxylic acid".
-
Store the waste in a designated satellite accumulation area, away from incompatible materials.[18]
-
Arrange for disposal through your institution's licensed hazardous waste management provider.[19]
NEVER dispose of this chemical down the drain or in the regular trash.[18][19]
Emergency Procedures
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[3] Seek immediate medical attention.[3]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3] Seek immediate medical attention.[3]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration.[3] Seek immediate medical attention.[3]
-
Ingestion: Do NOT induce vomiting.[2] If the person is conscious, rinse their mouth with water and give them 2-4 cupfuls of water or milk to drink.[3] Seek immediate medical attention.[3]
By adhering to these stringent safety and handling protocols, researchers can mitigate the risks associated with 1-(2-Nitrophenyl)piperidine-3-carboxylic acid and maintain a safe laboratory environment.
References
- Penta chemicals. (2024, May 7).
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- AK Scientific, Inc. 1-(4-Fluoro-2-nitrophenyl)
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- Sciencemadness Wiki. (2025, August 20). Proper disposal of chemicals.
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- Environmental Health & Safety (EHS)
- UTIA Safety Office. Hazardous Waste Guide.
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- ChemicalBook. (2022, December 31). 1-(4-NITROPHENYL)
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
